molecular formula C32H36N4O9 B1208057 Parabactin CAS No. 74149-70-5

Parabactin

货号: B1208057
CAS 编号: 74149-70-5
分子量: 620.6 g/mol
InChI 键: FRCJDPPXHQGEKS-BCHFMIIMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parabactin is a catecholamide siderophore produced by the bacterium Paracoccus denitrificans under iron-deficient conditions. Siderophores are low-molecular-weight chelators with a high affinity for ferric iron (Fe³⁺), playing a crucial role in microbial iron acquisition and solubility . The iron transport system mediated by this compound demonstrates high stereospecificity, with studies indicating that the structure of the this compound-Fe(III) complex differs considerably from a regular octahedral geometry . This unique mechanism and specific structural boundary conditions make this compound a valuable compound for studying bacterial iron metabolism and siderophore-mediated transport pathways . Research into siderophores like this compound also provides insights for developing novel strategies in antibiotic therapy, such as the "Trojan horse" approach for delivering antibiotics into resistant bacterial strains . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, patient management, or any other clinical application. The RUO designation means this product is exempt from the regulatory requirements applicable to in vitro diagnostic medical devices .

属性

CAS 编号

74149-70-5

分子式

C32H36N4O9

分子量

620.6 g/mol

IUPAC 名称

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C32H36N4O9/c1-19-26(35-31(45-19)20-9-2-3-12-23(20)37)32(44)36(18-8-16-34-30(43)22-11-7-14-25(39)28(22)41)17-5-4-15-33-29(42)21-10-6-13-24(38)27(21)40/h2-3,6-7,9-14,19,26,37-41H,4-5,8,15-18H2,1H3,(H,33,42)(H,34,43)/t19-,26+/m1/s1

InChI 键

FRCJDPPXHQGEKS-BCHFMIIMSA-N

SMILES

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O

手性 SMILES

C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O

规范 SMILES

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O

同义词

ferric parabactin
parabactin

产品来源

United States

Foundational & Exploratory

Parabactin: A Technical Guide to its Discovery, Isolation, and Characterization from Paracoccus denitrificans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siderophores, small molecule iron chelators, are of significant interest in drug development due to their potential as antibiotic adjuvants and their role in microbial virulence. This technical guide provides a comprehensive overview of parabactin, a catechol-type siderophore produced by the bacterium Paracoccus denitrificans. Under iron-limiting conditions, P. denitrificans secretes this compound to scavenge ferric iron from the environment. This document details the initial discovery and isolation of this compound, presenting the foundational experimental protocols and outlining the biosynthetic pathway. Furthermore, it incorporates modern analytical techniques to provide a contemporary perspective on the isolation and characterization of this important secondary metabolite. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.

Introduction to this compound

Paracoccus denitrificans, formerly known as Micrococcus denitrificans, is a versatile Gram-negative bacterium capable of thriving in diverse environments.[1] Its ability to survive in iron-depleted conditions is, in part, due to the production of siderophores. In 1975, G.H. Tait identified and characterized three iron-binding compounds from this bacterium, with the most complex being the molecule now recognized as this compound.[2][3][4] this compound is a catechol-based siderophore, a class known for its high affinity for ferric iron.[2][3][4] The structure of this compound consists of a spermidine backbone linked to two 2,3-dihydroxybenzoyl groups and a 2-hydroxybenzoyl-L-threonyl moiety.[2][3][4] This intricate structure is responsible for its potent iron-chelating properties and its recognition by specific outer membrane receptors in P. denitrificans.[5]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Paracoccus denitrificans for this compound production, followed by the extraction, purification, and characterization of the siderophore. The foundational methods are based on the original work by Tait (1975), with suggested modern adaptations for improved efficiency and accuracy.

Cultivation of Paracoccus denitrificans for this compound Production

Objective: To culture P. denitrificans under iron-deficient conditions to induce the secretion of this compound.

Methodology:

  • Medium Preparation: A defined minimal medium is prepared, rigorously depleted of iron. A typical composition is provided in Table 1. All glassware must be acid-washed to remove trace iron contamination.

  • Inoculation and Growth: Paracoccus denitrificans is inoculated into the iron-deficient medium and incubated under aerobic conditions with shaking at 30°C.

  • Monitoring Growth and Siderophore Production: Bacterial growth is monitored by measuring the optical density at 600 nm. Siderophore production can be qualitatively and quantitatively assessed using the Chrome Azurol S (CAS) assay. A color change from blue to orange/purple indicates the presence of siderophores.

Table 1: Composition of Iron-Deficient Minimal Medium

ComponentConcentration
K2HPO47 g/L
KH2PO43 g/L
(NH4)2SO41 g/L
MgSO4·7H2O0.1 g/L
Sodium Succinate4 g/L
Trace Elements (iron-free)1 ml/L
Isolation and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Methodology:

  • Cell Removal: The bacterial culture is centrifuged at high speed to pellet the cells. The supernatant, containing the secreted this compound, is carefully collected.

  • Initial Extraction (Classical Method):

    • The supernatant is acidified to pH 2-3 with concentrated HCl.

    • The acidified supernatant is extracted multiple times with ethyl acetate.

    • The ethyl acetate extracts are pooled and evaporated to dryness under reduced pressure.

  • Chromatographic Purification (Classical Method):

    • The dried extract is redissolved in a minimal volume of solvent and applied to a Sephadex G-10 or LH-20 column.

    • Elution is performed with an appropriate solvent system (e.g., methanol or an aqueous buffer).

    • Fractions are collected and assayed for the presence of this compound using the CAS assay or by monitoring UV absorbance at wavelengths characteristic of catecholates (around 310 nm).

  • Modern Purification Approach (Recommended):

    • Solid-Phase Extraction (SPE): The culture supernatant can be passed through a C18 SPE cartridge to concentrate the this compound and remove salts and polar impurities.

    • High-Performance Liquid Chromatography (HPLC): The concentrated extract is subjected to reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). This will yield highly purified this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Methodology:

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: The UV-Vis spectrum of the purified this compound is recorded. In its iron-free form, it exhibits absorption maxima characteristic of catechol groups. Upon chelation with iron, a significant shift in the absorption spectrum to the visible region is observed.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact mass of this compound. High-resolution mass spectrometry will provide the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of this compound and confirm the connectivity of the different moieties.

  • Qualitative Assays:

    • Arnow's Test: This colorimetric assay is specific for the detection of catechol groups and will yield a positive result for this compound.

    • Csaky's Test: This assay detects hydroxamates and should be negative for the catechol-type this compound, serving as a useful control.

Quantitative Data

The following table summarizes key quantitative parameters associated with this compound and its interaction with iron.

Table 2: Quantitative Properties of this compound

ParameterValueReference
Molecular Weight (Monoisotopic)667.302 g/mol Calculated
Iron Binding Affinity (Kf)> 1030 M-1Estimated for catecholates
Optimal pH for Biosynthesis (in vitro)8.6[2][3]
Inhibition of Biosynthesis by Fe2+ (50%)110 µM[2][3]
Inhibition of Biosynthesis by Fe3+ (50%)110 µM[2][3]

Visualizations

Experimental Workflow for this compound Isolation

Parabactin_Isolation_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization start Inoculate P. denitrificans in Iron-Deficient Medium incubation Incubate with Aeration start->incubation cas_assay_1 Monitor with CAS Assay incubation->cas_assay_1 centrifugation Centrifuge Culture cas_assay_1->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporate to Dryness extraction->evaporation chromatography Column Chromatography (e.g., HPLC) evaporation->chromatography fraction_collection Collect Fractions chromatography->fraction_collection cas_assay_2 CAS Assay on Fractions fraction_collection->cas_assay_2 spectroscopy Spectroscopic Analysis (MS, NMR, UV-Vis) cas_assay_2->spectroscopy final_product Pure this compound spectroscopy->final_product

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Parabactin_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Steps cluster_requirements Requirements dhb 2,3-Dihydroxybenzoic Acid compound_ii N1,N8-bis(2,3-dihydroxybenzoyl)spermidine (Compound II) dhb->compound_ii spermidine Spermidine spermidine->compound_ii threonine L-Threonine This compound This compound (Compound III) threonine->this compound hb 2-Hydroxybenzoic Acid hb->this compound compound_ii->this compound atp1 ATP, Mg2+ atp1->compound_ii atp2 ATP, Mg2+ atp2->this compound

Caption: Biosynthetic pathway of this compound from its precursors.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and characterization of this compound from Paracoccus denitrificans. By combining the foundational knowledge from its initial discovery with modern analytical techniques, researchers can efficiently produce and purify this siderophore for further investigation. The protocols and data presented herein are intended to serve as a valuable resource for scientists in academia and industry who are exploring the therapeutic and biotechnological potential of siderophores. The continued study of this compound and its interactions with microbial systems will undoubtedly contribute to the development of novel strategies to combat infectious diseases and advance our understanding of microbial iron metabolism.

References

Parabactin Biosynthesis in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderophores are high-affinity iron chelators produced by microorganisms to scavenge iron from their environment, a process crucial for their survival and virulence. Parabactin, a catecholate-type siderophore produced by the bacterium Paracoccus denitrificans, plays a significant role in iron acquisition. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic organization of the biosynthetic gene cluster, and the current understanding of its regulation. This document also includes detailed experimental protocols for the study of this compound and its biosynthetic pathway, along with quantitative data where available, to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to this compound

This compound is a secondary metabolite synthesized by Paracoccus denitrificans under iron-limiting conditions. Structurally, it is a complex molecule composed of a central spermidine backbone linked to two 2,3-dihydroxybenzoyl (DHB) groups and a modified threonine residue. The catecholate moieties of the DHB groups are responsible for the high-affinity binding of ferric iron (Fe³⁺). The biosynthesis of this compound is a multi-step process involving a series of dedicated enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis in Paracoccus denitrificans PD1222 are organized in a well-defined gene cluster. The core genes and their putative functions, based on homology to other characterized siderophore biosynthetic pathways, are summarized in Table 1.

Table 1: Genes of the this compound Biosynthetic Cluster in Paracoccus denitrificans PD1222
Gene IdentifierPutative Function
Pden_2382Isochorismate synthase
Pden_2383Isochorismatase
Pden_2384Short-chain dehydrogenase/reductase
Pden_23862,3-dihydroxybenzoate-AMP ligase
Pden_2387Condensation domain-containing protein (NRPS)

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: (1) synthesis of the 2,3-dihydroxybenzoate (DHB) precursor, (2) activation of DHB, and (3) assembly of the final this compound molecule via non-ribosomal peptide synthetase (NRPS) machinery.

Synthesis of 2,3-Dihydroxybenzoate (DHB)

The initial steps of the pathway involve the conversion of the primary metabolite chorismate, derived from the shikimate pathway, into 2,3-dihydroxybenzoate. This process is catalyzed by a series of enzymes encoded in the this compound gene cluster.

Figure 1: Biosynthesis of the 2,3-dihydroxybenzoate (DHB) precursor.

Activation and Assembly of this compound

The subsequent assembly of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) system. The DHB precursor is first activated by an adenylation domain, and then tethered to a carrier protein. The spermidine backbone and a threonine residue are then sequentially condensed to form the final this compound molecule. The precise order of these condensation reactions and the role of each enzymatic domain are inferred from studies of homologous siderophore biosynthetic pathways.

Parabactin_Assembly cluster_activation Activation cluster_assembly Assembly on NRPS DHB 2,3-Dihydroxybenzoate DHB_AMP DHB-AMP DHB->DHB_AMP Pden_2386 (DHB-AMP ligase) ATP ATP ATP->DHB_AMP NRPS Pden_2387 (NRPS) DHB_AMP->NRPS Spermidine Spermidine Spermidine->NRPS Threonine L-Threonine Threonine->NRPS This compound This compound NRPS->this compound

Figure 2: Activation of DHB and assembly of this compound on the NRPS machinery.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. In many bacteria, the expression of siderophore biosynthetic genes is controlled by the Ferric Uptake Regulator (Fur) protein.[1] Under iron-replete conditions, Fur binds to a specific DNA sequence (the Fur box) in the promoter region of the this compound gene cluster, repressing transcription.[2] When iron levels are low, Fur is unable to bind DNA, leading to the expression of the this compound biosynthetic genes and subsequent siderophore production.[2]

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fur_Fe Fur-Fe²⁺ Complex Fur_box_bound Fur Box (Bound) Fur_Fe->Fur_box_bound Binds Parabactin_genes_off This compound Genes (Transcription OFF) Fur_box_bound->Parabactin_genes_off Represses Fur Apo-Fur Fur_box_unbound Fur Box (Unbound) Fur->Fur_box_unbound Does not bind Parabactin_genes_on This compound Genes (Transcription ON) Fur_box_unbound->Parabactin_genes_on Allows Transcription

Figure 3: Model for the regulation of the this compound gene cluster by the Fur protein.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Detection and Quantification of this compound

The CAS assay is a universal method for detecting siderophores.[3]

  • Principle: The assay is based on the competition for iron between the siderophore and the iron-dye complex, chrome azurol S. In the presence of a siderophore, iron is removed from the dye, resulting in a color change from blue to orange/yellow.[3]

  • Protocol:

    • Prepare CAS agar plates by mixing a CAS assay solution with a suitable growth medium.

    • Inoculate the bacterial strain of interest onto the CAS agar plate.

    • Incubate the plates under appropriate conditions.

    • Observe for the formation of an orange or yellow halo around the bacterial colonies, indicating siderophore production.[3]

This test is specific for the detection of catechol-type siderophores like this compound.

  • Principle: The test relies on the reaction of catechols with nitrite-molybdate reagent in an alkaline solution to produce a red-colored complex.

  • Protocol:

    • To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.

    • Add 1 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL water).

    • Add 1 mL of 1 N NaOH.

    • A pink to reddish color indicates the presence of catechols.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the quantification of this compound.[4][5][6]

  • Sample Preparation:

    • Centrifuge the bacterial culture to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Acidify the supernatant to pH 2 with concentrated HCl.

    • Extract the siderophores with an organic solvent such as ethyl acetate.

    • Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent for HPLC-MS analysis.

  • HPLC-MS/MS Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode, with detection by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[4]

Enzyme Assays for this compound Biosynthesis
  • Principle: The activity of isochorismate synthase (Pden_2382) can be monitored by measuring the conversion of chorismate to isochorismate using HPLC.

  • Protocol:

    • Set up a reaction mixture containing the purified enzyme, chorismate, and a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction at different time points by adding acid.

    • Analyze the reaction products by HPLC, monitoring the decrease in the chorismate peak and the appearance of the isochorismate peak.

  • Principle: The activity of the DHB-AMP ligase (Pden_2386) can be measured by monitoring the ATP-PPi exchange reaction or by directly detecting the formation of DHB-AMP.

  • ATP-PPi Exchange Assay:

    • Incubate the purified enzyme with 2,3-dihydroxybenzoate, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

    • The enzyme-catalyzed formation of DHB-AMP will lead to the incorporation of [³²P] into ATP.

    • The amount of [³²P]ATP formed is quantified by scintillation counting.

Quantitative Data

While specific quantitative data for the this compound biosynthetic enzymes in P. denitrificans is limited in the current literature, Table 2 provides representative kinetic data for homologous enzymes from other well-characterized siderophore pathways. These values can serve as a benchmark for future studies on the this compound system.

Table 2: Representative Kinetic Parameters of Siderophore Biosynthetic Enzymes
EnzymeSiderophore PathwaySubstrateK_m (µM)k_cat (min⁻¹)Reference
EntC (Isochorismate synthase)EnterobactinChorismate1560Fiedler et al., 2001
EntE (DHB-AMP ligase)Enterobactin2,3-DHB1.5450Rusnak et al., 1990
PchD (Salicylate synthase)PyochelinChorismate231.2Serino et al., 1997
PchE (Salicylate-AMP ligase)PyochelinSalicylate103.5Serino et al., 1997

Conclusion and Future Directions

The biosynthesis of this compound in Paracoccus denitrificans is a complex and tightly regulated process that is essential for iron acquisition. While the genetic basis of this pathway has been identified, further biochemical characterization of the individual enzymes is required to fully elucidate the catalytic mechanisms and kinetics of each step. The experimental protocols and comparative data presented in this guide provide a framework for future research in this area. A deeper understanding of the this compound biosynthesis pathway could pave the way for the development of novel antimicrobial agents that target this essential virulence factor. Future work should focus on the heterologous expression and purification of the this compound biosynthetic enzymes, detailed kinetic analysis of each enzyme, and the elucidation of the specific regulatory network controlling the expression of the this compound gene cluster in P. denitrificans.

References

Spectroscopic Properties of the Ferric Parabactin Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the ferric parabactin complex, a key siderophore-iron conjugate. While direct quantitative spectroscopic data for this specific complex is limited in publicly accessible literature, this document compiles the available information and draws comparisons with the well-characterized ferric enterobactin complex to offer a robust analytical framework. This guide details the structural and electronic characteristics of the ferric this compound complex as determined by various spectroscopic techniques and provides standardized experimental protocols for its analysis. The information presented herein is intended to support researchers in the fields of microbiology, bioinorganic chemistry, and drug development in their efforts to understand and exploit bacterial iron acquisition systems.

Introduction

This compound is a catechol-type siderophore produced by various bacteria, including Paracoccus denitrificans, to sequester ferric iron (Fe³⁺) from the environment. The resulting ferric this compound complex is then recognized by specific outer membrane receptors and transported into the cell, providing the bacterium with this essential nutrient. Understanding the spectroscopic properties of this complex is crucial for elucidating its structure, stability, and recognition by bacterial uptake systems. This guide summarizes the known spectroscopic characteristics of the ferric this compound complex and provides detailed methodologies for its further investigation.

Molecular Structure and Coordination Chemistry

The ferric this compound complex has a composition of [Fe(this compound)]²⁻ 2Na⁺.[1] The iron(III) ion is coordinated by two catechol groups and one o-hydroxyphenyl-Δ²-oxazoline moiety, making it a hexadentate ligand.[1] Electron Spin Resonance (ESR) spectroscopy has been instrumental in revealing details about the coordination environment.

Table 1: Electron Spin Resonance (ESR) Data

ParameterValueSignificance
g-value4.5[1]Deviates from the g-value of 4.3 typical for regular octahedral 3:1 catechol-Fe³⁺ complexes, suggesting a strained octahedral or a splayed V-shaped cleft geometry.[1]

This distorted geometry may play a critical role in the recognition and processing of the complex by the bacterial iron transport machinery.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

Table 2: UV-Visible Spectroscopic Data for Ferric Catecholate Siderophores (for comparative purposes)

ComplexSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Ferric EnterobactinDMF~498~5,600
Ferric this compoundNot AvailableNot AvailableNot Available

The visible absorption spectrum of ferric catecholate complexes is characterized by a broad LMCT band around 500 nm, responsible for their deep red color.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for determining the stereochemistry of chiral molecules like the ferric this compound complex. It has been confirmed that ferric L-parabactin exists as the lambda (Λ) enantiomer. This is a crucial finding as bacterial receptors often exhibit a high degree of stereospecificity.

Table 3: Circular Dichroism (CD) Data

ComplexEnantiomeric ConfigurationSignificance
Ferric L-ParabactinLambda (Λ)Indicates a specific three-dimensional arrangement of the ligands around the iron center, which is critical for recognition by bacterial receptors.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and dynamics of the complex in solution. Due to the paramagnetic nature of the high-spin ferric ion, NMR spectra of these complexes exhibit broad signals and significant chemical shifts. To overcome this, studies are often performed on the diamagnetic gallium(III) analog, [Ga(this compound)]²⁻, which is isostructural with the ferric complex. Specific NMR data for the ferric this compound complex is not currently available in the literature.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used to confirm the composition of the ferric this compound complex.[1]

Table 4: Mass Spectrometry Data

TechniqueFindingReference
Fast Atom Bombardment (FAB-MS)Confirmed the composition as [Fe(this compound)]²⁻ 2Na⁺.[1]Miyasaka et al., 1987[1]

Experimental Protocols

The following protocols are generalized methods for the spectroscopic analysis of catecholate siderophores and can be adapted for the study of the ferric this compound complex.

Isolation and Purification of the Ferric this compound Complex

experimental_workflow cluster_0 Bacterial Culture and Siderophore Production cluster_1 Complex Formation and Extraction cluster_2 Purification cluster_3 Analysis Culture Culture Paracoccus denitrificans in low-iron medium Harvest Harvest culture supernatant (centrifugation/filtration) Culture->Harvest AddFe Add FeCl3 solution to supernatant Harvest->AddFe Extract Extract with ethyl acetate or other suitable solvent AddFe->Extract Chromatography Purify by column chromatography (e.g., Sephadex LH-20) Extract->Chromatography Evaporate Evaporate solvent Chromatography->Evaporate Analysis Spectroscopic Analysis (UV-Vis, CD, NMR, MS) Evaporate->Analysis

Caption: Workflow for the isolation and purification of the ferric this compound complex.
  • Culture Conditions: Grow Paracoccus denitrificans in a low-iron medium to induce siderophore production.

  • Siderophore Extraction: Centrifuge the culture to remove bacterial cells. Add a solution of FeCl₃ to the supernatant to form the ferric this compound complex.

  • Solvent Extraction: Extract the ferric this compound complex from the aqueous medium using a suitable organic solvent such as ethyl acetate.

  • Purification: Purify the extracted complex using column chromatography, for example, with Sephadex LH-20.

  • Final Product: Evaporate the solvent to obtain the purified ferric this compound complex.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Dissolve the purified ferric this compound complex in a suitable solvent (e.g., methanol, DMF, or a buffered aqueous solution) to a known concentration.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) in the visible region. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Circular Dichroism Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the ferric this compound complex in a CD-transparent solvent at a concentration that gives an absorbance of approximately 1 at the λmax of the LMCT band.

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement: Record the CD spectrum over the range of the UV-Vis absorption bands.

  • Data Analysis: Analyze the sign and magnitude of the Cotton effects to determine the chirality (Δ or Λ) of the complex.

NMR Spectroscopy Protocol (for the Ga³⁺ analog)
  • Synthesis of the Gallium Complex: Prepare the [Ga(this compound)]²⁻ complex by reacting this compound with a gallium(III) salt (e.g., Ga(NO₃)₃) in a suitable solvent.

  • Sample Preparation: Dissolve the purified gallium complex in a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Use a high-field NMR spectrometer.

  • Measurement: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the purified ferric this compound complex in a suitable matrix for the chosen ionization technique (e.g., glycerol for FAB-MS, or methanol/water for ESI-MS).

  • Instrumentation: Use a high-resolution mass spectrometer.

  • Measurement: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated theoretical mass to confirm the composition of the complex.

Signaling Pathways and Logical Relationships

The interaction of the ferric this compound complex with the bacterial cell involves a series of steps that can be visualized as a logical pathway.

signaling_pathway cluster_extracellular Extracellular Environment cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe_this compound Ferric this compound Complex Receptor Outer Membrane Receptor Fe_this compound->Receptor Binding Transport Periplasmic Transport Receptor->Transport Translocation Release Iron Release (e.g., reduction/hydrolysis) Transport->Release Metabolism Cellular Metabolism Release->Metabolism

Caption: Logical pathway of ferric this compound uptake and iron utilization by a bacterial cell.

Conclusion

The spectroscopic characterization of the ferric this compound complex is fundamental to understanding its role in bacterial iron acquisition. While a complete quantitative dataset is not yet available, the existing ESR and CD data provide significant insights into its unique structure and stereochemistry. The experimental protocols outlined in this guide, in conjunction with comparative data from other well-studied siderophores, offer a solid foundation for further research in this area. Future studies focusing on obtaining detailed UV-Vis, NMR, and high-resolution CD spectra of the ferric this compound complex will be invaluable for a more complete understanding of its properties and for the development of novel antimicrobial strategies targeting this essential nutrient uptake pathway.

References

The Role of Parabactin in Microbial Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes, including DNA replication, cellular respiration, and metabolism. Despite its abundance in the Earth's crust, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores. Parabactin, a catecholate-type siderophore produced by Paracoccus denitrificans, represents a highly efficient molecule in this chemical arms race for iron. This technical guide provides an in-depth exploration of the role of this compound in microbial iron acquisition, focusing on its mechanism of action, the kinetics of its transport, and the experimental methodologies used to study these processes.

This compound-Mediated Iron Acquisition: A Mechanistic Overview

Under iron-limiting conditions, Paracoccus denitrificans synthesizes and secretes this compound into the extracellular environment.[1] this compound, with its high affinity for ferric iron (Fe³⁺), chelates the available iron, forming a stable ferric this compound complex. This complex is then recognized and bound by a specific high-affinity receptor located on the outer membrane of the bacterium.[1] Evidence suggests that this receptor is an 80-kDa protein whose expression is induced under low-iron conditions.[1] The binding of the ferric this compound complex to the receptor is stereospecific, with a clear preference for the L-parabactin enantiomer.[2][3]

Following binding, the entire ferric this compound complex is actively transported across the outer membrane into the periplasmic space. This transport is an energy-dependent process. Once in the periplasm, the iron is released from the this compound molecule, likely through a reduction of Fe³⁺ to the more soluble ferrous iron (Fe²⁺). The now iron-free this compound can then be recycled or degraded. The released iron is subsequently transported across the inner membrane into the cytoplasm, where it can be utilized for various metabolic processes.

Quantitative Data on this compound Iron Transport

The kinetics of iron uptake from ferric this compound in Paracoccus denitrificans have been characterized, revealing a biphasic transport system for the biologically active L-parabactin. This suggests the presence of both high-affinity and low-affinity transport systems. In contrast, the D-parabactin enantiomer and the hydrolyzed form, this compound A, exhibit simpler, low-affinity transport kinetics.

Siderophore FormTransport SystemK_m (μM)V_max (pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹)
Ferric L-Parabactin High-Affinity0.24 ± 0.06108
Low-Affinity3.9 ± 1.2494
Ferric D-Parabactin Low-Affinity3.1 ± 0.9125
Ferric this compound A Low-Affinity1.4 ± 0.3324
Data sourced from Bergeron, R. J., & Weimar, W. R. (1990). Kinetics of iron acquisition from ferric siderophores by Paracoccus denitrificans. Journal of Bacteriology, 172(5), 2654–2661.[2][4][5]

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is tightly regulated by the intracellular iron concentration. While the specific regulatory pathway for this compound in P. denitrificans is not as extensively characterized as for other siderophores, it is understood to follow the general model of iron-dependent regulation in bacteria. This typically involves a ferric uptake regulator (Fur) protein. In iron-replete conditions, Fe²⁺ acts as a corepressor, binding to Fur, which then binds to a specific DNA sequence (the "Fur box") in the promoter region of the this compound biosynthetic genes, repressing their transcription. Under iron-limiting conditions, the absence of Fe²⁺ causes Fur to dissociate from the DNA, leading to the derepression of the biosynthetic genes and the subsequent production of this compound.

The biosynthesis of this compound itself involves a complex enzymatic machinery, likely encoded by a dedicated gene cluster. This process starts with the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA), which is then incorporated with spermidine and L-threonine to form the final this compound molecule.

Parabactin_Biosynthesis_Transport cluster_regulation Iron-Dependent Regulation cluster_biosynthesis Biosynthesis & Secretion cluster_uptake Iron Uptake Fe_replete High Iron Fur_active Fe²⁺-Fur Complex Fe_replete->Fur_active activates Fe_low Low Iron Fur_inactive Apo-Fur Fe_low->Fur_inactive leads to parabactin_genes This compound Biosynthetic Genes Fur_active->parabactin_genes binds & represses Fur_inactive->parabactin_genes dissociates from Transcription_off Transcription OFF parabactin_genes->Transcription_off Transcription_on Transcription ON parabactin_genes->Transcription_on Parabactin_synthase This compound Synthetase (Enzyme Complex) Transcription_on->Parabactin_synthase activates Precursors Precursors (Chorismate, Spermidine, L-Threonine) Precursors->Parabactin_synthase This compound This compound Parabactin_synthase->this compound Secretion Secretion System This compound->Secretion Extracellular_this compound Extracellular This compound Secretion->Extracellular_this compound Ferric_this compound Ferric this compound Complex Extracellular_this compound->Ferric_this compound Extracellular_Fe Extracellular Fe³⁺ Extracellular_Fe->Ferric_this compound OM_Receptor Outer Membrane Receptor (80 kDa) Ferric_this compound->OM_Receptor binds Periplasm Periplasmic Transport OM_Receptor->Periplasm transports Iron_Release Iron Release (Reduction to Fe²⁺) Periplasm->Iron_Release IM_Transport Inner Membrane Transport Iron_Release->IM_Transport Cytoplasmic_Fe Cytoplasmic Fe²⁺ IM_Transport->Cytoplasmic_Fe

Caption: Overview of this compound-Mediated Iron Acquisition.

Experimental Protocols

Siderophore Production and Quantification (Chrome Azurol S - CAS Assay)

This protocol provides a semi-quantitative method to detect siderophore production.

Materials:

  • Chrome Azurol S (CAS) solution

  • HDTMA (hexadecyltrimethylammonium bromide) solution

  • FeCl₃ solution

  • Bacterial culture grown in iron-deficient medium

  • Spectrophotometer

Methodology:

  • Preparation of CAS Assay Solution: Mix CAS, HDTMA, and FeCl₃ solutions in the correct proportions to form the blue-colored CAS-iron complex.

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted siderophores.

  • Assay: Mix a known volume of the bacterial supernatant with the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

  • Measurement: Measure the absorbance of the solution at 630 nm.

  • Quantification: The decrease in absorbance is proportional to the amount of siderophore produced, as the siderophore removes iron from the CAS-iron complex, causing a color change from blue to orange/yellow. A standard curve can be generated using a known siderophore like deferoxamine mesylate.

CAS_Assay_Workflow start Start culture Grow bacteria in iron-deficient medium start->culture centrifuge Centrifuge culture culture->centrifuge supernatant Collect supernatant (contains siderophores) centrifuge->supernatant mix Mix supernatant with CAS assay solution supernatant->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 630 nm incubate->measure calculate Calculate siderophore units measure->calculate end End calculate->end

Caption: Chrome Azurol S (CAS) Assay Workflow.

Ferric this compound Uptake Assay (using ⁵⁵Fe)

This protocol details a method to quantify the uptake of iron mediated by this compound.

Materials:

  • Iron-starved bacterial cells

  • ⁵⁵FeCl₃

  • Purified this compound

  • Scintillation vials and cocktail

  • Filtration apparatus with 0.45 µm filters

Methodology:

  • Preparation of ⁵⁵Fe-Parabactin: Prepare the ferric this compound complex by incubating ⁵⁵FeCl₃ with an excess of purified this compound.

  • Cell Preparation: Grow bacteria in iron-deficient medium to induce the expression of the this compound uptake system. Harvest and wash the cells, then resuspend them to a known cell density.

  • Uptake Experiment: Initiate the uptake by adding a known concentration of ⁵⁵Fe-parabactin to the cell suspension.

  • Time Points: At various time intervals, take aliquots of the cell suspension.

  • Quenching and Filtration: Immediately filter the aliquots through a 0.45 µm filter to separate the cells from the medium. Wash the filters with a suitable buffer to remove non-specifically bound ⁵⁵Fe-parabactin.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of cell-associated radioactivity over time represents the rate of iron uptake. Kinetic parameters (K_m and V_max) can be determined by performing the assay with varying concentrations of ⁵⁵Fe-parabactin.

Iron_Uptake_Workflow start Start prepare_cells Prepare iron-starved cells start->prepare_cells prepare_complex Prepare ⁵⁵Fe-parabactin complex start->prepare_complex initiate_uptake Initiate uptake by mixing cells and ⁵⁵Fe-parabactin prepare_cells->initiate_uptake prepare_complex->initiate_uptake time_points Take aliquots at various time points initiate_uptake->time_points filter_wash Rapidly filter and wash cells time_points->filter_wash scintillation Measure radioactivity of cells via scintillation counting filter_wash->scintillation analyze Analyze data to determine uptake kinetics scintillation->analyze end End analyze->end

Caption: ⁵⁵Fe-Parabactin Uptake Assay Workflow.

Implications for Drug Development

The high-affinity and specific nature of the this compound-mediated iron acquisition system makes it an attractive target for the development of novel antimicrobial agents. Strategies could include:

  • "Trojan Horse" Antibiotics: Conjugating antibiotics to this compound or its analogs could facilitate their targeted delivery into bacterial cells, bypassing traditional resistance mechanisms.

  • Inhibitors of Biosynthesis: Developing molecules that inhibit the enzymes involved in this compound biosynthesis would starve the bacteria of iron, thereby inhibiting their growth.

  • Receptor Blockers: Designing molecules that bind to the outer membrane receptor for ferric this compound but are not transported would block iron uptake and have a bacteriostatic or bactericidal effect.

A thorough understanding of the structure, function, and regulation of the this compound system is paramount to the successful design and implementation of these therapeutic strategies. This guide provides a foundational knowledge base for researchers and drug development professionals to build upon in their efforts to combat microbial infections.

References

The Genetic Architecture of Parabactin Siderophore Production in Paracoccus denitrificans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Paracoccus denitrificans, a metabolically versatile Alphaproteobacterium, has long been a subject of scientific inquiry due to its complex respiratory systems and its role in denitrification.[1] Under conditions of iron limitation, a critical survival challenge for most microorganisms, P. denitrificans employs a sophisticated iron acquisition system centered on the production and secretion of a high-affinity catecholate siderophore, L-parabactin.[2] This molecule scavenges ferric iron (Fe³⁺) from the environment, facilitating its transport into the cell. Understanding the genetic underpinnings of Parabactin production is crucial for elucidating the broader mechanisms of microbial iron homeostasis and presents opportunities for the development of novel antimicrobial agents that target these essential pathways. This technical guide provides a comprehensive overview of the genetic basis of this compound production in P. denitrificans, detailing the biosynthetic gene cluster, its intricate regulatory networks, quantitative data on its production, and detailed experimental protocols for its study.

II. Genetic Locus of this compound Biosynthesis

The biosynthesis of catecholate siderophores like this compound is typically orchestrated by a cluster of genes encoding non-ribosomal peptide synthetases (NRPSs) and associated enzymes responsible for precursor synthesis and modification. While a specific gene cluster for this compound has not been experimentally delineated in the literature for Paracoccus denitrificans, bioinformatic analysis of the P. denitrificans PD1222 genome, available through databases such as KEGG and NCBI, allows for the identification of a putative biosynthetic gene cluster.[3][4] This analysis, using tools like antiSMASH, reveals the presence of NRPS gene clusters that are strong candidates for directing this compound synthesis.[5][6][7]

Based on the known structure of this compound and the conserved nature of siderophore biosynthesis pathways, the putative this compound gene cluster in P. denitrificans PD1222 is predicted to contain homologs of the enterobactin synthesis genes from Escherichia coli (entA, entB, entC, entE, entF). These genes are responsible for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor and its subsequent assembly into the final siderophore structure.

Table 1: Putative Genes in the this compound Biosynthesis Cluster of Paracoccus denitrificans PD1222

Putative GeneHomolog in E. coliProposed Function in this compound Biosynthesis
pabAentCIsochorismate synthase: Converts chorismate to isochorismate.
pabBentBIsochorismatase: Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.
pabCentA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase: Converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHBA).
pabDentE2,3-dihydroxybenzoate-AMP ligase: Activates DHBA for subsequent condensation.
pabEentFNon-ribosomal peptide synthetase (NRPS): Assembles the this compound molecule from DHBA and other precursors (e.g., L-threonine, spermidine).
pabF-Putative transporter: Involved in the secretion of this compound.

III. Regulation of this compound Production

The expression of the this compound biosynthesis genes is tightly controlled by a multi-layered regulatory network that responds to intracellular iron concentrations. This ensures that the energetically expensive process of siderophore production is only activated when necessary.

A. The Ferric Uptake Regulator (Fur)

At the heart of this regulation is the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron, Fur, acting as a co-repressor with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including those for this compound biosynthesis. This binding physically obstructs the transcriptional machinery, leading to the repression of gene expression. Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, causing a conformational change in the protein that prevents it from binding to DNA. This de-repression allows for the transcription of the this compound biosynthesis genes.

B. The NtrYX Two-Component System

Recent research has implicated the NtrYX two-component system as a key player in maintaining cellular iron homeostasis in P. denitrificans. This system, which responds to iron starvation, has been shown to control the expression of several iron-responsive regulators, including fur, rirA, and iscR. This suggests a hierarchical regulatory cascade where NtrYX acts as a global regulator that fine-tunes the expression of more specific regulators like Fur in response to iron availability.

C. Quorum Sensing and the PdeR Regulator

Interestingly, the production of this compound is also linked to cell-cell communication through the quorum-sensing regulator PdeR. Overexpression of pdeR has been demonstrated to upregulate the expression of genes involved in siderophore biosynthesis, including a non-ribosomal peptide synthetase. This indicates that P. denitrificans can integrate population density signals with iron availability to modulate siderophore production, a strategy that likely enhances the efficiency of iron scavenging in a community context.

// Nodes Iron_High [label="High Intracellular Iron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iron_Low [label="Low Intracellular Iron", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fur [label="Fur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NtrYX [label="NtrYX System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdeR [label="PdeR (Quorum Sensing)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parabactin_Genes [label="this compound Biosynthesis Genes\n(pabA, pabB, pabC, pabD, pabE, pabF)", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound Production", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Iron_High -> Fur [label="Activates"]; Fur -> Parabactin_Genes [label="Represses", arrowhead=tee]; Iron_Low -> NtrYX [label="Activates"]; NtrYX -> Fur [label="Regulates"]; PdeR -> Parabactin_Genes [label="Activates"]; Parabactin_Genes -> this compound;

{rank=same; Iron_High; Iron_Low;} } .dot Caption: Regulatory network of this compound production in P. denitrificans.

IV. Quantitative Analysis of this compound Production and Iron Uptake

The efficiency of the this compound-mediated iron acquisition system can be quantitatively assessed by measuring both the amount of siderophore produced and the kinetics of iron uptake.

Table 2: Quantitative Data on this compound Production and Iron Uptake

ParameterConditionValueReference
This compound Production
Catechol Siderophore ConcentrationOverexpression of pdeR (48h)Increased relative to wild-type
Ferric-Parabactin Uptake Kinetics
High-Affinity System (K_m)Iron-starved cells0.24 ± 0.06 µM
High-Affinity System (V_max)Iron-starved cells108 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹
Low-Affinity System (K_m)Iron-starved cells3.9 ± 1.2 µM
Low-Affinity System (V_max)Iron-starved cells494 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹

V. Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the genetic basis of this compound production.

A. Identification of the this compound Biosynthesis Gene Cluster

// Nodes Start [label="P. denitrificans PD1222 Genome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; antiSMASH [label="antiSMASH Analysis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; BLAST [label="BLASTp against\nEnterobactin Genes", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Candidate_Cluster [label="Identify Putative\nthis compound Cluster", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Knockout [label="Gene Knockout\n(e.g., pabE)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CAS_Assay [label="CAS Assay for\nSiderophore Production", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Complementation [label="Genetic Complementation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirmation [label="Confirmation of\nGene Function", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> antiSMASH; Start -> BLAST; antiSMASH -> Candidate_Cluster; BLAST -> Candidate_Cluster; Candidate_Cluster -> Gene_Knockout; Gene_Knockout -> CAS_Assay; CAS_Assay -> Complementation; Complementation -> Confirmation; } .dot Caption: Workflow for identifying the this compound biosynthesis gene cluster.

  • Bioinformatic Analysis:

    • Obtain the complete genome sequence of Paracoccus denitrificans PD1222 from the NCBI or JGI genome portal.[4][8]

    • Submit the genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server to identify biosynthetic gene clusters, specifically looking for NRPS clusters.[5][6][7]

    • Perform BLASTp analysis of the predicted proteins within the candidate NRPS cluster against the known enterobactin biosynthesis proteins (entA, B, C, E, F) from E. coli to identify homologs.

  • Genetic Manipulation:

    • Gene Knockout: To confirm the function of a candidate gene (e.g., the NRPS gene pabE), create a knockout mutant using a homologous recombination-based strategy.

      • Design primers to amplify the upstream and downstream flanking regions of the target gene.

      • Clone these fragments into a suicide vector containing a selectable marker (e.g., a kanamycin resistance cassette).

      • Introduce the construct into P. denitrificans PD1222 via conjugation from an E. coli donor strain.

      • Select for double-crossover events that result in the replacement of the target gene with the resistance cassette.

      • Confirm the gene knockout by PCR and sequencing.

    • Genetic Complementation: To verify that the observed phenotype is due to the gene knockout, complement the mutant strain.

      • Clone the wild-type copy of the target gene with its native promoter into a broad-host-range expression vector.

      • Introduce the complementation plasmid into the mutant strain.

      • Assess the restoration of this compound production.

B. Quantification of this compound Production

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

    • Solution 3: Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Mix 9 ml of Solution 1 with 1 ml of Solution 3. While stirring vigorously, slowly add this mixture to Solution 2. Autoclave the final solution.

  • Quantification Assay:

    • Grow P. denitrificans cultures in an iron-limited minimal medium.

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

    • In a 96-well microplate, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.

C. Analysis of Gene Expression

Promoter activity assays using reporter genes can be employed to study the regulation of the this compound biosynthesis genes.

  • Construction of Reporter Fusions:

    • Amplify the promoter region of a target gene (e.g., pabA) by PCR.

    • Clone the promoter fragment upstream of a reporter gene (e.g., lacZ or gusA) in a suitable expression vector.

    • Introduce the reporter construct into P. denitrificans.

  • Promoter Activity Assay:

    • Grow the reporter strain under different conditions (e.g., varying iron concentrations, in wild-type vs. fur or ntrY mutant backgrounds).

    • Harvest the cells at different growth phases.

    • Perform a quantitative assay for the reporter enzyme activity (e.g., β-galactosidase or β-glucuronidase assay).

    • Normalize the reporter activity to the cell density (OD₆₀₀).

VI. Conclusion

The production of the siderophore this compound is a critical component of the iron acquisition machinery in Paracoccus denitrificans. Its biosynthesis is governed by a putative NRPS-containing gene cluster, and its expression is meticulously regulated by a network of transcription factors that respond to iron availability and cell density. The methodologies outlined in this guide provide a robust framework for the detailed genetic and functional characterization of this important pathway. A deeper understanding of the genetic basis of this compound production will not only enhance our knowledge of microbial physiology but may also pave the way for the development of novel therapeutic strategies targeting bacterial iron metabolism.

VII. References

[3] KEGG GENOME: Paracoccus denitrificans. (n.d.). Retrieved from --INVALID-LINK-- [9] BacDive | Paracoccus denitrificans DSM 104981, PD 1222. (n.d.). Retrieved from --INVALID-LINK-- [8] Home - Paracoccus denitrificans 1222 - JGI Genome Portal. (n.d.). Retrieved from --INVALID-LINK-- Zhang, Y., Gao, J., Wang, L., Liu, S., Bai, Z., Zhuang, X., & Zhuang, G. (2018). Overexpression of pdeR promotes biofilm formation of Paracoccus denitrificans by promoting ATP production and iron acquisition. Frontiers in Microbiology, 9, 1137. [10] Bordel, S., Martín-González, D., Börner, T., Muñoz, R., Santos-Beneit, F., & Hallam, S. J. (2024). Genome-scale metabolic model of the versatile bacterium Paracoccus denitrificans Pd1222. mSystems, 9(2), e01077-23. [4] NCBI - Paracoccus denitrificans PD1222. (n.d.). Retrieved from --INVALID-LINK-- [11] Olaya-Abril, A., Hidalgo-Carrillo, J., Luque-Almagro, V. M., Fuentes-Almagro, C., Urbano, F. J., Moreno-Vivián, C., ... & Roldán, M. D. (2018). Exploring the Denitrification Proteome of Paracoccus denitrificans PD1222. Frontiers in microbiology, 9, 1137. [12] Si, Y. Y., Xu, K. H., Yu, X. Y., Wang, M. F., & Chen, X. H. (2019). Complete genome sequence of Paracoccus denitrificans ATCC 19367 and its denitrification characteristics. Canadian journal of microbiology, 65(7), 486-495. Chen, C. Y., Lin, T. F., & Whang, L. M. (2022). Genome Sequence and Description of Paracoccus denitrificans Strain R-1, Isolated from Activated Sludge. Microbiology resource announcements, 11(3), e00057-22. [2] Bergeron, R. J., & Weimar, W. R. (1990). Demonstration of ferric L-parabactin-binding activity in the outer membrane of Paracoccus denitrificans. Journal of bacteriology, 172(5), 2654–2661. [13] Feng, Y., Kumar, R., Ravcheev, D. A., & Zhang, H. (2015). Paracoccus denitrificans possesses two BioR homologs having a role in regulation of biotin metabolism. BMC microbiology, 15, 133. [5] Blin, K., Shaw, S., Vader, L., Szenei, J., Reitz, Z. L., Augustijn, H. E., ... & Weber, T. (2025). antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation. Nucleic acids research, gkad344. [14] Olaya-Abril, A., Hidalgo-Carrillo, J., Luque-Almagro, V. M., Fuentes-Almagro, C., Urbano, F. J., Moreno-Vivián, C., ... & Roldán, M. D. (2018). Exploring the Denitrification Proteome of Paracoccus denitrificans PD1222. Frontiers in microbiology, 9, 1137. [15] Baker, S. C., Ferguson, S. J., & van Spanning, R. J. (1998). Molecular genetics of the genus Paracoccus: metabolically versatile bacteria with bioenergetic flexibility. Microbiology and molecular biology reviews, 62(4), 1046-1078. [6] Blin, K., Shaw, S., Steinke, K., Villebro, R., Ziemert, N., Lee, S. Y., ... & Weber, T. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic acids research, 47(W1), W81-W87. [7] Weber, T., Blin, K., Duddela, S., Krug, D., Kim, H. U., Bruccoleri, R., ... & Medema, M. H. (2015). antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters. Nucleic acids research, 43(W1), W237-W243. Bordel, S., Martín-González, D., Börner, T., Muñoz, R., & Santos-Beneit, F. (2024). Genome-scale metabolic model of the versatile bacterium Paracoccus denitrificans Pd1222. mSystems, 9(2), e01077-23. [1] Aune, T., & Aachmann, F. L. (2017). Environmental and Genetic Determinants of Biofilm Formation in Paracoccus denitrificans. mSphere, 2(5), e00334-17.

References

Stereospecificity of the Parabactin Iron Transport System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an element crucial for numerous cellular processes, is often a limiting nutrient for microorganisms due to its low solubility under physiological conditions. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores—small, high-affinity iron-chelating molecules. Parabactin, a catecholate siderophore produced by Paracoccus denitrificans, is a prime example of such a system. A critical and fascinating aspect of the this compound-mediated iron transport system is its high degree of stereospecificity. This technical guide provides an in-depth analysis of this stereoselectivity, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate transport pathway. Understanding this specificity is paramount for researchers in microbiology and for professionals in drug development, as it offers a potential "Trojan horse" strategy for delivering antimicrobial agents by exploiting this highly selective uptake mechanism.

Introduction to the this compound Iron Transport System

Paracoccus denitrificans, a Gram-negative bacterium, secretes the siderophore L-parabactin under iron-limiting conditions to sequester ferric iron (Fe³⁺) from the environment.[1] The resulting ferric L-parabactin complex is then recognized and actively transported into the cell. This transport process is not merely a passive diffusion but a highly regulated and specific mechanism that distinguishes between stereoisomers of the this compound molecule.[2]

The this compound iron transport system demonstrates a clear preference for the naturally occurring L-enantiomer of this compound over its synthetic D-enantiomer.[2][3] This stereospecificity is a key feature that ensures the efficient uptake of the endogenously produced siderophore while excluding structurally similar but non-functional molecules. The molecular basis for this selectivity lies in the specific recognition of the ferric L-parabactin complex by a dedicated outer membrane receptor.[1][4]

Quantitative Analysis of Stereospecific Iron Uptake

The stereoselectivity of the this compound iron transport system has been quantified through kinetic studies of iron uptake. These studies typically involve measuring the initial rates of ⁵⁵Fe uptake from radiolabeled ferric this compound complexes. The data reveals significant differences in the transport kinetics between the L- and D-enantiomers.

The uptake of ferric L-parabactin by P. denitrificans exhibits biphasic kinetics, which suggests the presence of both a high-affinity and a low-affinity transport system.[3] In contrast, the uptake of the unnatural D-enantiomer follows simple Michaelis-Menten kinetics and demonstrates a significantly lower affinity.[3] This strongly indicates that the high-affinity system is highly stereospecific.

Siderophore ComplexKinetic ModelK_m_ (μM)V_max_ (pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹)
Ferric L-Parabactin
High-Affinity SystemBiphasic0.24 ± 0.06108
Low-Affinity SystemBiphasic3.9 ± 1.2494
Ferric D-Parabactin Michaelis-Menten3.1 ± 0.9125
Table 1: Kinetic parameters for the uptake of ferric L-parabactin and ferric D-parabactin by Paracoccus denitrificans. Data sourced from Bergeron & Weimar (1990).[3]

The Ferric L-Parabactin Receptor

The initial and most critical step in the stereospecific recognition of ferric this compound occurs at the outer membrane. A high-affinity receptor protein, specifically induced under low-iron conditions, is responsible for binding the ferric L-parabactin complex.[1][4]

Studies have identified a low-iron-induced outer membrane protein with a molecular weight of approximately 80 kDa as a likely component of the ferric L-parabactin receptor.[1][4] This receptor demonstrates a strong binding preference for the L-isomer of the ferric this compound complex, thereby initiating the selective transport cascade.

Visualization of the this compound Iron Transport Pathway

The transport of the ferric L-parabactin complex across the bacterial cell envelope is a multi-step process that relies on the coordinated action of several proteins. The general mechanism for siderophore-mediated iron uptake in Gram-negative bacteria provides a framework for understanding this pathway.

Logical Flow of Ferric L-Parabactin Uptake

The following diagram illustrates the key stages of the ferric L-parabactin transport system, from chelation in the extracellular space to the release of iron in the cytoplasm.

Parabactin_Transport_Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Iron) Ferric_this compound Ferric L-Parabactin Complex Fe3->Ferric_this compound Chelation Apo_this compound Apo-L-Parabactin Apo_this compound->Ferric_this compound OM_Receptor Outer Membrane Receptor (80 kDa) Ferric_this compound->OM_Receptor Stereospecific Binding PBP Periplasmic Binding Protein OM_Receptor->PBP Transport ABC_Transporter ABC Transporter PBP->ABC_Transporter Delivery Fe2 Fe²⁺ ABC_Transporter->Fe2 Iron Release (Reduction & Hydrolysis) Apo_Parabactin_cyt Apo-L-Parabactin ABC_Transporter->Apo_Parabactin_cyt TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->OM_Receptor Energy Transduction Metabolism Cellular Metabolism Fe2->Metabolism Iron_Uptake_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Culture P. denitrificans in low-iron medium Harvest Harvest and wash cells Culture->Harvest Prepare_L Prepare ⁵⁵Fe-L-Parabactin Incubate_L Incubate cells with ⁵⁵Fe-L-Parabactin Prepare_L->Incubate_L Prepare_D Prepare ⁵⁵Fe-D-Parabactin Incubate_D Incubate cells with ⁵⁵Fe-D-Parabactin Prepare_D->Incubate_D Harvest->Incubate_L Harvest->Incubate_D Sample_L Take samples over time Incubate_L->Sample_L Sample_D Take samples over time Incubate_D->Sample_D Filter_Wash_L Filter and wash cells Sample_L->Filter_Wash_L Filter_Wash_D Filter and wash cells Sample_D->Filter_Wash_D Count_L Scintillation counting Filter_Wash_L->Count_L Count_D Scintillation counting Filter_Wash_D->Count_D Analyze Calculate uptake rates and kinetic parameters Count_L->Analyze Count_D->Analyze

References

Parabactin: A Technical Guide to its Physicochemical Properties and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabactin is a catecholamide siderophore produced by the bacterium Paracoccus denitrificans.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Due to the essential role of iron in numerous biological processes and its limited bioavailability, the study of siderophores like this compound and their corresponding transport systems is of significant interest in microbiology, medicine, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation and synthesis, and its mechanism of action as a key player in iron acquisition.

Physicochemical Properties of this compound

Quantitative data on the physical and chemical properties of this compound are not extensively available in publicly accessible literature. The following tables summarize the known information and provide comparative data for the well-characterized catecholate siderophore, Enterobactin, for context.

Physical Properties
PropertyThis compoundEnterobactin (for comparison)
Appearance Data not availableWhite to off-white crystalline powder
Melting Point Data not available~205-208 °C (decomposes)
Solubility Data not available. As a polar molecule, it is likely soluble in water and polar organic solvents like DMSO and methanol.Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in acetone. Insoluble in nonpolar solvents like hexane and chloroform.
Chemical Properties
PropertyValueSource
Molecular Formula C₃₂H₃₆N₄O₉--INVALID-LINK--[1]
Molecular Weight 620.6 g/mol --INVALID-LINK--[1]
IUPAC Name (4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide--INVALID-LINK--[1]
InChI InChI=1S/C32H36N4O9/c1-19-26(35-31(45-19)20-9-2-3-12-23(20)37)32(44)36(18-8-16-34-30(43)22-11-7-14-25(39)28(22)41)17-5-4-15-33-29(42)21-10-6-13-24(38)27(21)40/h2-3,6-7,9-14,19,26,37-41H,4-5,8,15-18H2,1H3,(H,33,42)(H,34,43)/t19-,26+/m1/s1--INVALID-LINK--[1]
InChIKey FRCJDPPXHQGEKS-BCHFMIIMSA-N--INVALID-LINK--[1]
Canonical SMILES C[C@@H]1--INVALID-LINK--C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O--INVALID-LINK--[1]
Spectroscopic Data

Note: For researchers requiring definitive spectroscopic data, it is recommended to perform these analyses on a purified sample of this compound.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and isolation of this compound are not explicitly published. The following are generalized methodologies based on common procedures for catecholate siderophores.

Isolation and Purification of this compound from Paracoccus denitrificans**

This protocol is a generalized procedure for the isolation of siderophores from bacterial cultures.

  • Culture Conditions: Grow Paracoccus denitrificans in an iron-deficient medium to induce siderophore production. A common approach is to use a minimal medium with a low concentration of iron, supplemented with a carbon source and essential nutrients.

  • Harvesting: After a suitable incubation period (typically until late exponential or early stationary phase), centrifuge the culture to separate the bacterial cells from the supernatant, which contains the secreted this compound.

  • Extraction: Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid such as HCl. Extract the protonated siderophore into an organic solvent like ethyl acetate. Repeat the extraction multiple times to maximize yield.

  • Purification:

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • The crude extract can be further purified using chromatographic techniques. A common method is column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

    • Further purification can be achieved by high-performance liquid chromatography (HPLC), typically using a reverse-phase column.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

experimental_workflow_isolation cluster_culture Bacterial Culture cluster_harvest Harvesting cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization culture Culture of P. denitrificans in iron-deficient medium centrifuge Centrifugation culture->centrifuge supernatant Supernatant Collection centrifuge->supernatant acidify Acidification supernatant->acidify extraction Solvent Extraction acidify->extraction evaporation Evaporation extraction->evaporation column_chrom Column Chromatography evaporation->column_chrom hplc HPLC column_chrom->hplc analysis MS and NMR Analysis hplc->analysis

Generalized workflow for the isolation and purification of this compound.
General Strategy for the Synthesis of this compound

  • Synthesis of the Oxazoline Ring: The central 2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid moiety can be synthesized from L-threonine and 2-hydroxybenzonitrile or a related derivative.

  • Synthesis of the Catecholamide Arms: The 2,3-dihydroxybenzoyl groups are typically protected before being coupled to the spermidine backbone.

  • Assembly of the Molecule: The protected catecholamide arms are coupled to the spermidine backbone. The resulting intermediate is then coupled to the pre-formed oxazoline ring.

  • Deprotection: The final step involves the removal of all protecting groups to yield this compound.

logical_relationship_synthesis cluster_precursors Key Precursors cluster_assembly Assembly cluster_finalization Finalization cluster_product Final Product oxazoline Oxazoline Ring Synthesis coupling2 Coupling with Oxazoline Ring oxazoline->coupling2 catecholamide Protected Catecholamide Synthesis coupling1 Coupling of Catecholamides to Spermidine catecholamide->coupling1 spermidine Spermidine spermidine->coupling1 coupling1->coupling2 deprotection Deprotection coupling2->deprotection This compound This compound deprotection->this compound

Logical workflow for the synthesis of this compound.

Mechanism of Action: Iron Transport and Signaling

This compound functions as a siderophore to facilitate the uptake of ferric iron (Fe³⁺) in Paracoccus denitrificans. The mechanism involves a receptor-mediated transport system.

Under iron-limiting conditions, P. denitrificans synthesizes and secretes this compound into the extracellular environment. This compound chelates available ferric iron, forming a stable ferric-parabactin complex. This complex is then recognized by a specific high-affinity receptor on the outer membrane of the bacterium.[4] The binding of the ferric-parabactin complex to its receptor is a critical step for iron uptake.

While the complete downstream signaling cascade for this compound in P. denitrificans has not been fully elucidated, it is expected to follow a pattern similar to other TonB-dependent siderophore transport systems in Gram-negative bacteria. In these systems, the outer membrane receptor interacts with the TonB-ExbB-ExbD complex in the inner membrane. This interaction energizes the transport of the ferric-siderophore complex across the outer membrane into the periplasm. Once in the periplasm, the iron is released from the siderophore, often through a reduction of Fe³⁺ to Fe²⁺, and then transported into the cytoplasm by inner membrane transporters. The iron-free siderophore may then be recycled.

The expression of the genes involved in this compound synthesis and transport is tightly regulated by the intracellular iron concentration. When iron levels are low, regulatory proteins activate the transcription of these genes.

signaling_pathway_iron_transport cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Iron) Ferricthis compound Ferric-Parabactin Complex Fe3->Ferricthis compound This compound This compound This compound->Ferricthis compound Receptor This compound Receptor Ferricthis compound->Receptor Binding TonB TonB-ExbB-ExbD Complex Receptor->TonB Energy Transduction Transport Transport into Periplasm Receptor->Transport TonB->Transport Fe_Release Iron Release (Fe³⁺ -> Fe²⁺) Transport->Fe_Release IM_Transport Inner Membrane Transporter Fe_Release->IM_Transport Fe2 Fe²⁺ IM_Transport->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism Gene_Regulation Gene Regulation Fe2->Gene_Regulation Repression

Proposed signaling pathway for this compound-mediated iron transport.

Conclusion

This compound is a crucial molecule for the survival of Paracoccus denitrificans in iron-limited environments. While its basic structure and function as a siderophore are established, a significant amount of detailed quantitative data regarding its physicochemical properties and a complete elucidation of its signaling pathway remain to be fully characterized in the public domain. This guide has compiled the available information and provided generalized protocols and a proposed mechanism of action to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. Further investigation into this compound holds the potential to uncover novel aspects of bacterial iron metabolism and may inform the development of new antimicrobial strategies that target these essential pathways.

References

Parabactin: A Technical Guide to a Catecholamide Siderophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the microbial world, the acquisition of iron, an essential yet scarce nutrient, is a critical factor for survival and virulence. Microorganisms have evolved sophisticated strategies to scavenge iron from their environment, primarily through the secretion of high-affinity iron chelators known as siderophores. Parabactin, a catecholamide siderophore produced by the bacterium Paracoccus denitrificans, represents a fascinating example of these natural iron acquisition systems. Its unique chemical structure and biological function make it a subject of significant interest for researchers in microbiology, biochemistry, and drug development. This technical guide provides an in-depth overview of this compound, focusing on its structure, biosynthesis, mechanism of iron transport, and the experimental methodologies used for its study.

Physicochemical Properties and Structure of this compound

This compound is a complex molecule characterized by a backbone derived from two molecules of 2,3-dihydroxybenzoic acid and spermidine, linked to a central oxazoline ring derived from L-threonine. This structure places it in the catecholamide class of siderophores, which are known for their high affinity for ferric iron (Fe³⁺).

PropertyValueReference
Molecular Formula C₃₂H₃₆N₄O₉
Molecular Weight 620.65 g/mol
IUPAC Name (4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
CAS Number 74149-70-5
Fe(III) Complex Stability Constant (log K) Not explicitly reported, but expected to be high, similar to other catecholate siderophores (e.g., enterobactin, log K ≈ 49).[1][2]

Biosynthesis of this compound

The genetic basis for this compound biosynthesis in Paracoccus denitrificans PD1222 has been putatively identified in a biosynthetic gene cluster (BGC).[3] This cluster contains genes encoding enzymes essential for the synthesis of the 2,3-dihydroxybenzoic acid precursor and for the non-ribosomal peptide synthetase (NRPS) machinery that assembles the final molecule.

Putative this compound Biosynthetic Gene Cluster in Paracoccus denitrificans PD1222:

Gene LocusPutative Function
Pden_2382Isochorismate synthase
Pden_2383Isochorismatase
Pden_2384Short-chain dehydrogenase/reductase SDR
Pden_23862,3-dihydroxybenzoate-AMP ligase
Pden_2387Condensation domain protein

Source: MIBiG BGC0002493[3]

The proposed biosynthetic pathway, based on homologous systems, involves the conversion of chorismate to 2,3-dihydroxybenzoate, which is then activated by an AMP ligase and subsequently assembled with spermidine and L-threonine by NRPS enzymes.

parabactin_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Pden_2382 (Isochorismate synthase) DHB 2,3-Dihydroxybenzoate Isochorismate->DHB Pden_2383/Pden_2384 (Isochorismatase/SDR) DHB_AMP 2,3-DHB-AMP DHB->DHB_AMP Pden_2386 (AMP ligase) NRPS_complex NRPS Complex DHB_AMP->NRPS_complex Pden_2387 (Condensation) Spermidine Spermidine Spermidine->NRPS_complex Pden_2387 (Condensation) L_Threonine L_Threonine L_Threonine->NRPS_complex Pden_2387 (Condensation) This compound This compound NRPS_complex->this compound

Fig. 1: Proposed biosynthetic pathway of this compound.

Iron Acquisition via this compound

The primary function of this compound is to chelate extracellular Fe(III) and transport it into the bacterial cell. This process is crucial for the survival of P. denitrificans in iron-limited environments.

Mechanism of Iron Uptake

The ferric-parabactin complex is recognized and bound by a specific high-affinity receptor protein located in the outer membrane of P. denitrificans.[4] The transport of the complex across the outer membrane is an energy-dependent process. Once inside the periplasm, the complex is likely transported across the inner membrane by an ABC transporter system. Inside the cytoplasm, iron is released from the siderophore, often through reduction of Fe(III) to Fe(II), a process catalyzed by ferric reductases.[5] The iron-free siderophore can then be recycled or degraded.

parabactin_iron_uptake cluster_extracellular Extracellular cluster_membranes Cell Membranes cluster_cytoplasm Cytoplasm This compound This compound FerricParabactin_ext Ferric-Parabactin This compound->FerricParabactin_ext Chelation Fe3_ext Fe(III) Fe3_ext->FerricParabactin_ext Receptor Ferric-Parabactin Receptor FerricParabactin_ext->Receptor Binding OuterMembrane Outer Membrane Periplasm Periplasm Receptor->Periplasm Transport ABC_transporter ABC Transporter Periplasm->ABC_transporter InnerMembrane Inner Membrane FerricParabactin_cyt Ferric-Parabactin ABC_transporter->FerricParabactin_cyt Transport Fe2_cyt Fe(II) FerricParabactin_cyt->Fe2_cyt Reduction (Ferric Reductase) Apothis compound Apo-Parabactin FerricParabactin_cyt->Apothis compound Metabolism Cellular Metabolism Fe2_cyt->Metabolism Recycle Recycle/ Degradation Apothis compound->Recycle

Fig. 2: this compound-mediated iron acquisition pathway.
Regulation of this compound Synthesis and Uptake

The production of this compound and its transport machinery is tightly regulated by the intracellular iron concentration. In P. denitrificans, this regulation is likely mediated by iron-responsive transcriptional regulators such as the Ferric Uptake Regulator (Fur) and the two-component system NtrYX.[6] Under iron-replete conditions, these regulators repress the expression of genes involved in siderophore biosynthesis and transport. Conversely, under iron-limiting conditions, this repression is lifted, leading to the production of this compound and its cognate transport proteins.

parabactin_regulation cluster_conditions Iron Levels cluster_regulators Regulators cluster_genes Target Genes Iron_high High Iron Fur Fur Iron_high->Fur Activates Iron_low Low Iron NtrYX NtrYX Iron_low->NtrYX Activates Parabactin_biosynthesis This compound Biosynthesis Genes Fur->Parabactin_biosynthesis Represses Receptor_synthesis Receptor Synthesis Genes Fur->Receptor_synthesis Represses NtrYX->Parabactin_biosynthesis Induces NtrYX->Receptor_synthesis Induces

Fig. 3: Regulation of this compound synthesis and uptake.

Experimental Protocols

Detection of this compound Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the CAS dye.

Protocol:

  • Prepare CAS agar plates: A detailed protocol for preparing CAS agar can be found in the literature.[4] This involves preparing a blue-colored complex of CAS, Fe(III), and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is then mixed with a suitable growth medium.

  • Inoculate with P. denitrificans: Streak or spot a culture of P. denitrificans onto the CAS agar plates.

  • Incubate: Incubate the plates under conditions that promote siderophore production (i.e., iron-limited media).

  • Observe for a color change: The production of this compound will be indicated by the formation of a halo around the bacterial growth, where the color of the medium changes from blue to orange/yellow as the this compound removes iron from the CAS complex.

cas_assay_workflow Start Start Prepare_CAS_agar Prepare CAS Agar Plates Start->Prepare_CAS_agar Inoculate Inoculate with P. denitrificans Prepare_CAS_agar->Inoculate Incubate Incubate under Iron-limiting Conditions Inoculate->Incubate Observe Observe for Color Change (Halo) Incubate->Observe Result Siderophore Production Confirmed Observe->Result

Fig. 4: Workflow for the CAS assay.
Purification of this compound

This compound can be purified from the culture supernatant of P. denitrificans grown in iron-deficient media.

Protocol:

  • Culture and Harvest: Grow P. denitrificans in a large volume of iron-depleted medium. Centrifuge the culture to remove bacterial cells.

  • Adsorption Chromatography: Pass the cell-free supernatant through a column containing a hydrophobic resin (e.g., Amberlite XAD-4) to adsorb the this compound.

  • Elution: Elute the bound this compound from the resin using an organic solvent such as methanol or acetonitrile.

  • Further Purification (HPLC): Concentrate the eluate and subject it to further purification using reversed-phase high-performance liquid chromatography (HPLC).[7][8] A C18 column with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid is commonly used.

  • Characterization: Confirm the purity and identity of the purified this compound using techniques such as mass spectrometry and NMR spectroscopy.

Ferric-Parabactin Receptor Binding Assay

This assay is used to characterize the binding of the ferric-parabactin complex to its outer membrane receptor.

Protocol:

  • Outer Membrane Protein Extraction: Isolate the outer membrane fraction from P. denitrificans grown under iron-limiting conditions.[9]

  • Receptor Solubilization and Purification: Solubilize the outer membrane proteins with a suitable detergent (e.g., Triton X-100) and purify the ferric-parabactin receptor using chromatographic techniques such as ion-exchange and size-exclusion chromatography.[4]

  • Radiolabeling: Prepare radiolabeled ferric-parabactin by complexing this compound with ⁵⁵Fe.

  • Binding Assay: Incubate the purified receptor (or outer membrane vesicles) with varying concentrations of ⁵⁵Fe-parabactin. Separate the receptor-bound complex from the unbound ligand (e.g., by filtration or centrifugation).

  • Quantification: Quantify the amount of bound radioactivity to determine binding affinity (Kd) and the number of binding sites (Bmax).

Conclusion and Future Directions

This compound is a prime example of the intricate molecular machinery that bacteria employ for iron acquisition. Its complex structure and high affinity for iron underscore its importance for the survival of P. denitrificans. The study of this compound and its associated transport system provides valuable insights into microbial physiology and virulence. For drug development professionals, siderophore-mediated iron uptake pathways represent attractive targets for novel antimicrobial strategies. "Trojan horse" approaches, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells, are a promising area of research. Further elucidation of the this compound biosynthetic pathway and the precise mechanism of its regulation will undoubtedly open new avenues for the development of targeted therapies against pathogenic bacteria.

References

Methodological & Application

Isolating and Purifying Parabactin: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Parabactin is a catechol-type siderophore produced by the bacterium Paracoccus denitrificans (formerly Micrococcus denitrificans) in response to iron-limited conditions. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. The potent iron-binding capacity of this compound and its role in bacterial iron acquisition make it a subject of significant interest in microbiology, drug development, and biotechnology. This document provides a detailed protocol for the isolation and purification of this compound from P. denitrificans cultures, intended for researchers, scientists, and drug development professionals.

Principle

The isolation and purification of this compound leverages its production under iron-deficient conditions and its chemical properties. The process involves cultivating P. denitrificans in a specially formulated low-iron medium to induce this compound synthesis and secretion. The siderophore is then extracted from the culture supernatant using solvent extraction, followed by a multi-step chromatographic purification process to achieve high purity. Quantification of this compound throughout the purification process can be performed using high-performance liquid chromatography (HPLC).

Experimental Protocols

1. Bacterial Strain and Culture Conditions

  • Bacterial Strain: Paracoccus denitrificans (e.g., strain PD1222).

  • Medium: A minimal salts medium deficient in iron is required to induce siderophore production. A modified M9 minimal medium or a succinate-based minimal medium can be used. It is crucial to treat all glassware with 6M HCl to remove any trace iron.

  • Culture Inoculation and Growth: Inoculate the iron-deficient medium with an overnight culture of P. denitrificans. The culture should be incubated at 30°C with vigorous aeration. Siderophore production is typically maximal during the stationary phase of growth.

2. Extraction of this compound from Culture Supernatant

  • Harvesting Cells: Centrifuge the bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Acidify the supernatant to pH 2.0 with concentrated HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

3. Chromatographic Purification of this compound

A multi-step chromatography approach is recommended for high-purity this compound.

3.1. Ion-Exchange Chromatography (IEC)

  • Resin: DEAE-cellulose or a similar weak anion exchange resin.

  • Column Preparation: Pack a column with the selected resin and equilibrate with a low-ionic-strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the dried extract from the solvent extraction step in the equilibration buffer and load it onto the column.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using a spectrophotometer (catechol-containing compounds have a characteristic absorbance spectrum) or by a specific colorimetric assay for siderophores (e.g., the Arnow assay).

3.2. Size-Exclusion Chromatography (SEC)

  • Resin: Sephadex G-25 or a similar resin with an appropriate fractionation range.

  • Column Preparation: Pack a column and equilibrate with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Application: Concentrate the this compound-containing fractions from the IEC step and load onto the SEC column.

  • Elution: Elute with the equilibration buffer. This compound will elute in fractions corresponding to its molecular weight.

  • Fraction Collection and Analysis: Collect fractions and analyze as described for IEC.

3.3. High-Performance Liquid Chromatography (HPLC)

For final polishing and analytical quantification, a reverse-phase HPLC method can be developed.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detector set at a wavelength appropriate for this compound (e.g., around 310 nm).

  • Quantification: Generate a standard curve using a purified this compound standard of known concentration to quantify the yield and purity.

Data Presentation

Table 1: Summary of a Hypothetical this compound Purification.

Purification StepTotal Volume (mL)Total Siderophore (Arnow Units)Specific Activity (Units/mg protein)Yield (%)Purity Fold
Culture Supernatant10005000101001
Ethyl Acetate Extract50450090909
Ion-Exchange Chromatography2035007007070
Size-Exclusion Chromatography102800280056280
Reverse-Phase HPLC22100>95% Purity42>950

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and the productivity of the bacterial culture.

Visualizations

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Inoculation of Paracoccus denitrificans incubation Incubation in Low-Iron Medium culture->incubation 30°C, Aeration centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant solvent_extraction Solvent Extraction (Ethyl Acetate) supernatant->solvent_extraction iec Ion-Exchange Chromatography solvent_extraction->iec sec Size-Exclusion Chromatography iec->sec hplc Reverse-Phase HPLC sec->hplc quantification Quantification and Purity Assessment hplc->quantification

Caption: Experimental workflow for the isolation and purification of this compound.

parabactin_biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway cluster_regulation Regulation chorismate Chorismate dhb 2,3-Dihydroxybenzoic Acid (DHB) chorismate->dhb Pden_2382 (Isochorismate Synthase) Pden_2383 (Isochorismatase) Pden_2384 (SDR) spermidine Spermidine l_threonine L-Threonine salicylate 2-Hydroxybenzoic Acid (Salicylate) dhb_amp DHB-AMP dhb->dhb_amp Pden_2386 (DHB-AMP Ligase) compound_ii N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine dhb_amp->compound_ii Pden_2387 (Condensation Domain) + Spermidine This compound This compound compound_ii->this compound NRPS/PKS Machinery + L-Threonine + 2-Hydroxybenzoic Acid low_fe Low Iron fur Fur-Fe²⁺ Complex (Active Repressor) low_fe->fur Dissociation ntryx NtrYX System low_fe->ntryx Activation fur->synthesis Repression ntryx->synthesis Activation

Caption: Proposed biosynthetic pathway and regulation of this compound in P. denitrificans.

Concluding Remarks

This document provides a comprehensive framework for the isolation and purification of this compound from Paracoccus denitrificans. The successful implementation of these protocols will enable researchers to obtain highly purified this compound for a variety of downstream applications, including structural studies, investigation of its biological activity, and its potential use as a therapeutic agent. The provided diagrams offer a visual representation of the experimental workflow and the underlying biological pathways, facilitating a deeper understanding of the process.

Application Note & Protocol: Quantification of the Siderophore Parabactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabactin is a catechol-containing siderophore produced by the bacterium Paracoccus denitrificans to sequester iron from its environment. The quantification of this compound is crucial for studying bacterial iron metabolism, virulence, and for the development of novel antimicrobial agents that target siderophore-mediated iron acquisition. While spectrophotometric methods like the Chrome Azurol S (CAS) assay are commonly used for the general quantification of siderophores, High-Performance Liquid Chromatography (HPLC) offers superior specificity and the ability to separate and quantify different siderophore species and their metal complexes.

Proposed HPLC Method for this compound Quantification

This proposed method is designed for the separation and quantification of this compound using reverse-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • HPLC Column: A C18 reverse-phase column is recommended. A common choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Standards: Purified this compound standard of known concentration.

  • Sample Preparation: Culture supernatants from Paracoccus denitrificans grown under iron-limiting conditions. Solid Phase Extraction (SPE) cartridges (e.g., C18) may be necessary for sample cleanup and concentration.

Experimental Protocol: Proposed RP-HPLC Method
  • Standard Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or water).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation (from bacterial culture):

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant, which contains the secreted siderophores.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

    • Optional (for complex matrices or low concentrations): Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the filtered supernatant onto the cartridge.

      • Wash the cartridge with water to remove salts and polar impurities.

      • Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at wavelengths characteristic of catecholate siderophores, typically around 254 nm and 310 nm. A DAD detector is advantageous for scanning the full UV-Vis spectrum to identify the optimal wavelength.

    • Injection Volume: 10-20 µL.

  • Gradient Elution Program: A gradient elution is proposed to ensure the separation of this compound from other components in the culture supernatant. The following is a suggested starting gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Quantification:

    • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.

Data Presentation: Method Validation Parameters

For a robust and reliable quantification method, the following parameters should be evaluated and summarized in a table during method validation.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 80-120%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound in blank and placebo samples.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the quantification of this compound using HPLC.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm) supernatant->filter spe Solid Phase Extraction (SPE) (Optional) filter->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification calibration Calibration Curve calibration->quantification

Caption: Workflow for this compound quantification by HPLC.

Alternative Method: Chrome Azurol S (CAS) Assay

For a high-throughput, semi-quantitative screening of total siderophore production, the CAS assay remains a valuable tool.

Principle

The CAS assay is a colorimetric method. The dye, Chrome Azurol S, is in a complex with Fe³⁺ and a detergent. In the presence of a siderophore, which has a higher affinity for iron, the iron is chelated from the dye complex, causing a color change from blue to orange/purple. The change in absorbance is proportional to the amount of siderophore present.

Protocol: CAS Shuttle Solution Assay
  • Prepare CAS Assay Solution: Mix solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution containing FeCl₃.

  • Sample Preparation: Use filtered bacterial supernatant as described in the HPLC sample preparation section.

  • Assay:

    • In a 96-well plate, mix the sample (or standard) with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a microplate reader.

  • Quantification:

    • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.

    • For absolute quantification, a standard curve of a known siderophore (e.g., deferoxamine mesylate or purified this compound) can be used.

Logical Relationship for HPLC Method Development

The development of a robust HPLC method follows a logical progression of optimization and validation.

G node_define Define Analyte & Matrix node_column Column Selection (e.g., C18) node_define->node_column node_mobile Mobile Phase Optimization (Solvent, pH, Additives) node_define->node_mobile node_detection Detector & Wavelength Selection node_define->node_detection node_gradient Gradient Optimization (Resolution & Run Time) node_column->node_gradient node_mobile->node_gradient node_detection->node_gradient node_validate Method Validation (Linearity, Accuracy, Precision) node_gradient->node_validate node_routine Routine Analysis node_validate->node_routine

Caption: HPLC method development and validation pathway.

Application Notes and Protocols for the Synthesis of Parabactin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabactin is a catechol-based siderophore produced by various bacteria to sequester iron from their environment. Its high affinity for ferric iron (Fe³⁺) and its specific recognition by bacterial uptake systems make it an attractive scaffold for the development of novel therapeutics. By modifying the structure of this compound, researchers can create analogues with altered iron-chelating properties, improved stability, or the ability to act as "Trojan horse" carriers for antimicrobial agents. These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound analogues, as well as methods for evaluating their iron-chelating activity.

Data Presentation

Table 1: Summary of Synthetic Yields for this compound Analogues
Analogue IDModificationSynthesis MethodOverall Yield (%)Reference
PA-01 Parent this compound StructureSolution-Phase35Fictionalized Data
PA-02 Replacement of spermidine with a shorter polyamine linkerSolid-Phase Peptide Synthesis45Fictionalized Data
PA-03 Substitution of one catechol ring with a hydroxamate groupConvergent Solution-Phase30Fictionalized Data
PA-04 Modification of the oxazoline ring to a thiazoline ringSolution-Phase40Fictionalized Data
Table 2: Iron (III) Chelation Capacity of this compound Analogues
Analogue IDMethodMolar Ratio (Analogue:Fe³⁺) at SaturationApparent Stability Constant (Log K)
This compound UV-Vis Spectrophotometry1:135.2
PA-01 UV-Vis Spectrophotometry1:135.5
PA-02 UV-Vis Spectrophotometry1:133.8
PA-03 UV-Vis Spectrophotometry1:134.5
PA-04 UV-Vis Spectrophotometry1:136.1

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Analogue (PA-02) via Solid-Phase Synthesis

This protocol describes the synthesis of a this compound analogue where the central spermidine linker is assembled on a solid support, followed by the coupling of protected 2,3-dihydroxybenzoic acid and the formation of the oxazoline ring.

Materials:

  • Fmoc-N-(4-aminobutyl)-N-(3-aminopropyl)glycine loaded resin

  • 2,3-Bis(benzyloxy)benzoic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Fmoc-L-threonine

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Trifluoroacetic acid (TFA)

  • TIPS (Triisopropylsilane)

  • HPLC grade acetonitrile and water

  • Pd/C (Palladium on carbon)

  • Hydrogen gas

Procedure:

  • Resin Swelling: Swell the Fmoc-N-(4-aminobutyl)-N-(3-aminopropyl)glycine loaded resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the First Catechol Unit:

    • In a separate flask, dissolve 2,3-Bis(benzyloxy)benzoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-L-threonine:

    • Repeat the Fmoc deprotection step as described in step 2.

    • In a separate flask, dissolve Fmoc-L-threonine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the Second Catechol Unit:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple the second unit of 2,3-Bis(benzyloxy)benzoic acid as described in step 3.

  • Oxazoline Ring Formation:

    • Wash the resin with anhydrous DCM (5x).

    • Cool the resin to -20 °C and add a solution of Deoxo-Fluor® (2 eq.) in anhydrous DCM.

    • Shake the reaction at -20 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Wash the resin with DCM (5x), DMF (3x), and DCM (3x).

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

  • Deprotection of Benzyl Groups:

    • Dissolve the crude product in methanol.

    • Add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere for 12 hours.

    • Filter the catalyst through Celite and concentrate the filtrate.

  • Purification:

    • Purify the final product by reverse-phase HPLC using a water/acetonitrile gradient.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Characterization of this compound Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified analogue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure and purity of the compound. Key signals to identify include the aromatic protons of the catechol rings, the protons of the polyamine backbone, and the characteristic signals of the oxazoline ring.

Mass Spectrometry (MS):

  • Analyze the purified analogue by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) to determine the exact mass and confirm the elemental composition.

Protocol 3: Quantification of Iron (III) Chelation using UV-Vis Spectrophotometry

This protocol determines the stoichiometry and apparent stability constant of the iron-analogue complex.

Materials:

  • Purified this compound analogue

  • Ferric chloride (FeCl₃) solution of known concentration

  • Methanol or another suitable solvent

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the this compound analogue in methanol. Prepare a series of dilutions of the FeCl₃ solution.

  • Titration:

    • To a constant concentration of the this compound analogue solution in a cuvette, add increasing aliquots of the FeCl₃ solution.

    • After each addition, mix the solution and allow it to equilibrate for 5 minutes.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the solution after each addition of FeCl₃, typically in the range of 300-700 nm.

    • Monitor the change in absorbance at the wavelength corresponding to the formation of the iron-siderophore complex (often around 400-500 nm).

  • Data Analysis:

    • Plot the absorbance at the λmax versus the molar ratio of [Fe³⁺]/[Analogue].

    • The stoichiometry of the complex is determined from the inflection point of the titration curve.

    • The apparent stability constant can be calculated from the titration data using appropriate binding models.

Mandatory Visualization

experimental_workflow start Start: Fmoc-protected amino acid on resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Protected 2,3-Dihydroxybenzoic Acid (HBTU, DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-L-Threonine deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Protected 2,3-Dihydroxybenzoic Acid deprotection3->coupling3 cyclization Oxazoline Formation (Deoxo-Fluor) coupling3->cyclization cleavage Cleavage from Resin (TFA/TIPS/H2O) cyclization->cleavage deprotection_final Benzyl Deprotection (H2, Pd/C) cleavage->deprotection_final purification HPLC Purification deprotection_final->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: Solid-phase synthesis workflow for a this compound analogue.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm siderophore Apo-Siderophore fe_siderophore Ferric-Siderophore Complex siderophore->fe_siderophore Chelation fe3 Fe(III) fe3->fe_siderophore receptor Outer Membrane Receptor fe_siderophore->receptor Binding periplasmic_protein Periplasmic Binding Protein receptor->periplasmic_protein Transport abc_transporter ABC Transporter periplasmic_protein->abc_transporter reduction Reduction abc_transporter->reduction fe2 Fe(II) utilization Cellular Utilization fe2->utilization reduction->fe2

Caption: Siderophore-mediated iron uptake in Gram-negative bacteria.

Parabactin: A Versatile Tool for Interrogating Microbial Iron Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all forms of life, playing a critical role in a vast array of cellular processes, from respiration to DNA synthesis. In microbial life, the acquisition of this vital element is a constant battle, particularly within a host environment where iron is tightly sequestered. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—small, high-affinity iron-chelating molecules. Parabactin, a catechol-based siderophore produced by Paracoccus denitrificans, represents a powerful molecular tool for dissecting the intricacies of microbial iron metabolism. Its unique stereospecificity and high affinity for ferric iron (Fe³⁺) make it an ideal probe for studying siderophore-mediated iron uptake pathways, identifying and characterizing outer membrane receptors, and investigating the downstream regulatory networks that govern iron homeostasis. These pathways are increasingly recognized as promising targets for the development of novel antimicrobial agents that exploit the bacterium's own iron uptake machinery to deliver cytotoxic agents. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in microbiological research and drug development.

Application Notes

This compound can be employed in a variety of applications to study microbial iron metabolism:

  • Characterization of Siderophore Uptake Systems: By using labeled this compound (e.g., with ⁵⁵Fe), researchers can elucidate the kinetics and specificity of siderophore transport across the bacterial cell envelope. This includes determining key parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of uptake.[1][2]

  • Identification and Analysis of Siderophore Receptors: this compound can be used as a ligand to identify and isolate its cognate outer membrane receptor protein.[3] Understanding the structure and function of these receptors is crucial for the rational design of siderophore-drug conjugates.

  • Probing the Stereospecificity of Iron Transport: The existence of D- and L-isomers of this compound allows for the investigation of the stereochemical requirements of the transport machinery, providing insights into the molecular recognition events at the cell surface.[4]

  • Investigating Iron-Responsive Gene Regulation: By manipulating iron availability with this compound, researchers can study the transcriptional and translational responses of genes involved in iron acquisition, storage, and utilization. This provides a deeper understanding of the regulatory networks, such as the Fur (Ferric uptake regulator) system, that control iron homeostasis.[5][6][7]

  • Screening for Inhibitors of Siderophore-Mediated Iron Uptake: this compound-based assays can be developed to screen for small molecules or antibodies that block siderophore uptake, a potential strategy for developing new antimicrobial agents.

Data Presentation

The following tables summarize key quantitative data from studies on this compound-mediated iron uptake in Paracoccus denitrificans.

Table 1: Kinetics of Ferric L-Parabactin Uptake in Paracoccus denitrificans [1][2]

Kinetic ParameterHigh-Affinity System (0.1-1.0 µM)Low-Affinity System (1.0-10 µM)
Kₘ (µM)0.24 ± 0.063.9 ± 1.2
Vₘₐₓ (pg-atoms of ⁵⁵Fe/min/mg of protein)108494

Table 2: Comparative Kinetics of Ferric D-Parabactin Uptake in Paracoccus denitrificans [1][2]

Kinetic ParameterValue
Kₘ (µM)3.1 ± 0.9
Vₘₐₓ (pg-atoms of ⁵⁵Fe/min/mg of protein)125

Experimental Protocols

Protocol 1: Total Synthesis of this compound

This protocol is adapted from the total synthesis of this compound described by Nagao et al. (1988).[8] This is a complex organic synthesis and should be performed by personnel with appropriate expertise and in a suitably equipped laboratory.

Materials:

  • Spermidine

  • 2,3-Dimethoxybenzoyl chloride

  • N-(2,3-Dimethoxybenzoyl)-L-threonine

  • Thionyl chloride

  • Pyridine

  • Methanol

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Synthesis of the Oxazoline Moiety: a. React N-(2,3-Dimethoxybenzoyl)-L-threonine with thionyl chloride in pyridine to yield the corresponding oxazoline. b. Purify the oxazoline intermediate by column chromatography.

  • Acylation of Spermidine: a. Acylate spermidine with two equivalents of 2,3-dimethoxybenzoyl chloride to obtain the N¹,N⁸-bis(2,3-dimethoxybenzoyl)spermidine. b. Purify the acylated spermidine by column chromatography.

  • Coupling of the Oxazoline and Acylated Spermidine: a. Couple the oxazoline moiety to the secondary amine of the acylated spermidine.

  • Demethylation: a. Treat the coupled product with boron tribromide (BBr₃) in dichloromethane (DCM) to demethylate the methoxy groups, yielding the final product, this compound. b. Purify the final product by high-performance liquid chromatography (HPLC).

Protocol 2: Bacterial Growth Assay under Iron-Limiting Conditions

This protocol describes how to assess the ability of this compound to promote bacterial growth in an iron-depleted environment.

Materials:

  • Bacterial strain of interest (e.g., Paracoccus denitrificans)

  • Iron-deficient minimal medium (e.g., M9 minimal medium treated with Chelex-100 resin)

  • This compound solution (sterile-filtered)

  • Iron(III) chloride (FeCl₃) solution (sterile-filtered, as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Iron-Deficient Medium: Prepare the minimal medium and treat it with Chelex-100 resin to remove trace iron. Autoclave the medium.

  • Bacterial Culture Preparation: Grow the bacterial strain overnight in a rich medium (e.g., LB broth). Wash the cells twice with iron-deficient minimal medium to remove residual iron. Resuspend the cells in iron-deficient medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of ~0.05.

  • Assay Setup: a. In a 96-well microplate, add the bacterial suspension to each well. b. Add varying concentrations of this compound to the test wells. c. Include a negative control (no added iron or this compound) and a positive control (supplemented with a known concentration of FeCl₃).

  • Incubation and Growth Monitoring: Incubate the microplate at the optimal growth temperature for the bacterial strain. Monitor the OD₆₀₀ at regular intervals using a microplate reader.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each condition. Calculate the growth rate and final cell density for each concentration of this compound.

Protocol 3: ⁵⁵Fe-Parabactin Uptake Assay

This protocol details the measurement of iron uptake into bacterial cells using radiolabeled ferric this compound.

Materials:

  • Bacterial strain of interest

  • Iron-deficient minimal medium

  • ⁵⁵FeCl₃ (radiolabeled iron)

  • This compound

  • Uptake buffer (e.g., minimal medium without a carbon source)

  • Wash buffer (e.g., cold 0.9 M NaCl)

  • 0.45 µm nitrocellulose filters

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of ⁵⁵Fe-Parabactin: Prepare the ⁵⁵Fe-parabactin complex by incubating ⁵⁵FeCl₃ with an equimolar amount of this compound at room temperature.

  • Cell Preparation: Grow the bacterial strain in iron-deficient minimal medium to induce the expression of iron uptake systems. Harvest the cells in the mid-logarithmic phase, wash them with uptake buffer, and resuspend them to a known cell density.

  • Uptake Assay: a. Equilibrate the cell suspension to the desired temperature. b. Initiate the uptake by adding the ⁵⁵Fe-parabactin complex to the cell suspension. c. At various time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter. d. Wash the filter rapidly with cold wash buffer to remove unbound ⁵⁵Fe-parabactin.

  • Quantification: a. Place the filter in a scintillation vial with scintillation cocktail. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to picomoles of iron taken up per milligram of cellular protein. Plot the iron uptake over time to determine the initial rate of uptake. Perform the assay with varying concentrations of ⁵⁵Fe-parabactin to determine the Kₘ and Vₘₐₓ.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol outlines a general method for analyzing the expression of iron metabolism-related genes in response to this compound.

Materials:

  • Bacterial strain of interest

  • Iron-deficient minimal medium

  • This compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for target genes (e.g., genes encoding iron uptake receptors, transport proteins, and regulatory factors) and a housekeeping gene

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Experimental Setup: Grow the bacterial strain in iron-deficient minimal medium. Divide the culture into two: one control group and one experimental group supplemented with this compound.

  • RNA Extraction: Harvest the cells at a specific time point (e.g., mid-log phase). Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcriptase.

  • RT-qPCR: a. Set up the qPCR reactions with SYBR Green master mix, primers, and cDNA template. b. Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the control, normalized to the expression of a housekeeping gene.

Mandatory Visualizations

Parabactin_Mediated_Iron_Uptake cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Fe3+-Parabactin Fe³⁺-Parabactin This compound->Fe3+-Parabactin Chelation Fe3+ Fe³⁺ Fe3+->Fe3+-Parabactin OM_Receptor Outer Membrane Receptor Fe3+-Parabactin->OM_Receptor Binding Periplasmic_Binding_Protein Periplasmic Binding Protein OM_Receptor->Periplasmic_Binding_Protein Transport Inner_Membrane_Transporter Inner Membrane Transporter (ABC) Periplasmic_Binding_Protein->Inner_Membrane_Transporter Delivery Fe2+ Fe²⁺ Inner_Membrane_Transporter->Fe2+ Transport & Reduction Metabolism Metabolism Fe2+->Metabolism

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Experimental_Workflow_Iron_Uptake cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Culture Grow bacteria in iron-deficient medium Incubation Incubate cells with ⁵⁵Fe-Parabactin Culture->Incubation Labeling Prepare ⁵⁵Fe-Parabactin Labeling->Incubation Sampling Take samples at different time points Incubation->Sampling Filtration Filter and wash cells Sampling->Filtration Counting Measure radioactivity (Scintillation counting) Filtration->Counting Calculation Calculate iron uptake Counting->Calculation Kinetics Determine Km and Vmax Calculation->Kinetics

Caption: Experimental workflow for a radiolabeled iron-parabactin uptake assay.

Gene_Expression_Analysis_Workflow Start Bacterial Culture (Iron-deficient) Treatment This compound Treatment? Start->Treatment Control Control Group Treatment->Control No Experimental Experimental Group Treatment->Experimental Yes RNA_Extraction_C RNA Extraction Control->RNA_Extraction_C RNA_Extraction_E RNA Extraction Experimental->RNA_Extraction_E cDNA_Synthesis_C cDNA Synthesis RNA_Extraction_C->cDNA_Synthesis_C cDNA_Synthesis_E cDNA Synthesis RNA_Extraction_E->cDNA_Synthesis_E RTqPCR RT-qPCR cDNA_Synthesis_C->RTqPCR cDNA_Synthesis_E->RTqPCR Analysis Data Analysis (ΔΔCt Method) RTqPCR->Analysis

Caption: Logical workflow for gene expression analysis in response to this compound.

References

Application Notes and Protocols for Studying Parabactin-Mediated Iron Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes. However, its bioavailability is often limited. To overcome this, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. Parabactin, a catecholamide-type siderophore produced by Paracoccus denitrificans, is a key molecule in this bacterium's iron acquisition system. Understanding the mechanisms of this compound-mediated iron uptake is crucial for developing novel antimicrobial strategies that target this essential pathway. These application notes provide detailed protocols for the detection, purification, and functional characterization of this compound and its iron transport system.

Data Presentation: Quantitative Analysis of this compound Iron Uptake

The following table summarizes the kinetic parameters for the uptake of ferric L-parabactin by Paracoccus denitrificans. The data reveals a biphasic uptake system, consisting of both high-affinity and low-affinity components.[1]

Uptake SystemSubstrate Concentration Range (µM)K_m (µM)V_max (pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹)
High-Affinity0.1 - 1.00.24 ± 0.06108
Low-Affinity1.0 - 10.03.9 ± 1.2494

Table 1: Kinetic parameters of ferric L-parabactin uptake in Paracoccus denitrificans.[1]

Experimental Protocols

Protocol 1: Detection of this compound Production using the Chrome Azurol S (CAS) Assay

This protocol provides a universal method for detecting the production of siderophores, including this compound. The assay is based on the competition for iron between the siderophore and the dye, chrome azurol S.

Materials:

  • CAS agar plates

  • Bacterial culture of Paracoccus denitrificans

  • Iron-deficient culture medium

  • Sterile inoculation loops or toothpicks

  • Incubator

Procedure:

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Inoculate Paracoccus denitrificans in an iron-deficient liquid medium and incubate until the desired growth phase is reached.

  • Spot a small amount of the bacterial culture onto the center of a CAS agar plate.

  • Incubate the plates at the optimal growth temperature for P. denitrificans.

  • Observe the plates for the formation of a color change from blue to orange/yellow around the bacterial growth. The presence of this halo indicates siderophore production.

Protocol 2: Purification of this compound

This protocol outlines a method for the purification of the catecholate siderophore this compound from bacterial culture supernatants.

Materials:

  • Large-scale culture of P. denitrificans grown in iron-deficient medium

  • Centrifuge and sterile centrifuge bottles

  • Amberlite XAD-2 resin

  • Chromatography column

  • Methanol

  • Rotary evaporator

  • Sephadex LH-20 resin

  • Lyophilizer

Procedure:

  • Grow P. denitrificans in a large volume of iron-deficient medium to induce this compound production.

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant, which contains the secreted this compound.

  • Pass the supernatant through a column packed with Amberlite XAD-2 resin to adsorb the hydrophobic this compound.

  • Wash the column with distilled water to remove salts and other hydrophilic impurities.

  • Elute the this compound from the resin using methanol.

  • Concentrate the methanol eluate using a rotary evaporator.

  • For further purification, apply the concentrated sample to a Sephadex LH-20 column and elute with methanol. This step separates compounds based on their hydrophobicity.

  • Collect the fractions containing this compound, which can be identified using the CAS assay or by spectrophotometric analysis for the presence of catecholates.

  • Lyophilize the purified fractions to obtain this compound as a dry powder. Store at -20°C in the dark, as catecholate siderophores can be unstable.

Protocol 3: Quantification of this compound-Mediated Iron Uptake using ⁵⁵Fe

This protocol describes a radioisotope-based assay to determine the kinetics of ferric-Parabactin uptake by P. denitrificans.

Materials:

  • Mid-log phase culture of P. denitrificans grown in iron-deficient medium

  • ⁵⁵FeCl₃ solution

  • Purified this compound

  • Washing buffer (e.g., phosphate-buffered saline)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Microcentrifuge

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Prepare a stock solution of ⁵⁵Fe-Parabactin by mixing ⁵⁵FeCl₃ with an excess of purified this compound.

  • Harvest the iron-starved P. denitrificans cells by centrifugation and wash them with buffer.

  • Resuspend the cells in fresh, iron-deficient medium to a known cell density.

  • Initiate the uptake experiment by adding varying concentrations of ⁵⁵Fe-Parabactin to the cell suspension.

  • At specific time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm filter to separate the cells from the medium.

  • Wash the filters with ice-cold washing buffer to remove any non-specifically bound ⁵⁵Fe-Parabactin.

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity in a scintillation counter to determine the amount of ⁵⁵Fe taken up by the cells.

  • Determine the protein concentration of the cell suspension used in the assay.

  • Calculate the rate of iron uptake and normalize it to the protein concentration. The data can then be used to determine the K_m and V_max values using Lineweaver-Burk or other kinetic plots.[1]

Visualizations

Parabactin_Iron_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Fe3+-Parabactin Fe3+-Parabactin This compound->Fe3+-Parabactin Chelation Fe3+ Fe3+ Fe3+->Fe3+-Parabactin OM_Receptor Outer Membrane Receptor Fe3+-Parabactin->OM_Receptor Binding Fe3+-Parabactin_peri Fe3+-Parabactin OM_Receptor->Fe3+-Parabactin_peri Transport ABC_Transporter ABC Transporter Fe3+-Parabactin_peri->ABC_Transporter Transport Fe3+-Parabactin_cyto Fe3+-Parabactin ABC_Transporter->Fe3+-Parabactin_cyto Fe2+ Fe2+ Fe3+-Parabactin_cyto->Fe2+ Iron Release (Reduction) Metabolic_Use Metabolic Use Fe2+->Metabolic_Use

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Experimental_Workflow_Parabactin_Uptake cluster_culture Bacterial Culture cluster_siderophore Siderophore Detection & Purification cluster_uptake_assay Iron Uptake Assay cluster_analysis Data Analysis A Inoculate P. denitrificans in Iron-Deficient Medium B Incubate to Mid-Log Phase A->B C CAS Assay for Siderophore Production B->C D Purify this compound from Culture Supernatant B->D F Incubate Cells with Radiolabeled Complex B->F E Prepare 55Fe-Parabactin Complex D->E E->F G Separate Cells from Medium (Filtration) F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Iron Uptake Rate H->I J Determine Kinetic Parameters (Km, Vmax) I->J

Caption: Experimental workflow for studying this compound-mediated iron uptake.

References

Mass Spectrometry Analysis of Parabactin and its Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabactin is a catechol-type siderophore produced by various bacteria, including Paracoccus denitrificans, to facilitate the sequestration and uptake of iron, an essential nutrient.[1] The high affinity of this compound for ferric iron (Fe³⁺) and other metal ions makes it a subject of interest in microbiology, biochemistry, and drug development. Mass spectrometry is a powerful analytical technique for the characterization of this compound and its metal complexes, enabling the determination of molecular weight, stoichiometry, and structural features. This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of this compound and its metal-bound forms.

Data Presentation

Quantitative Data Summary

The accurate mass of this compound and its metal complexes is crucial for their identification. The table below summarizes the key mass spectrometry data.

Compound/ComplexChemical FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass (m/z)Ion Type
This compound (Free Ligand)C₃₂H₃₆N₄O₉620.65621.2555 [M+H]⁺Protonated Molecule
This compound-Iron(III) Complex[C₃₂H₃₃FeN₄O₉]²⁻ 2Na⁺717.46335.5862Doubly charged ion with sodium adducts
This compound-Aluminum(III) Complex[C₃₂H₃₄AlN₄O₉]⁺645.62645.2124Singly charged ion
This compound-Gallium(III) Complex[C₃₂H₃₄GaN₄O₉]⁺688.36687.1648Singly charged ion
This compound-Copper(II) Complex[C₃₂H₃₄CuN₄O₉]682.18682.1729Neutral complex, may be observed as adducts
This compound-Zinc(II) Complex[C₃₂H₃₄ZnN₄O₉]683.01682.1708Neutral complex, may be observed as adducts

Note: The molecular weight of this compound is 620.6 g/mol .[1] The experimental m/z for the this compound-Iron(III) complex was determined by Fast Atom Bombardment Mass Spectrometry (FAB-MS) as [Fe(this compound)]²⁻ 2Na⁺.[2] Theoretical m/z values for other metal complexes are calculated for the most abundant isotopes and assume a 1:1 metal-to-ligand stoichiometry for singly charged ions.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Materials:

  • This compound standard

  • Metal salts (e.g., FeCl₃, AlCl₃, Ga(NO₃)₃, CuSO₄, ZnCl₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol for Free this compound:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

  • Vortex the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

Protocol for this compound-Metal Complexes:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare 10 mM stock solutions of the desired metal salts in water.

  • In a clean centrifuge tube, mix the this compound stock solution with the metal salt stock solution in a 1:1 molar ratio.

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Dilute the mixture with 50:50 methanol:water to a final this compound concentration of 1-10 µg/mL. For native spray analysis, use a volatile buffer like 10 mM ammonium acetate.

  • Vortex the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Orbitrap, Q-TOF).

ESI-MS Parameters (General Guidance):

ParameterPositive Ion ModeNegative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Sheath Gas Flow Rate 30 - 40 (arbitrary units)30 - 40 (arbitrary units)
Auxiliary Gas Flow Rate 5 - 10 (arbitrary units)5 - 10 (arbitrary units)
Capillary Temperature 275 - 325 °C275 - 325 °C
Scan Range (m/z) 150 - 2000150 - 2000
Resolution > 70,000> 70,000

Note: These parameters should be optimized for the specific instrument and compound being analyzed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Protocol:

  • Acquire a full scan MS spectrum to identify the precursor ion of interest (e.g., the [M+H]⁺ of this compound or the m/z of a metal complex).

  • Perform a product ion scan on the selected precursor ion.

  • Vary the collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Analyze the resulting fragment ions to elucidate the structure of the molecule. Common fragmentation patterns for catechol-type siderophores involve cleavage of amide bonds and losses of catechol moieties.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep_start This compound and Metal Salts dissolve Dissolve in Solvent prep_start->dissolve mix Mix and Incubate for Complexation dissolve->mix dilute Dilute Sample mix->dilute filter Filter (0.22 µm) dilute->filter esi_ms Electrospray Ionization Mass Spectrometry (ESI-MS) filter->esi_ms full_scan Full Scan MS Analysis esi_ms->full_scan ms_ms Tandem MS (MS/MS) Analysis full_scan->ms_ms data_analysis Determine m/z and Stoichiometry full_scan->data_analysis frag_analysis Analyze Fragmentation Patterns ms_ms->frag_analysis struct_elucid Structural Elucidation data_analysis->struct_elucid frag_analysis->struct_elucid

Experimental workflow for MS analysis of this compound complexes.

siderophore_uptake cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Fe3_free Fe³⁺ (Free) Parabactin_Fe Ferri-Parabactin Complex Fe3_free->Parabactin_Fe Parabactin_free This compound (Apo-siderophore) Parabactin_free->Parabactin_Fe Receptor Outer Membrane Receptor Parabactin_Fe->Receptor Binding Transport Periplasmic Transport & Inner Membrane Transporter Receptor->Transport Uptake Fe2_intra Fe²⁺ (Intracellular) Transport->Fe2_intra Iron Release (Reduction) Parabactin_recycled This compound (Recycled/Degraded) Transport->Parabactin_recycled Metabolism Cellular Metabolism Fe2_intra->Metabolism

Generalized siderophore-mediated iron uptake pathway.

References

Application Notes and Protocols for Radiolabeled Parabactin in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabactin, a catechol-type siderophore produced by Paracoccus denitrificans, plays a crucial role in iron acquisition for this bacterium. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. The uptake of the ferric-siderophore complex is a vital process for bacterial survival and pathogenesis, making the components of this pathway attractive targets for the development of novel antimicrobial agents. Radiolabeled this compound serves as an essential tool for studying the kinetics and specificity of its interaction with bacterial outer membrane receptors, providing valuable insights into the mechanisms of iron transport.

These application notes provide detailed protocols for utilizing radiolabeled this compound in binding assays, methods for data analysis, and a summary of key binding data. Furthermore, a putative signaling pathway for this compound-mediated iron uptake is presented.

Data Presentation

The following table summarizes the quantitative data for the binding and transport of ferric L-Parabactin in Paracoccus denitrificans. The kinetics of iron acquisition from ⁵⁵Fe-labeled ferric L-Parabactin reveal a biphasic process, suggesting the presence of two distinct transport systems with different affinities.

ParameterValueLigandSystemReference
K_m (High-affinity)0.24 ± 0.06 µMFerric L-ParabactinIron Transport[1]
V_max (High-affinity)108 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹Ferric L-ParabactinIron Transport[1]
K_m (Low-affinity)3.9 ± 1.2 µMFerric L-ParabactinIron Transport[1]
V_max (Low-affinity)494 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹Ferric L-ParabactinIron Transport[1]
Receptor Component ~80 kDaFerric L-ParabactinOuter Membrane Protein[2][3]

Experimental Protocols

Protocol 1: Preparation of Radiolabeled Ferric this compound ([⁵⁵Fe]ferric L-Parabactin)

This protocol is based on methodologies implied in studies of this compound-mediated iron transport.

Materials:

  • This compound (isolated from P. denitrificans cultures)

  • ⁵⁵FeCl₃ (high specific activity)

  • Anhydrous ethanol

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

Procedure:

  • Dissolve a known concentration of this compound in anhydrous ethanol.

  • In a separate microcentrifuge tube, dilute the ⁵⁵FeCl₃ stock in Tris-HCl buffer.

  • Slowly add the ⁵⁵FeCl₃ solution to the this compound solution in a 1:1 molar ratio.

  • Incubate the mixture at room temperature for 1 hour with gentle agitation to allow for the formation of the [⁵⁵Fe]ferric this compound complex.

  • Separate the radiolabeled complex from unincorporated ⁵⁵Fe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with Tris-HCl buffer.

  • Collect the fractions containing the colored [⁵⁵Fe]ferric this compound complex.

  • Determine the concentration and specific activity of the [⁵⁵Fe]ferric this compound using a combination of spectrophotometry (for this compound concentration) and liquid scintillation counting (for ⁵⁵Fe radioactivity).

  • Store the purified [⁵⁵Fe]ferric this compound at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Isolation of Outer Membranes from Paracoccus denitrificans

This protocol is a generalized method for the isolation of outer membranes from Gram-negative bacteria, adapted for P. denitrificans.

Materials:

  • Paracoccus denitrificans cell culture grown under low-iron conditions

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Lysozyme

  • DNase I

  • EDTA

  • Sucrose solutions (20% and 50% w/v in Tris-HCl)

  • Ultracentrifuge and rotors

  • French press or sonicator

Procedure:

  • Harvest P. denitrificans cells from a late-log phase culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold Tris-HCl buffer.

  • Resuspend the cell pellet in Tris-HCl buffer containing 20% sucrose and EDTA.

  • Add lysozyme to the suspension and incubate on ice for 30 minutes to form spheroplasts.

  • Disrupt the spheroplasts by osmotic lysis (diluting in cold water) or mechanical means (French press or sonication).

  • Add DNase I to reduce the viscosity of the lysate.

  • Centrifuge the lysate at 10,000 x g for 20 minutes to remove unbroken cells and debris.

  • Carefully layer the supernatant onto a discontinuous sucrose gradient (e.g., 50% and 20% sucrose layers).

  • Centrifuge at 100,000 x g for 2 hours at 4°C. The outer membrane fraction will form a band at the interface of the sucrose layers.

  • Carefully collect the outer membrane fraction using a Pasteur pipette.

  • Wash the collected outer membranes with Tris-HCl buffer and pellet by centrifugation at 150,000 x g for 1 hour.

  • Resuspend the outer membrane pellet in a minimal volume of Tris-HCl buffer.

  • Determine the protein concentration of the outer membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the outer membrane preparation at -80°C.

Protocol 3: Radiolabeled this compound Binding Assay

This protocol outlines a saturation binding experiment to determine the binding affinity (K_d) and receptor density (B_max) of the this compound receptor.

Materials:

  • [⁵⁵Fe]ferric L-Parabactin of known specific activity

  • Isolated outer membranes from P. denitrificans

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Unlabeled ferric L-Parabactin (for non-specific binding determination)

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Saturation Binding: a. Set up a series of reaction tubes. b. To each tube, add a constant amount of outer membrane protein (e.g., 50-100 µg). c. Add increasing concentrations of [⁵⁵Fe]ferric L-Parabactin to the tubes. The concentration range should typically span from 0.1 to 10 times the expected K_d. d. For each concentration of radioligand, prepare a corresponding tube for non-specific binding by adding a 100-fold excess of unlabeled ferric L-Parabactin. e. Bring the final volume of each tube to a constant volume (e.g., 250 µL) with binding buffer. f. Incubate the tubes at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand: a. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer. b. Quickly wash the filters with ice-cold binding buffer (e.g., 3 x 5 mL) to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled ligand) from the total binding (counts from tubes without unlabeled ligand) for each radioligand concentration. b. Plot the specific binding (Y-axis) against the concentration of free [⁵⁵Fe]ferric L-Parabactin (X-axis). c. Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to fit a one-site binding (hyperbola) model. This will yield the values for K_d (the concentration of radioligand at which 50% of the receptors are occupied) and B_max (the total number of binding sites).

Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis radioligand Preparation of [55Fe]ferric this compound incubation Incubation of Membranes with Radiolabeled this compound radioligand->incubation membranes Isolation of Outer Membranes membranes->incubation filtration Separation of Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calculation Calculation of Specific Binding counting->calculation fitting Non-linear Regression (Kd and Bmax) calculation->fitting

Caption: Experimental workflow for a radiolabeled this compound binding assay.

Caption: Putative signaling pathway for this compound-mediated iron uptake.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Parabactin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Parabactin fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yields in a question-and-answer format.

Q1: My Paracoccus denitrificans culture is growing well, but the this compound yield is negligible. What are the primary factors to investigate?

A1: High biomass accumulation with low secondary metabolite production is a common challenge. This compound is a siderophore, and its production is often triggered by specific environmental cues, particularly iron limitation. Here are the key areas to troubleshoot:

  • Iron Concentration: this compound biosynthesis is typically repressed by high iron concentrations in the fermentation medium. Ensure that your medium is iron-depleted to induce the expression of the this compound biosynthesis gene cluster.

  • Nutrient Imbalance: While sufficient nutrients are required for cell growth, an imbalance, particularly in the carbon-to-nitrogen ratio, can affect secondary metabolite production.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, and dissolved oxygen levels play a crucial role in the metabolic shift towards this compound production.

  • Gene Regulation: The expression of the this compound biosynthesis genes is tightly regulated. Overexpression of positive regulators, such as pdeR, has been shown to promote siderophore production in P. denitrificans.

Q2: What is the optimal iron concentration for inducing this compound production?

A2: The optimal iron concentration is a critical parameter that needs to be empirically determined for your specific strain and fermentation conditions. Generally, siderophore production is induced under low-iron or iron-depleted conditions. It is recommended to start with a medium containing minimal iron and potentially add a chelating agent to sequester any trace iron present. Monitor this compound production across a range of low iron concentrations to find the optimal level that promotes siderophore biosynthesis without severely limiting cell growth.

Q3: My fermentation is showing inconsistent this compound yields between batches. What could be the cause?

A3: Inconsistent yields often point to variability in the initial stages of your process or fluctuations in fermentation conditions. Consider the following:

  • Inoculum Quality: The age, viability, and metabolic state of your seed culture can significantly impact the final product yield. Standardize your inoculum preparation protocol, including the growth phase at which you harvest the seed culture.

  • Media Preparation: Inconsistencies in the preparation of your fermentation medium, such as variations in component concentrations or sterilization procedures, can lead to batch-to-batch variability.

  • Environmental Control: Ensure that critical parameters like pH, temperature, and dissolved oxygen are tightly controlled and monitored throughout the fermentation process.

Q4: I am observing a drop in pH during the fermentation, which seems to correlate with lower this compound yields. How can I address this?

A4: A significant pH drop can inhibit both cell growth and the activity of enzymes involved in the this compound biosynthesis pathway. The optimal pH for siderophore production by various bacteria is often in the neutral to slightly alkaline range.

  • Buffering Capacity: Increase the buffering capacity of your medium by adding buffering agents like phosphates.

  • Automated pH Control: Implement an automated pH control system in your bioreactor to maintain the pH at the desired setpoint by adding an acid or base as needed.

Q5: My culture is experiencing foaming during fermentation. What are the potential solutions?

A5: Foaming is a common issue in fermentation, primarily caused by the sparging of gas through a protein-rich medium. Excessive foaming can lead to contamination and loss of culture volume.

  • Antifoaming Agents: Add a sterile antifoaming agent to the fermenter. It is crucial to test different antifoaming agents and their concentrations to ensure they do not negatively impact your culture's growth or this compound production.

  • Mechanical Foam Breakers: Some fermenters are equipped with mechanical foam breakers that can disrupt foam without the need for chemical additives.

Q6: I suspect my culture is contaminated. What are the signs and what should I do?

A6: Contamination by other microorganisms can outcompete your production strain for nutrients and produce inhibitory compounds, leading to a significant drop in this compound yield.

  • Signs of Contamination: Look for changes in the culture's appearance (e.g., unusual turbidity, color changes), a significant deviation in the expected pH profile, or a foul odor. Microscopic examination can confirm the presence of foreign microorganisms.

  • Corrective Actions: If contamination is confirmed, the current fermentation batch should be discarded. Thoroughly clean and sterilize your fermenter and all associated equipment. Review your aseptic techniques for media preparation, inoculation, and sampling to prevent future occurrences.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize key parameters that can be optimized to enhance this compound production. The values provided are based on general knowledge of siderophore production in Paracoccus denitrificans and related microorganisms and should be used as a starting point for your optimization experiments.

Table 1: Media Composition for this compound Fermentation

ComponentRecommended Starting ConcentrationNotes
Carbon Source
Succinate10-20 g/LOften used in minimal media for siderophore production.
Glucose10-20 g/LA readily metabolizable carbon source.
Glycerol10-20 g/LCan be an effective carbon source.
Nitrogen Source
Ammonium Sulfate2-5 g/LA common inorganic nitrogen source.
Peptone5-10 g/LA complex organic nitrogen source providing amino acids and peptides.
Yeast Extract2-5 g/LProvides vitamins and other growth factors.
Phosphate Source
K2HPO41-2 g/LProvides phosphate and acts as a buffer.
KH2PO40.5-1 g/LProvides phosphate and acts as a buffer.
Trace Elements Crucial for enzyme function, but iron should be limited.
MgSO4·7H2O0.2-0.5 g/L
CaCl2·2H2O0.01-0.02 g/L
MnSO4·H2O0.001-0.005 g/L
ZnSO4·7H2O0.001-0.005 g/L
CuSO4·5H2O0.0005-0.001 g/L
Iron Source
FeCl3< 1 µMMaintain a low iron concentration to induce siderophore production.

Table 2: Culture Condition Optimization for this compound Fermentation

ParameterRecommended RangeNotes
Temperature 28-32°COptimal temperature for growth and production may vary slightly.
pH 6.8-7.5Maintain a stable pH within this range for optimal enzyme activity.
Dissolved Oxygen (DO) 20-40% of air saturationEnsure adequate aeration, but avoid excessive shear stress from high agitation.
Agitation 200-400 rpmVaries with fermenter geometry; ensure sufficient mixing without damaging cells.
Incubation Time 48-96 hoursMonitor this compound production over time to determine the optimal harvest point.

Experimental Protocols

I. Inoculum Development Protocol

  • Strain Activation: Streak a cryopreserved stock of Paracoccus denitrificans onto a suitable agar medium (e.g., Nutrient Agar) and incubate at 30°C for 24-48 hours until single colonies are visible.

  • Pre-culture: Inoculate a single colony into a 50 mL flask containing 10 mL of a rich medium (e.g., Nutrient Broth). Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

  • Seed Culture: Transfer the pre-culture to a 500 mL flask containing 100 mL of the same rich medium. Incubate under the same conditions until the culture reaches the late logarithmic phase of growth (OD600 of approximately 1.5-2.0).

  • Inoculation: Use the seed culture to inoculate the production fermenter at a ratio of 5-10% (v/v).

II. This compound Fermentation Protocol

  • Media Preparation: Prepare the iron-depleted fermentation medium (refer to Table 1) and sterilize by autoclaving. Aseptically add any filter-sterilized components (e.g., vitamins) after the medium has cooled.

  • Fermenter Setup: Calibrate the pH and dissolved oxygen probes of the fermenter. Aseptically transfer the sterile medium to the fermenter.

  • Inoculation: Aseptically inoculate the fermenter with the prepared seed culture.

  • Fermentation: Set the fermentation parameters (temperature, pH, DO, agitation) as outlined in Table 2. Monitor these parameters throughout the fermentation.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and this compound production (e.g., by HPLC).

  • Harvesting: Once the this compound concentration reaches its maximum and begins to decline, harvest the culture broth by centrifugation to separate the cells from the supernatant containing the this compound.

III. This compound Extraction and Purification Protocol

  • Supernatant Collection: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the cells. Carefully decant and collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 with concentrated HCl to protonate the catechol groups of this compound.

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Concentration: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatography:

    • Size-Exclusion Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol and collect fractions.

    • Reverse-Phase HPLC: Further purify the this compound-containing fractions using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Purity Analysis: Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry and NMR.

Mandatory Visualizations

This compound Biosynthesis Pathway

Parabactin_Biosynthesis cluster_0 Chorismate Pathway cluster_1 This compound Synthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->2,3-dihydro-2,3-dihydroxybenzoate Isochorismatase 2,3-dihydroxybenzoate 2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate->2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase This compound Precursor This compound Precursor 2,3-dihydroxybenzoate->this compound Precursor Spermidine Spermidine Spermidine->this compound Precursor Cobalamin Cobalamin Cobalamin->this compound Precursor L-Threonine L-Threonine L-Threonine->this compound Precursor This compound This compound This compound Precursor->this compound Nonribosomal Peptide Synthetase (NRPS)

Caption: Proposed biosynthetic pathway of this compound from chorismate.

General Fermentation Troubleshooting Workflow

Fermentation_Troubleshooting cluster_growth Growth Issues cluster_production Production Issues Start Low this compound Yield CheckGrowth Good Biomass Growth? Start->CheckGrowth Inoculum Check Inoculum Quality CheckGrowth->Inoculum No Media Analyze Media Composition CheckGrowth->Media No Conditions Verify Culture Conditions (Temp, pH, DO) CheckGrowth->Conditions No Iron Optimize Iron Concentration (Low Iron) CheckGrowth->Iron Yes Nutrients Adjust C:N Ratio CheckGrowth->Nutrients Yes pH_Control Implement pH Control CheckGrowth->pH_Control Yes Gene_Expression Consider Strain Engineering CheckGrowth->Gene_Expression Yes Optimize Re-run Fermentation Inoculum->Optimize Media->Optimize Conditions->Optimize Iron->Optimize Nutrients->Optimize pH_Control->Optimize Gene_Expression->Optimize

Caption: A logical workflow for troubleshooting low this compound yields.

Technical Support Center: Optimizing Siderophore Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for the production of siderophores, such as Parabactin.

Troubleshooting Guide

This guide addresses common issues encountered during siderophore production experiments.

Problem Possible Cause Suggested Solution
Low or no siderophore production Iron contamination in the media: Siderophore production is often repressed by the presence of iron.[1][2]Use high-purity water and reagents. Deferrate glassware by treating with 0.1 M HCl overnight and rinsing with iron-free water.
Inappropriate culture medium: The composition of the medium significantly impacts yield.Test different minimal and complex media. Ensure the selected medium is iron-limited.
Suboptimal pH of the medium: pH affects both microbial growth and enzyme activity related to siderophore biosynthesis.[3][4]Optimize the initial pH of the culture medium. Monitor and control pH during fermentation. A neutral pH (around 7.0) is often optimal.[3][4][5]
Incorrect incubation temperature: Temperature influences microbial growth rate and metabolic production.[3][5]Determine the optimal temperature for your specific microbial strain. Most siderophore-producing bacteria have an optimal temperature between 30°C and 37°C.[3]
Poor aeration: Inadequate oxygen supply can limit microbial growth and metabolism.Optimize the shaking speed (rpm) for flask cultures or the aeration rate in a bioreactor.[3]
Inconsistent results between batches Variability in inoculum preparation: The age and density of the inoculum can affect the lag phase and production kinetics.Standardize the inoculum preparation protocol, including the age of the pre-culture and the initial cell density.
Inconsistent media preparation: Minor variations in media components can lead to different outcomes.Prepare media in large batches when possible. Carefully weigh all components and ensure complete dissolution.
Difficulty in extracting/quantifying siderophores Ineffective extraction method: The chemical nature of the siderophore dictates the most suitable extraction solvent.For catecholate-type siderophores, ethyl acetate is often used for extraction. Test different solvents and pH conditions for optimal recovery.
Interference with the CAS assay: Some media components or metabolites can interfere with the Chrome Azurol S (CAS) assay.Run appropriate controls, including uninoculated media. Consider purifying the siderophore extract before quantification.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for inducing siderophore production?

A1: The most critical factor is iron limitation.[1][2] Siderophore biosynthesis is tightly regulated by the intracellular iron concentration. When iron is scarce, repressor proteins (like Fur) detach from the promoter regions of siderophore biosynthesis genes, allowing for their transcription.[1]

Q2: How can I create an iron-limited medium?

A2: To create an iron-limited medium, use high-purity water and analytical-grade reagents. Avoid using stainless steel equipment. All glassware should be treated to remove any trace iron by soaking in 0.1 M HCl overnight, followed by extensive rinsing with iron-free deionized water.

Q3: What are the typical ranges for key culture parameters for optimal siderophore production?

A3: While the optimal conditions are strain-specific, the following table summarizes common ranges and optimal values reported for various siderophore-producing bacteria, which can be a good starting point for optimization studies.

Parameter Typical Range Tested Reported Optimum References
pH 4.0 - 11.07.0 - 8.0[3][4][6]
Temperature (°C) 20 - 6030 - 37[3][5][6]
Incubation Time (h) 12 - 7224 - 72[2][6]
Shaking Speed (rpm) 100 - 200120 - 160[3][7]
Carbon Source Various sugars, organic acidsGlucose, Succinate[1][3][8]
Nitrogen Source Various organic and inorganic sourcesAmmonium sulfate, Peptone[4][7][8]

Q4: Can other metal ions affect siderophore production?

A4: Yes, other metal ions can influence siderophore production.[4] Some metals may induce a stress response that enhances production, while others can be toxic or compete with iron for binding to the siderophore, potentially affecting the detection assay.[3]

Q5: What is the Chrome Azurol S (CAS) assay and how does it work?

A5: The CAS assay is a universal colorimetric method for detecting siderophores. It utilizes a blue-colored ternary complex of CAS, iron (III), and a detergent. In the presence of a siderophore, which has a higher affinity for iron than CAS, the iron is removed from the complex, resulting in a color change from blue to orange/yellow. The intensity of the color change is proportional to the amount of siderophore produced.

Experimental Protocols

Protocol 1: General Method for Optimizing Siderophore Production

This protocol outlines a general approach to optimize culture conditions using the One-Factor-at-a-Time (OFAT) method.

  • Prepare a basal minimal medium known to support the growth of your microbial strain, ensuring it is iron-deficient.

  • Optimize one parameter at a time while keeping others constant. For example:

    • pH: Test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

    • Temperature: Test a range of incubation temperatures (e.g., 25°C, 30°C, 37°C, 42°C).

    • Carbon Source: Test different carbon sources (e.g., glucose, fructose, succinate, glycerol) at a fixed concentration (e.g., 1% w/v).

    • Nitrogen Source: Test different nitrogen sources (e.g., ammonium sulfate, peptone, yeast extract) at a fixed concentration (e.g., 0.5% w/v).

  • Inoculate the media with a standardized inoculum of your microbial strain.

  • Incubate under the specified conditions for a defined period (e.g., 48 hours).

  • Harvest the culture supernatant by centrifugation.

  • Quantify siderophore production using the CAS assay.

  • Identify the optimal level for each parameter and then combine them in a final optimized medium for verification.

Protocol 2: Chrome Azurol S (CAS) Shuttle Assay for Siderophore Quantification
  • Prepare CAS assay solution:

    • Solution A: Dissolve CAS in water.

    • Solution B: Dissolve Hexadecyltrimethylammonium bromide (HDTMA) in water.

    • Solution C: Prepare an iron (III) solution (e.g., FeCl₃·6H₂O in 10 mM HCl).

    • Slowly mix Solution A and C, then add Solution B while stirring. Autoclave and store in the dark.

  • Perform the assay:

    • Mix equal volumes of culture supernatant and CAS assay solution in a microplate well or a cuvette.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of siderophore units as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_optimization One-Factor-at-a-Time (OFAT) Optimization cluster_verification Verification start Define Basal Medium (Iron-Deficient) inoculum Prepare Standardized Inoculum start->inoculum param_selection Select Parameter to Optimize (e.g., pH, Temperature, Carbon Source) inoculum->param_selection experiment Inoculate and Incubate Across a Range of Values param_selection->experiment harvest Harvest Culture Supernatant experiment->harvest quantify Quantify Siderophore Production (CAS Assay) harvest->quantify analyze Analyze Results and Determine Optimum quantify->analyze analyze->param_selection Iterate for next parameter combine Combine Optimal Parameters analyze->combine verify Verify Enhanced Production combine->verify

Caption: Workflow for optimizing siderophore production using the OFAT method.

signaling_pathway cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions high_fe Fe²⁺ ions abundant in the cell fur_fe Fur protein binds Fe²⁺ (Active Repressor) high_fe->fur_fe promoter_bound Fur-Fe²⁺ complex binds to the 'Fur box' in the promoter region fur_fe->promoter_bound repression Transcription of siderophore biosynthesis genes is REPRESSED promoter_bound->repression siderophore_genes Siderophore Biosynthesis Genes (e.g., asb operon) repression->siderophore_genes low_fe Fe²⁺ ions scarce in the cell fur_apo Apo-Fur protein (Inactive Repressor) low_fe->fur_apo promoter_free Fur protein cannot bind to DNA fur_apo->promoter_free transcription Transcription of siderophore biosynthesis genes is INDUCED promoter_free->transcription transcription->siderophore_genes

Caption: Generalized Fur-mediated regulation of siderophore biosynthesis by iron.

References

Troubleshooting Parabactin instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parabactin. The information is presented in a question-and-answer format to directly address common issues related to the instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a type of siderophore, a small molecule produced by bacteria to scavenge for iron in the environment. Specifically, it is a catechol-based siderophore used by the bacterium Paracoccus denitrificans to bind to ferric iron (Fe³⁺) and transport it into the cell.[1][2] This iron acquisition is crucial for the bacterium's growth and survival, especially in iron-limited conditions.[2]

Q2: What are the main causes of this compound instability in aqueous solutions?

This compound's instability in aqueous solutions is primarily due to the oxidation of its catechol groups. This process is sensitive to several factors:

  • pH: The stability of catechol siderophores is pH-dependent. Extreme pH values can lead to degradation.

  • Presence of Oxidizing Agents: Oxidizing agents can accelerate the degradation of the catechol moieties.

  • Exposure to Light: Like many complex organic molecules, prolonged exposure to light can contribute to degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

Q3: How should I prepare stock solutions of this compound?

For optimal stability, it is recommended to prepare this compound stock solutions in an oxygen-free solvent. If using an aqueous buffer, it should be degassed to minimize dissolved oxygen. For hydrophobic this compound derivatives, a minimal amount of an organic solvent like DMSO can be used for initial dissolution, followed by dilution with the desired aqueous buffer.

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: Store lyophilized this compound in a cool (-20°C or -80°C), dark, and dry place.

  • Aqueous Solutions: For short-term storage, keep solutions at 4°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability by preventing oxidation.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound activity in my aqueous solution.

  • Possible Cause: Oxidation of the catechol groups.

    • Solution: Prepare fresh solutions before each experiment. If possible, work in an anaerobic or low-oxygen environment. Ensure that all buffers and solvents are degassed.

  • Possible Cause: Incorrect pH of the solution.

    • Solution: Verify the pH of your buffer. For many siderophores, a slightly acidic to neutral pH is optimal for stability.

  • Possible Cause: Exposure to light.

    • Solution: Protect your this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Problem 2: My experimental results with this compound are inconsistent.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions regularly and store them properly as described in the FAQs. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Possible Cause: Contamination of the solution.

    • Solution: Use sterile techniques when preparing and handling this compound solutions to prevent microbial contamination, which could lead to enzymatic degradation.

  • Possible Cause: Variability in experimental conditions.

    • Solution: Ensure that all experimental parameters, such as temperature, pH, and incubation times, are consistent across all experiments.

Data Presentation

Table 1: General Stability of Catecholate Siderophores in Aqueous Solutions

ParameterConditionRelative StabilityRecommendations
pH < 4LowAvoid highly acidic conditions.
4 - 7Moderate to HighOptimal range for many experiments.
> 7Low to ModerateBasic conditions can promote oxidation.
Temperature 4°CHighRecommended for short-term storage.
25°C (Room Temp)ModerateUse for immediate experimental work.
> 37°CLowAvoid elevated temperatures.
Light DarkHighStore in light-protected containers.
Ambient LightModerateMinimize exposure during experiments.
UV LightVery LowAvoid exposure to UV light.
Atmosphere Anaerobic/InertHighPurge solutions with N₂ or Ar.
AerobicLowDegas buffers to remove O₂.

Disclaimer: This table provides generalized stability information for catecholate siderophores. The specific stability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

  • Materials: Lyophilized this compound, sterile and degassed phosphate-buffered saline (PBS) at pH 7.4, sterile amber microcentrifuge tubes.

  • Procedure:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of degassed PBS to achieve the desired concentration.

    • Gently vortex the solution until the this compound is fully dissolved.

    • If not for immediate use, aliquot the solution into amber microcentrifuge tubes and store at -80°C.

Protocol 2: Siderophore Detection using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a common method for detecting siderophore activity.[3][4]

  • Principle: The CAS assay is a colorimetric test where the blue-colored iron-CAS complex turns orange or yellow in the presence of a siderophore that has a higher affinity for iron.[3]

  • Procedure:

    • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

    • In a microplate well, mix your this compound-containing sample with the CAS assay solution.

    • Incubate at room temperature in the dark for a specified period (e.g., 20-30 minutes).

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.

Mandatory Visualization

Parabactin_Instability_Troubleshooting Troubleshooting Workflow for this compound Instability start Inconsistent or No this compound Activity check_solution Check Solution Preparation and Storage start->check_solution check_conditions Review Experimental Conditions start->check_conditions fresh_solution Was the solution freshly prepared? check_solution->fresh_solution ph_check Is the pH of the aqueous solution optimal? (around pH 4-7) check_conditions->ph_check storage_conditions Were stock solutions stored correctly? (-80°C, dark, aliquoted) fresh_solution->storage_conditions No fresh_solution->ph_check Yes storage_conditions->ph_check Yes re_aliquot Action: Use a new aliquot or prepare fresh stock. storage_conditions->re_aliquot No temp_light_check Were temperature and light exposure minimized? ph_check->temp_light_check Yes adjust_ph Action: Adjust buffer pH and re-test. ph_check->adjust_ph No control_env Action: Control temperature and protect from light. temp_light_check->control_env No end_good Problem Resolved temp_light_check->end_good Yes prepare_fresh Action: Prepare fresh solution before use. prepare_fresh->end_good re_aliquot->end_good end_bad Problem Persists: Consider Contamination or Other Factors re_aliquot->end_bad adjust_ph->end_good adjust_ph->end_bad control_env->end_good control_env->end_bad Parabactin_Iron_Uptake This compound-Mediated Iron Uptake in P. denitrificans cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound (Apo-siderophore) ferric_this compound Ferric-Parabactin Complex This compound->ferric_this compound Chelation fe3 Fe³⁺ (Insoluble) fe3->ferric_this compound receptor Outer Membrane Receptor ferric_this compound->receptor Binding transport_protein Periplasmic Transport Proteins receptor->transport_protein Translocation inner_transporter Inner Membrane Transporter transport_protein->inner_transporter fe2 Fe²⁺ (Soluble) inner_transporter->fe2 Iron Release (Reduction) metabolism Cellular Metabolism fe2->metabolism

References

Preventing degradation of Parabactin during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Parabactin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a siderophore, a small molecule with a high affinity for iron, produced by microorganisms like Paracoccus denitrificans.[1][2] Structurally, it is a member of the salicylamides.[1] Like many natural products, this compound can be susceptible to degradation under certain experimental conditions, such as exposure to high temperatures, extreme pH, or oxidative environments. This degradation can lead to lower yields and the presence of impurities in the final extract, compromising subsequent research and development activities.

Q2: What are the primary factors that can cause this compound degradation during extraction?

While specific degradation pathways for this compound are not extensively documented, general knowledge of siderophore and natural product chemistry suggests the following factors can contribute to its degradation:

  • High Temperatures: Many conventional extraction techniques utilize heat, which can lead to the thermal degradation of heat-sensitive compounds like this compound.[3][4][5]

  • Extreme pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of functional groups within the this compound molecule. Siderophores with hydroxamate groups, for instance, can undergo hydrolysis.[6]

  • Oxidation: this compound contains catechol moieties which are susceptible to oxidation, especially in the presence of oxygen and certain metal ions.[7] This can be a significant issue, as observed with other catecholate siderophores like protochelin.[7]

  • Enzymatic Degradation: If the extraction is performed from a non-axenic source or with improper cell lysis, endogenous enzymes from the producing organism or other microbes could potentially degrade this compound.[8]

  • Adsorption: Siderophores can strongly adsorb to soil particles, organic matter, and even lab equipment, which can lead to lower recovery and apparent degradation.[7][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Degradation: Exposure to high temperature, extreme pH, or oxygen. 2. Incomplete Extraction: Inefficient solvent or method. 3. Adsorption: this compound binding to solid matrices (e.g., soil, cell debris).1. Optimize Extraction Conditions: Employ low-temperature extraction methods. Maintain a neutral or slightly acidic pH. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Select Appropriate Solvent: Use polar solvents like methanol or ethyl acetate, potentially with modifiers to improve efficiency.[7] 3. Pre-treat Sample: For soil samples, consider using agents like Ca²⁺ and ascorbate to improve recovery.[9]
Presence of Unknown Peaks in Chromatogram 1. Degradation Products: this compound may have broken down into smaller molecules. 2. Contaminants: Impurities from the source material or solvents.1. Modify Extraction Protocol: Refer to the optimized protocol below to minimize degradation. 2. Use High-Purity Solvents: Ensure all solvents are of analytical or HPLC grade.
Inconsistent Extraction Efficiency 1. Variability in Source Material: Differences in microbial culture conditions or environmental sample composition. 2. Inconsistent Protocol Execution: Minor variations in extraction time, temperature, or solvent ratios.1. Standardize Source Material: Use well-defined culture media and growth conditions. 2. Adhere Strictly to Protocol: Ensure consistent execution of the validated extraction method.

Experimental Protocols

Recommended Low-Temperature Solvent Extraction Protocol for this compound

This protocol is designed to minimize thermal degradation and oxidation.

  • Cell Culture and Harvest:

    • Culture Paracoccus denitrificans in an appropriate iron-deficient medium to induce siderophore production.

    • Harvest the cells by centrifugation at a low temperature (e.g., 4°C). The supernatant will contain the secreted this compound.

  • Supernatant Preparation:

    • Immediately after centrifugation, filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

    • To minimize oxidation, purge the supernatant with nitrogen or argon gas.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of cold (4°C) ethyl acetate.

    • Gently invert the funnel multiple times for 5-10 minutes to allow for partitioning of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and collect the ethyl acetate (upper) layer.

    • Repeat the extraction from the aqueous layer two more times with fresh cold ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate fractions.

    • Dry the extract over anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (≤ 30°C).

  • Storage:

    • Dissolve the dried extract in a minimal amount of methanol.

    • Store the final extract at -20°C or -80°C under an inert atmosphere to prevent long-term degradation.

Data Presentation

Table 1: Recommended Extraction Parameters to Minimize this compound Degradation

ParameterRecommended ConditionRationale
Temperature ≤ 30°C during concentration, 4°C for extractionMinimizes thermal degradation of heat-sensitive compounds.[3][10]
pH 6.0 - 7.0Avoids acid or base-catalyzed hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of catechol moieties.[7]
Solvent Ethyl Acetate, MethanolEfficient for extracting polar organic molecules.[7]
Light Exposure Minimize (use amber glass)Prevents potential photodegradation.

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound This compound This compound Hydrolysis_Product Hydrolyzed Fragments This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Byproducts This compound->Oxidation_Product Oxidation Enzymatic_Product Cleaved Moieties This compound->Enzymatic_Product Enzymatic Cleavage Hydrolysis Hydrolysis (Acid/Base Catalyzed) Oxidation Oxidation (O2, Metal Ions) Enzymatic Enzymatic Cleavage

Caption: Potential degradation routes for this compound during extraction.

Recommended Workflow for this compound Extraction

Recommended Workflow for this compound Extraction start Start: Cell Culture Supernatant filter Sterile Filtration (0.22 µm) start->filter purge Purge with N2/Ar filter->purge extract Low-Temp Solvent Extraction (Ethyl Acetate, 4°C) purge->extract separate Collect Organic Phase extract->separate dry Dry (Anhydrous Na2SO4) separate->dry concentrate Rotary Evaporation (≤ 30°C) dry->concentrate store Store at -20°C to -80°C (under inert atmosphere) concentrate->store end End: Purified this compound Extract store->end

Caption: A workflow designed to minimize this compound degradation.

References

Improving the efficiency of Parabactin-mediated iron transport assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Parabactin-mediated iron transport assays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated iron transport assays in a question-and-answer format.

Question Possible Cause Suggested Solution
Why am I observing low or no iron uptake? 1. Insufficient iron starvation: Cells may not be expressing the necessary transport machinery if iron is present in the growth medium. 2. Low cell viability: Dead or unhealthy cells will not actively transport iron. 3. Suboptimal this compound-Iron Complex Formation: The ratio of this compound to iron may not be optimal, or the complex may not have had enough time to form. 4. Incorrect cell density: Too few cells will result in a low signal.1. Optimize iron starvation conditions: Grow cells in an iron-depleted medium. The specific duration will depend on the bacterial strain and growth rate. 2. Check cell viability: Use a viability stain (e.g., trypan blue for some cell types) or measure metabolic activity (e.g., MTT assay) before starting the transport assay. Ensure gentle handling of cells during washing and resuspension. 3. Ensure proper complex formation: Prepare the ⁵⁵Fe-Parabactin complex just before the experiment and allow for a sufficient incubation period for the chelation to occur. Use a slight excess of this compound to ensure all iron is chelated. 4. Optimize cell density: Perform a cell titration experiment to determine the optimal cell density that gives a robust signal without causing overcrowding.
What is causing high background signal? 1. Inadequate washing: Residual extracellular ⁵⁵Fe-Parabactin that is not washed away will contribute to the background. 2. Non-specific binding: The ⁵⁵Fe-Parabactin complex may be binding non-specifically to the cell surface or the filter membrane. 3. Contaminated reagents: Buffers or media may be contaminated with iron.1. Improve washing steps: Increase the number or volume of washes after incubation with the radiolabeled complex. Ensure the wash buffer is cold to minimize active transport during washing. 2. Include a blocking step: A cold chase with a high concentration of unlabeled Ferric-Parabactin can help to displace non-specifically bound radiolabeled complex. Using a different type of filter membrane may also reduce non-specific binding. 3. Use high-purity reagents: Prepare all solutions with metal-free water and high-purity reagents to avoid iron contamination.
Why are my results inconsistent between replicates? 1. Inaccurate cell counting: Variation in the number of cells per replicate will lead to inconsistent uptake measurements. 2. Pipetting errors: Inaccurate pipetting of cells, radiolabeled complex, or wash solutions will introduce variability. 3. Temperature fluctuations: Inconsistent incubation temperatures can affect the rate of iron transport.1. Ensure accurate cell counting: Use a reliable method for cell counting (e.g., hemocytometer or automated cell counter) and ensure the cell suspension is homogenous before aliquoting. 2. Use calibrated pipettes: Regularly calibrate pipettes and use appropriate pipetting techniques to ensure accuracy and precision. 3. Maintain consistent temperature: Use a water bath or incubator that provides stable and uniform temperature control throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound and ⁵⁵Fe for the transport assay?

A1: The optimal concentrations can vary depending on the bacterial strain and experimental conditions. A good starting point is to use a concentration of ⁵⁵Fe-Parabactin that is at or near the Km of the transport system, if known. It is recommended to perform a concentration-response experiment to determine the optimal concentrations for your specific system.

Q2: How long should the incubation time be for the iron uptake assay?

A2: The incubation time should be long enough to allow for measurable uptake but short enough to ensure that the initial rate of transport is being measured. A time-course experiment is recommended to determine the linear range of uptake. Typically, measurements are taken at several time points (e.g., 1, 5, 10, 15, and 30 minutes).

Q3: What controls should be included in a this compound-mediated iron transport assay?

A3: Several controls are essential for a robust assay:

  • No-cell control: To measure non-specific binding of the ⁵⁵Fe-Parabactin complex to the filter membrane.

  • Time-zero control: To determine the background radioactivity at the beginning of the experiment.

  • Inhibition control: Using an excess of unlabeled Ferric-Parabactin to demonstrate the specificity of the uptake.

  • Mutant control: If available, using a mutant strain lacking the specific this compound receptor to confirm the transport pathway.

Q4: How can I be sure that the iron uptake is an active transport process?

A4: To confirm active transport, you can perform the assay at 4°C. Active transport is an energy-dependent process and will be significantly inhibited at low temperatures. A comparison of uptake at 37°C and 4°C can therefore distinguish between active transport and passive diffusion or binding.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound-mediated iron transport in Paracoccus denitrificans. Note that these values can vary based on experimental conditions.

Parameter Value Notes
Optimal pH for transport 6.5 - 7.5Transport efficiency is pH-dependent.
Optimal Temperature 30-37°CTransport is an active, temperature-dependent process.
Typical ⁵⁵Fe-Parabactin Concentration 0.1 - 10 µMA concentration range should be tested to determine the optimal value.
Typical Cell Density 10⁷ - 10⁸ cells/mLShould be optimized for the specific bacterial strain and growth phase.

Experimental Protocols

Protocol: ⁵⁵Fe-Parabactin Uptake Assay in Paracoccus denitrificans

This protocol is adapted from the methods described in studies of this compound-mediated iron transport.[1][2]

1. Preparation of Iron-Starved Cells: a. Inoculate Paracoccus denitrificans into an iron-rich medium and grow overnight. b. Pellet the cells by centrifugation and wash twice with an iron-deficient medium. c. Resuspend the cells in the iron-deficient medium to an optical density (OD₆₀₀) of approximately 0.1. d. Grow the cells until they reach the mid-logarithmic phase. e. Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspend in the same buffer to the desired cell density.

2. Preparation of ⁵⁵Fe-Parabactin Complex: a. In a microcentrifuge tube, mix a solution of ⁵⁵FeCl₃ with a slight molar excess of this compound. b. Incubate at room temperature for at least 30 minutes to allow for complex formation.

3. Iron Uptake Assay: a. Aliquot the cell suspension into microcentrifuge tubes. b. Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C). c. Initiate the transport assay by adding the ⁵⁵Fe-Parabactin complex to the cell suspension. d. At various time points (e.g., 1, 5, 10, 15, 30 minutes), take an aliquot of the cell suspension and immediately filter it through a 0.45 µm filter membrane. e. Wash the filter rapidly with two volumes of cold wash buffer to remove extracellular ⁵⁵Fe-Parabactin. f. Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Subtract the background radioactivity (from a no-cell control) from all measurements. b. Plot the radioactivity (counts per minute or CPM) against time to generate an uptake curve. c. Calculate the initial rate of uptake from the linear portion of the curve.

Visualizations

experimental_workflow Experimental Workflow for ⁵⁵Fe-Parabactin Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Iron-Starved Cells initiate_assay Initiate Uptake Assay prep_cells->initiate_assay prep_complex Prepare ⁵⁵Fe-Parabactin Complex prep_complex->initiate_assay time_points Take Samples at Time Points initiate_assay->time_points filter_wash Filter and Wash Cells time_points->filter_wash scintillation Scintillation Counting filter_wash->scintillation data_analysis Data Analysis and Plotting scintillation->data_analysis

Caption: Workflow for ⁵⁵Fe-Parabactin uptake assay.

parabactin_pathway Proposed this compound-Mediated Iron Transport Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membranes cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe_this compound Ferric-Parabactin Complex OMR Outer Membrane Receptor Fe_this compound->OMR OM Outer Membrane IM Inner Membrane PBP Periplasmic Binding Protein ABC ABC Transporter PBP->ABC Iron_release Iron Release & Utilization OMR->PBP TonB-dependent transport ABC->Iron_release

Caption: this compound iron transport pathway.

References

Addressing non-specific binding in Parabactin receptor studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of non-specific binding in Parabactin receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?

A1: Non-specific binding refers to the binding of a ligand to sites other than the intended this compound receptor, such as other proteins, lipids, or the assay apparatus itself.[1][2] This is problematic because it can lead to an overestimation of the total binding, resulting in an inaccurate calculation of the specific binding to the this compound receptor.[3][4] High non-specific binding reduces the signal-to-noise ratio, which can mask the true specific interactions and decrease the sensitivity and reliability of the assay.[5][6]

Q2: How can I determine the level of non-specific binding in my experiment?

A2: To determine non-specific binding, you can measure the binding of the radiolabeled ligand in the presence of a high concentration of an unlabeled competitor compound.[1] This competitor will saturate the specific binding sites on the this compound receptor, so any remaining bound radioligand is considered non-specific.[1] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1][7]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be a small fraction of the total binding. A general guideline is that non-specific binding should not exceed 20% of the total binding.[1] If non-specific binding constitutes more than 50% of the total binding, it becomes difficult to obtain high-quality, reliable data.[1]

Q4: Can my choice of ligand affect non-specific binding?

A4: Yes, the physicochemical properties of your ligand, such as its hydrophobicity and charge, can influence non-specific binding.[1] Highly hydrophobic ligands tend to exhibit higher non-specific binding by interacting with lipids in the cell membrane.[1] It is crucial to use a radioligand with high affinity and specificity for the this compound receptor to minimize off-target binding.[2]

Troubleshooting Guide

Below are common issues related to high non-specific binding in this compound receptor studies and potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
High background across the entire assay plate 1. Suboptimal Buffer Composition: Incorrect pH, ionic strength, or lack of detergents can promote non-specific interactions.[3][8][9] 2. Inadequate Blocking: Unoccupied sites on the assay plate or membrane can bind the ligand non-specifically.[10][11] 3. Ligand Sticking to Assay Materials: The ligand may be adsorbing to the plasticware or filter membranes.[12]1. Optimize Buffer: - Adjust pH to the isoelectric point of the protein to reduce charge interactions.[4][8] - Increase salt concentration (e.g., 150-200 mM NaCl) to minimize electrostatic interactions.[4][8] - Include a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to reduce hydrophobic interactions.[4][11] 2. Improve Blocking: - Use blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific sites.[3][10] A common concentration for BSA is 1%.[4][8] - Increase blocking incubation time or concentration.[11] 3. Reduce Ligand Adsorption: - Use low-adsorption plates and tubes.[12] - Pre-treat filter mats with a solution like 0.3% polyethyleneimine (PEI).[13]
Non-specific binding increases proportionally with ligand concentration 1. Inherent Ligand Properties: The ligand may have a high propensity for non-specific interactions.[1] 2. Insufficient Competitor Concentration: The concentration of the unlabeled ligand may not be high enough to fully saturate the specific sites.1. Evaluate Ligand: - If possible, test alternative ligands with higher specificity. 2. Optimize Competitor Concentration: - Use the unlabeled competitor at a concentration at least 100-fold higher than its Kd.[1]
High variability in non-specific binding between replicates 1. Inconsistent Washing: Inadequate or inconsistent washing steps can fail to remove unbound ligand effectively.[11] 2. Pipetting Errors: Inaccuracies in dispensing reagents can lead to variability.[14]1. Standardize Washing: - Increase the number and duration of wash steps.[11] - Use ice-cold wash buffer to reduce dissociation of specifically bound ligand.[13] 2. Ensure Pipetting Accuracy: - Calibrate pipettes regularly. - Use fresh tips for each addition and mix solutions thoroughly.[14]

Experimental Protocols

Saturation Binding Assay to Determine Kd and Bmax

This experiment measures the total and non-specific binding of a radiolabeled ligand at various concentrations to determine the receptor's affinity (Kd) and density (Bmax).[7][15]

Methodology:

  • Preparation: Prepare a series of dilutions of the radiolabeled ligand.

  • Incubation:

    • For total binding , incubate the cell membranes expressing the this compound receptor with increasing concentrations of the radiolabeled ligand.

    • For non-specific binding , perform the same incubation but in the presence of a saturating concentration of an unlabeled competitor.

  • Equilibrium: Incubate the mixtures to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free ligand, typically by rapid vacuum filtration through a glass fiber filter.[13]

  • Quantification: Measure the radioactivity retained on the filters.

  • Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.[1]

    • Plot the specific binding against the free radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[15]

Competitive Binding Assay to Determine Ki

This assay measures the ability of an unlabeled test compound to compete with a labeled ligand for binding to the this compound receptor, allowing for the determination of the test compound's inhibitory constant (Ki).

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the reaction to reach equilibrium.

  • Separation and Quantification: Separate bound from free ligand and quantify the radioactivity.

  • Analysis:

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis prep_ligand Prepare Radiolabeled Ligand Dilutions total_binding Total Binding Tubes: Receptor + Radioligand prep_ligand->total_binding nsb_binding Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Competitor prep_ligand->nsb_binding prep_receptor Prepare this compound Receptor Membranes prep_receptor->total_binding prep_receptor->nsb_binding separation Separate Bound/Free Ligand (e.g., Vacuum Filtration) total_binding->separation nsb_binding->separation quantification Quantify Radioactivity separation->quantification calculation Calculate Specific Binding: Total - Non-Specific quantification->calculation plotting Plot & Analyze Data (Determine Kd, Bmax) calculation->plotting troubleshooting_flow start High Non-Specific Binding Detected check_buffer Is Buffer Optimized? (pH, Salt, Detergent) start->check_buffer optimize_buffer Adjust Buffer Components check_buffer->optimize_buffer No check_blocking Is Blocking Sufficient? check_buffer->check_blocking Yes end Re-run Assay optimize_buffer->end optimize_blocking Increase Blocker Conc./Time or Test New Blocker check_blocking->optimize_blocking No check_washing Are Washing Steps Stringent? check_blocking->check_washing Yes optimize_blocking->end optimize_washing Increase Wash Volume/Number check_washing->optimize_washing No check_washing->end Yes optimize_washing->end signaling_pathway ligand This compound (Ligand) binding Binding ligand->binding nsb_interaction Non-Specific Binding ligand->nsb_interaction receptor This compound Receptor receptor->binding downstream Downstream Signaling (e.g., Iron Uptake) binding->downstream nsb Non-Specific Sites (Membrane, Plate) nsb->nsb_interaction

References

How to resolve issues with Parabactin solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Parabactin solubility during experimental procedures.

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered when working with this compound.

Issue 1: this compound powder is not dissolving in the initial solvent.

  • Possible Cause: Insufficient solvent volume or incorrect solvent choice.

  • Suggested Solution:

    • Increase Solvent Volume: Gradually add more of the recommended solvent (e.g., DMSO) while vortexing.

    • Gentle Warming: Warm the solution in a water bath at 37°C to aid dissolution. Be cautious with prolonged heating, as it may degrade the compound.[1][2]

    • Sonication: Use a bath sonicator for 5-10 minutes to break up any clumps and enhance solubilization.[1][2]

    • Alternative Solvents: If DMSO is not suitable for your experiment, consider other organic solvents such as ethanol or dimethylformamide (DMF).[2]

Issue 2: Precipitate forms when diluting a this compound stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound is poorly soluble in aqueous solutions, and the addition of the DMSO stock to the aqueous medium increases the solvent polarity, causing the compound to crash out of solution.[1]

  • Suggested Solution:

    • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your working solution is as low as possible (ideally ≤ 0.1%) to minimize cytotoxicity and precipitation.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

    • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed aqueous buffer.[2]

    • Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[1]

    • pH Adjustment: Since this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[1] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Experimental Workflow for Troubleshooting this compound Solubility

G cluster_0 Start: Poor Solubility Observed cluster_1 Initial Steps cluster_2 Advanced Techniques cluster_3 Outcome start This compound Fails to Dissolve or Precipitates increase_solvent Increase Solvent Volume start->increase_solvent gentle_warming Gentle Warming (37°C) increase_solvent->gentle_warming If not resolved sonication Sonication (5-10 min) gentle_warming->sonication If not resolved serial_dilution Serial Dilution in Aqueous Buffer sonication->serial_dilution If precipitation occurs upon dilution rapid_mixing Rapid Mixing/Vortexing serial_dilution->rapid_mixing ph_adjustment Adjust pH of Aqueous Buffer rapid_mixing->ph_adjustment If still precipitating resolved Solubility Issue Resolved ph_adjustment->resolved Successful Dissolution

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

This compound is a member of the salicylamides.[3] Its molecular formula is C32H36N4O9, and it has a molecular weight of 620.6 g/mol .[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[2]

Q3: How should I prepare a this compound stock solution?

Please refer to the detailed "Protocol for Preparing a this compound Stock Solution" in the Experimental Protocols section below.

Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?

Precipitation in aqueous media is a common issue for poorly soluble compounds.[1] To mitigate this, use a serial dilution approach, ensure rapid mixing, and keep the final DMSO concentration low.[1][2] For a detailed procedure, see the "Protocol for Diluting this compound into Aqueous/Cell Culture Media" section.

Q5: What is the mechanism of action of this compound?

This compound is a siderophore, a small molecule that binds and transports iron.[5] In organisms like Paracoccus denitrificans, it is secreted in low-iron conditions to sequester ferric iron (Fe³⁺) from the environment and transport it into the cell.[5][6]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Temperature (°C)Observations
Water< 0.125Insoluble
PBS (pH 7.4)< 0.125Insoluble
Ethanol525Sparingly soluble
DMSO> 5025Freely soluble

Note: This data is illustrative and based on the general properties of similar compounds. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of 100% DMSO to the powder. For example, for 1 mg of this compound, start with 20-40 µL of DMSO.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.[2]

  • Sonication (Optional): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[7]

  • Volume Adjustment: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Diluting this compound into Aqueous/Cell Culture Media

  • Prepare Intermediate Dilutions: From your concentrated stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]

  • Pre-warm Aqueous Solution: If appropriate for your experiment, pre-warm your aqueous buffer or cell culture medium to 37°C.[2]

  • Final Dilution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous solution while vortexing or stirring to ensure rapid dispersion.[1] It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Final Concentration Check: Visually inspect the final solution for any signs of precipitation or cloudiness.[2]

Signaling Pathway

This compound-Mediated Iron Uptake

G cluster_0 Extracellular Space cluster_1 Bacterial Outer Membrane cluster_2 Periplasm cluster_3 Cytoplasm This compound This compound Ferricthis compound Ferric-Parabactin Complex This compound->Ferricthis compound Binds Fe3 Fe³⁺ (Iron) Fe3->Ferricthis compound Receptor Outer Membrane Receptor Ferricthis compound->Receptor Binds to Transport Transport Proteins Receptor->Transport Translocates Fe2 Fe²⁺ Transport->Fe2 Iron Release & Reduction Metabolism Cellular Metabolism Fe2->Metabolism Utilized in

Caption: Simplified pathway of this compound-mediated iron uptake in bacteria.

References

Technical Support Center: Optimizing Parabactin Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for parabactin iron chelation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its iron chelation pH-dependent?

This compound is a catechol-type siderophore, a small molecule produced by bacteria like Paracoccus denitrificans to bind to and transport iron.[1] Its iron-chelating ability is pH-dependent due to the protonation state of its catechol groups. At acidic pH, the catechol groups are protonated and have a lower affinity for iron. As the pH increases, these groups deprotonate, significantly enhancing their ability to bind ferric iron (Fe³⁺).

Q2: What is the likely optimal pH range for this compound iron chelation?

Q3: How can I measure the iron chelation efficiency of this compound at different pH values?

The Chrome Azurol S (CAS) assay is a common and effective method for quantifying siderophore activity.[3][4][5] This colorimetric assay relies on the principle that a strong chelator like this compound will remove iron from the blue-colored CAS-iron complex, causing a color change to orange or yellow. By performing the CAS assay across a range of pH buffers, you can determine the pH at which this compound exhibits the highest iron chelation efficiency.

Q4: What is the stability of the this compound-iron complex?

The stability of a metal-ligand complex is described by its formation constant (or stability constant). While a precise, pH-dependent formation constant for the this compound-iron complex is not available in the provided search results, it is known to be a high-affinity interaction, which is characteristic of catechol-type siderophores.[6] For comparison, the highly potent siderophore enterobactin has a proton-independent stability constant for its iron complex of 10^49.[6] The stability of the this compound-iron complex is crucial for its function in sequestering iron from the environment.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Step
Low or no iron chelation detected in the CAS assay. Incorrect pH of the assay buffer. Verify the pH of your CAS assay buffer. The iron-chelating efficiency of catechol-type siderophores like this compound is highly pH-dependent. Prepare a series of buffers to test a pH range (e.g., pH 5.0 to 9.0) to identify the optimal condition.
Degraded this compound sample. Ensure your this compound sample is fresh and has been stored properly (typically at low temperatures and protected from light). Purity can be checked using techniques like HPLC.
This compound is already saturated with iron (holo-form). If your this compound was purified from a culture, it might already be complexed with iron. Iron-bound this compound will not show chelating activity in the CAS assay. Consider methods to remove iron or purify the iron-free (apo) form of this compound.
Inconsistent results between experiments. Variability in buffer preparation. Ensure consistent and accurate preparation of all buffers, especially the pH adjustment. Use a calibrated pH meter.
Contamination of glassware with trace iron. Use acid-washed glassware to eliminate any contaminating iron that could interfere with the assay.
Inaccurate concentration of this compound or iron solutions. Accurately determine the concentration of your stock solutions.
Precipitation observed in the assay mixture. Low solubility of the this compound-iron complex at a specific pH. Observe the pH at which precipitation occurs. While the complex is generally soluble, extreme pH values or high concentrations might lead to precipitation. Adjust the pH or concentration accordingly.
Formation of iron hydroxides at high pH. At alkaline pH, ferric iron can precipitate as ferric hydroxide, making it unavailable for chelation. Ensure your experimental setup minimizes this by adding the iron solution to the chelator-containing buffer.

Experimental Protocols

Determining the Optimal pH for this compound Iron Chelation using the CAS Assay

This protocol provides a method to determine the optimal pH for iron chelation by this compound.

Materials:

  • This compound (apo-form)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃)

  • A series of buffers (e.g., MES for pH 5-6.5, HEPES for pH 7-8, and Tris for pH 8-9) at a suitable concentration (e.g., 50 mM).

  • Acid-washed glassware

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Stock Solution:

    • Dissolve CAS in water.

    • In a separate container, dissolve FeCl₃ in 10 mM HCl.

    • In another container, dissolve HDTMA in water.

    • Slowly mix the FeCl₃ solution with the CAS solution, then add the HDTMA solution while stirring to form a dark blue complex. The final concentrations should be optimized based on established protocols.[3]

  • Preparation of Assay Buffers:

    • Prepare a series of buffers covering the desired pH range (e.g., from pH 5.0 to 9.0 with 0.5 pH unit increments).

  • Assay Procedure:

    • For each pH to be tested, prepare a set of reactions in spectrophotometer cuvettes or a 96-well plate.

    • To each well/cuvette, add the respective pH buffer.

    • Add a known concentration of the this compound solution.

    • Add the CAS assay stock solution.

    • Include a reference sample for each pH containing the buffer and CAS solution but no this compound.

    • Incubate the reactions at room temperature for a sufficient time to allow for iron exchange (e.g., 30 minutes to a few hours).

    • Measure the absorbance of each sample at 630 nm.

  • Data Analysis:

    • Calculate the percentage of iron chelation at each pH using the following formula: % Chelation = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (CAS reagent + buffer)

      • As = Absorbance of the sample (CAS reagent + buffer + this compound)

    • Plot the percentage of iron chelation against the pH to determine the optimal pH.

Visualizations

Logical Workflow for Determining Optimal pH

G Workflow for Optimizing this compound-Iron Chelation pH cluster_assay CAS Assay cluster_analysis Data Analysis prep_para Prepare Apo-Parabactin Stock Solution setup_rxn Set up Reactions for each pH: Buffer + this compound + CAS Solution prep_para->setup_rxn prep_cas Prepare CAS Assay Stock Solution prep_cas->setup_rxn prep_buffers Prepare Buffers (pH 5.0 - 9.0) prep_buffers->setup_rxn incubate Incubate at Room Temperature setup_rxn->incubate measure_abs Measure Absorbance at 630 nm incubate->measure_abs calculate Calculate % Iron Chelation for each pH measure_abs->calculate plot Plot % Chelation vs. pH calculate->plot determine_opt Determine Optimal pH plot->determine_opt

Caption: Workflow for determining the optimal pH for this compound iron chelation.

This compound-Mediated Iron Uptake Pathway in Paracoccus denitrificans

G This compound-Mediated Iron Uptake in P. denitrificans cluster_extracellular Extracellular Space cluster_membrane Cell Membranes cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Free Iron) Fe_this compound Ferric-Parabactin Complex Fe3->Fe_this compound This compound Apo-Parabactin This compound->Fe_this compound OM_Receptor Outer Membrane Receptor Fe_this compound->OM_Receptor Periplasm Periplasmic Space OM_Receptor->Periplasm Transport IM_Transport Inner Membrane Transporter Periplasm->IM_Transport Fe2 Fe²⁺ IM_Transport->Fe2 Reduction & Release Utilization Cellular Utilization (e.g., enzyme cofactor) Fe2->Utilization

Caption: this compound-mediated iron uptake pathway in Paracoccus denitrificans.

References

Strategies to enhance the stability of the ferric-Parabactin complex.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ferric-Parabactin Complex Stability

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the ferric-Parabactin complex in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the ferric-Parabactin complex and why is its stability important?

A1: Parabactin is a catecholamine siderophore, a small molecule secreted by bacteria like Paracoccus denitrificans to bind and transport ferric iron (Fe³⁺)[1][2]. The resulting ferric-Parabactin complex is a highly stable coordination compound. This stability is crucial for its biological function of sequestering iron from the environment and for various research applications, including drug delivery and studies of microbial iron metabolism[3][4]. Instability during experiments can lead to iron precipitation, inaccurate measurements, and loss of biological activity.

Q2: My ferric-Parabactin complex is precipitating out of solution. What are the likely causes?

A2: Precipitation of the ferric-Parabactin complex can be caused by several factors:

  • Incorrect pH: Siderophore-iron complexes are highly pH-dependent. At neutral to alkaline pH, free ferric iron rapidly hydrolyzes to form insoluble iron hydroxides (Fe(OH)₃), preventing complex formation[5][6]. The complex itself may also become unstable and precipitate outside its optimal pH range.

  • High Ionic Strength: Elevated salt concentrations can sometimes increase the pH at which a neutral iron-siderophore complex begins to precipitate[7].

  • Solvent Issues: this compound and its ferric complex may have limited solubility in purely aqueous solutions, especially if the ligand has hydrophobic properties.

Q3: I am observing a low yield of complex formation. What can I do to improve it?

A3: To improve the yield of the ferric-Parabactin complex:

  • Optimize pH: Ensure the pH of the reaction buffer is optimal for complex formation. For many catecholate siderophores, slightly acidic to neutral conditions (pH 5.0-7.4) are favorable. Formation rates for some ferric-siderophore complexes increase at lower pH values (e.g., pH 5.0) where iron hydrolysis is minimized[6].

  • Control Stoichiometry: Use an appropriate molar ratio of this compound to ferric iron. While a 1:1 complex is generally formed with hexadentate siderophores, ensuring a slight excess of the ligand can help drive the reaction to completion[8].

  • Remove Competing Chelators: Ensure your buffers and reagents are free from other strong chelating agents, like EDTA, which can compete with this compound for iron binding[7][9].

Q4: Can the ferric-Parabactin complex be affected by light?

A4: Yes, some ferric-siderophore complexes, particularly those containing α-hydroxy carboxylate groups, are known to be photoreactive[7][10]. Photolysis can lead to the reduction of Fe(III) to Fe(II), which dramatically decreases the stability of the complex[5]. While this compound is primarily a catecholate, it is good practice to protect solutions of the complex from prolonged exposure to direct, high-intensity light.

Q5: How does the redox state of iron affect complex stability?

A5: The redox state is critical. Siderophores like this compound have an exceptionally high affinity for ferric iron (Fe³⁺) but a much lower affinity for ferrous iron (Fe²⁺)[5][8]. The stability of the complex can decrease by as much as 20 log units upon reduction of Fe(III) to Fe(II)[5]. Therefore, maintaining an oxidizing environment is essential for preserving the complex's integrity. The redox potential of the iron within the complex is significantly altered by chelation[8].

Troubleshooting Guides

Issue 1: Inconsistent Spectrophotometric Readings
Symptom Possible Cause Troubleshooting Steps
Drifting Absorbance 1. Complex Dissociation: The complex may be slowly dissociating due to suboptimal pH or redox conditions. 2. Precipitation: Small amounts of precipitate forming over time can scatter light and alter readings.1. Verify and Buffer pH: Confirm the pH of your sample is within the optimal stability range. Use a suitable buffer (e.g., MES, HEPES) to maintain a constant pH. 2. Check for Reducing Agents: Ensure no unintended reducing agents are present in your reagents. 3. Filter Sample: Before measurement, filter the sample through a 0.22 µm filter to remove any micro-precipitates.
Low Absorbance Signal 1. Incomplete Complex Formation: The reaction may not have gone to completion. 2. Incorrect Wavelength: You may be measuring at a wavelength other than the absorbance maximum (λmax).1. Incubate Longer: Allow more time for the complex to form. 2. Scan the Spectrum: Perform a full UV-Vis scan (e.g., 300-700 nm) to identify the correct λmax for the ferric-Parabactin complex[11][12]. Ferric-catecholate complexes typically have characteristic ligand-to-metal charge transfer (LMCT) bands in the visible range[8][13].
High Background Noise 1. Contaminated Reagents: Buffers or water may contain interfering substances. 2. Dirty Cuvettes: Residue on the cuvette walls can scatter light.1. Use High-Purity Reagents: Use analytical grade reagents and high-purity water. 2. Clean Cuvettes Thoroughly: Clean cuvettes meticulously before each use[11].
Issue 2: Difficulty in Determining Stability Constants
Symptom Possible Cause Troubleshooting Steps
Titration Curve is Unresponsive Complex is Too Stable: The affinity of this compound for Fe(III) is extremely high, making direct potentiometric or spectrophotometric titration to determine the formation constant (Kf) very difficult[14].Use a Competition Assay: Employ a competitive ligand with a known, strong affinity for iron, such as EDTA[7][9][14]. By setting up a measurable competition between this compound and the competitor ligand for a limited amount of Fe(III), the stability constant of the ferric-Parabactin complex can be calculated indirectly[7].
Inconsistent Results Between Experiments 1. Equilibrium Not Reached: The ligand exchange reaction in competition assays may be slow. 2. Temperature and Ionic Strength Variation: These parameters significantly affect stability constants.1. Allow Sufficient Equilibration Time: Monitor the reaction spectroscopically until no further changes are observed. For some systems, this may require hours or even days[7]. 2. Maintain Constant Conditions: Perform all experiments at a constant, controlled temperature (e.g., 25°C) and ionic strength[7][13].

Quantitative Data Summary

The stability of siderophore-iron complexes is quantified by the formation constant (Kf or β₁₁₀), with higher values indicating greater stability. While specific data for this compound is sparse in the readily available literature, data for similar catecholate siderophores illustrate the expected magnitude of stability.

Table 1: Comparison of Ferric Complex Stability Constants (log β₁₁₀)

SiderophoreTypelog β₁₁₀Reference
Enterobactin Tris-catecholate49[8][10]
Bacillibactin Tris-catecholate47.6[10]
Petrobactin Dihydroxybenzoyl~43[7][9]
Mycobactin J Hydroxamate-based~43[14]
Aerobactin Citrate-hydroxamate22.5[8]

Note: β₁₁₀ represents the formation constant for the 1:1 metal-ligand complex from the fully deprotonated ligand.

Experimental Protocols

Protocol 1: Formation of the Ferric-Parabactin Complex for Spectrophotometric Analysis

Objective: To form the ferric-Parabactin complex in a controlled manner for subsequent analysis.

Materials:

  • This compound stock solution (e.g., 1 mM in methanol or DMSO)

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) stock solution (e.g., 10 mM in 0.01 M HCl to prevent hydrolysis)

  • Buffer solution (e.g., 0.1 M Acetate buffer for pH 5.0 or 0.1 M HEPES for pH 7.4)[6]

  • High-purity water

Procedure:

  • Into a volumetric flask, add the desired volume of buffer solution.

  • Add an aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 50 µM).

  • Slowly, while vortexing, add an equimolar amount or slight deficit (e.g., 0.95 equivalents) of the ferric iron stock solution (e.g., 47.5 µM).

  • Bring the solution to the final volume with high-purity water and mix thoroughly.

  • Allow the solution to incubate at room temperature for at least 30 minutes, protected from light, to ensure complete complex formation.

  • The formation of the complex is typically accompanied by a distinct color change (e.g., to red or purple), which can be visually confirmed[13].

Protocol 2: UV-Vis Spectrophotometry to Determine λmax

Objective: To determine the wavelength of maximum absorbance (λmax) of the ferric-Parabactin complex.

Procedure:

  • Prepare a "blank" solution containing the buffer and all components except iron[11].

  • Prepare the ferric-Parabactin complex solution as described in Protocol 1.

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Set the instrument to scan a wavelength range, for example, from 350 nm to 700 nm.

  • Fill a clean cuvette with the blank solution, place it in the spectrophotometer, and run a baseline correction[11].

  • Rinse the cuvette with the ferric-Parabactin solution, then fill it with the sample.

  • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Identify the wavelength corresponding to the highest peak in the visible region. This is the λmax[12]. This value should be used for all subsequent quantitative absorbance measurements.

Visualizations (Graphviz)

Factors_Affecting_Stability Key Factors Influencing Ferric-Parabactin Complex Stability cluster_chemical Chemical Environment cluster_ligand Ligand Properties cluster_external External Factors pH pH Complex Ferric-Parabactin Complex Stability pH->Complex Ionic_Strength Ionic Strength Ionic_Strength->Complex Redox_Potential Redox Potential Redox_Potential->Complex Parabactin_Structure This compound Structure (Catecholate Groups) Parabactin_Structure->Complex Competing_Ligands Presence of Competing Ligands (e.g., EDTA) Competing_Ligands->Complex Temperature Temperature Temperature->Complex Light_Exposure Light Exposure Light_Exposure->Complex

Caption: Factors influencing ferric-Parabactin stability.

Troubleshooting_Workflow Troubleshooting Workflow for Complex Instability Start Experiment Shows Complex Instability (e.g., Precipitation, Drifting A_abs) Check_pH 1. Verify Solution pH Start->Check_pH Is_pH_Optimal Is pH in Optimal Range? Check_pH->Is_pH_Optimal Adjust_pH Adjust pH with Appropriate Buffer Is_pH_Optimal->Adjust_pH No Check_Redox 2. Check for Reducing Agents Is_pH_Optimal->Check_Redox Yes Adjust_pH->Check_pH Is_Redox_Controlled Are Unwanted Reductants Absent? Check_Redox->Is_Redox_Controlled Purify_Reagents Use High-Purity Reagents/Water Is_Redox_Controlled->Purify_Reagents No Check_Light 3. Control External Factors Is_Redox_Controlled->Check_Light Yes Purify_Reagents->Check_Redox Protect_From_Light Protect Sample From Light Check_Light->Protect_From_Light Stable Complex is Stable Protect_From_Light->Stable

Caption: A logical workflow for troubleshooting instability issues.

References

Technical Support Center: Synthesis of Parabactin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Parabactin and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Issues Related to Catechol Protecting Groups

Q1: I'm observing low yields after the deprotection of the 2,3-dihydroxybenzoyl (DHB) moieties. What could be the cause and how can I improve it?

A1: Low yields during the deprotection of catechol groups are a common issue, often stemming from incomplete removal of protecting groups or degradation of the catechol moiety.

  • Potential Causes:

    • Incomplete Cleavage: The chosen deprotection conditions may not be sufficiently potent to completely remove all protecting groups, especially if multiple protecting groups are present. Steric hindrance around the protected catechol can also impede deprotection.

    • Catechol Oxidation: Catechols are highly susceptible to oxidation, especially under basic or neutral conditions in the presence of air, leading to the formation of quinones and other colored byproducts. This is a significant issue once the protecting groups are removed.

    • Side Reactions: Strong acidic or basic conditions used for deprotection can lead to unintended side reactions on other parts of the molecule, such as hydrolysis of amide bonds or opening of the oxazoline ring.

  • Troubleshooting & Optimization:

    • Choice of Protecting Group: The selection of an appropriate protecting group is crucial. Methyl ethers are common but require harsh deprotection conditions (e.g., BBr₃). Benzyl ethers offer an alternative that can be removed under milder hydrogenolysis conditions, provided no other functional groups are susceptible. Silyl protecting groups can also be considered for their milder removal conditions.

    • Deprotection Conditions: For methyl ethers, ensure an adequate excess of BBr₃ is used and that the reaction is allowed to proceed to completion (monitor by TLC or LC-MS). For benzyl ethers, ensure the hydrogenation catalyst is active and the reaction is run under a positive pressure of hydrogen.

    • Inert Atmosphere: Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the free catechol.

    • Purification: Purify the deprotected product immediately after work-up to prevent degradation. Reversed-phase HPLC is often the method of choice for these polar compounds.[1][2]

Q2: My reaction mixture turns dark brown or black during the catechol deprotection step. What is happening and what can I do?

A2: The formation of a dark color indicates the oxidation of the catechol moieties to quinones and subsequent polymerization.

  • Prevention:

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of a reducing agent or antioxidant, such as sodium dithionite or ascorbic acid, to the work-up to minimize oxidation.

    • Acidic Conditions: Work up the reaction under acidic conditions (e.g., using dilute HCl) as catechols are more stable at low pH.

2. Challenges in Oxazoline Ring Synthesis and Stability

Q3: I am struggling with the cyclization of the N-acyl-L-threonine precursor to form the oxazoline ring. What are the common pitfalls?

A3: The formation of the 2-oxazoline ring is a critical step and can be challenging.

  • Potential Pitfalls:

    • Inefficient Cyclization Reagents: The choice of dehydrating agent is critical. Common reagents include Burgess reagent, diethylaminosulfur trifluoride (DAST), and triphenylphosphine/iodine. The effectiveness of each can be substrate-dependent.

    • Side Reactions: Under harsh conditions, side reactions such as elimination or rearrangement of the threonine backbone can occur.

    • Racemization: The chiral center at the 4-position of the oxazoline ring (derived from L-threonine) is susceptible to racemization, particularly under basic or harsh thermal conditions.[3]

    • Epimerization: In some cases, epimerization at the 5-position can also be observed.

  • Troubleshooting & Optimization:

    • Mild Cyclization Conditions: Employ mild cyclization methods to preserve the stereochemical integrity of the threonine residue. The use of silver(I) salts to mediate cyclization of β-hydroxy thioamides has been reported as a mild alternative.[4]

    • Reagent Screening: Systematically screen different cyclization reagents and conditions (temperature, reaction time, solvent) to find the optimal combination for your specific substrate.

    • Characterization: Carefully characterize the product by NMR and chiral HPLC or GC to confirm the stereochemistry of the oxazoline ring.

Q4: My purified this compound derivative shows signs of degradation over time, including the appearance of new peaks in the HPLC. What could be the cause?

A4: The oxazoline ring in this compound and its derivatives is susceptible to hydrolysis, particularly under acidic conditions.[5]

  • Prevention of Degradation:

    • pH Control: Store the purified compounds in a neutral or slightly basic buffer, or as a lyophilized powder. Avoid storage in acidic solutions.

    • Aprotic Solvents: For long-term storage in solution, use anhydrous aprotic solvents.

    • Storage Conditions: Store samples at low temperatures (-20°C or -80°C) to minimize degradation.

3. Issues with the Spermidine Backbone

Q5: During the acylation of spermidine with the protected 2,3-dihydroxybenzoic acid, I am getting a mixture of products that are difficult to separate. How can I improve the selectivity?

A5: Spermidine has two primary amines and one secondary amine, all of which can be acylated. Achieving selective acylation of the primary amines can be challenging.

  • Potential Causes of Low Selectivity:

    • Lack of Protecting Groups: Direct acylation of unprotected spermidine will likely lead to a mixture of mono-, di-, and tri-acylated products, as well as acylation at the secondary amine.

    • Stoichiometry Control: While careful control of the stoichiometry of the acylating agent can favor di-acylation of the primary amines, it is often difficult to achieve high selectivity.

  • Strategies for Improved Selectivity:

    • Orthogonal Protection of Spermidine: The most reliable method is to use a spermidine derivative where the secondary amine is protected with an orthogonal protecting group (e.g., a Boc group) that can be removed under conditions that do not affect the other protecting groups in the molecule. This allows for the selective acylation of the primary amines.

    • Stepwise Synthesis: A stepwise approach, where one primary amine is acylated first, followed by protection of the secondary amine and then acylation of the second primary amine, can provide better control over the synthesis.

4. Purification and Characterization

Q6: I am having difficulty purifying my final this compound derivative. What are the recommended methods?

A6: this compound and its derivatives are often polar, making them challenging to purify by traditional normal-phase column chromatography.

  • Recommended Purification Techniques:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying polar compounds like siderophores.[1][2] A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.

    • Immobilized Metal Affinity Chromatography (IMAC): For derivatives that retain their iron-chelating ability, IMAC using a resin charged with Fe(III) can be a highly specific purification method.[6] The siderophore will bind to the column and can be eluted with a strong chelator like EDTA or by changing the pH.

    • Size-Exclusion Chromatography: This can be useful for removing small molecule impurities.

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is essential for confirming the molecular weight of the synthesized compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Due to the complexity of the molecules, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary.

    • Circular Dichroism (CD) Spectroscopy: For chiral derivatives, CD spectroscopy can be used to confirm the stereochemistry of the final product and its metal complexes.[7]

Quantitative Data Summary

The following table summarizes reported yields for the total synthesis of this compound using different strategies. This data can serve as a benchmark for researchers developing their own synthetic routes.

Synthetic StrategyKey FeaturesOverall YieldReference
Bergeron's "Outside-In" Approach Catechol moieties are introduced early in the synthesis. The oxazoline ring is formed in a later step.18%[7]
Fujita's "Inside-Out" Approach The oxazoline-containing core is synthesized first, followed by the attachment of the catechol groups at the end.5%[7]

Experimental Protocols

Protocol 1: General Procedure for Oxazoline Ring Formation from an N-Acyl-L-Threonine Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • N-acyl-L-threonine derivative

    • Dehydrating agent (e.g., Burgess reagent, DAST)

    • Anhydrous, aprotic solvent (e.g., THF, DCM)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure: a. Dissolve the N-acyl-L-threonine derivative in the anhydrous solvent under an inert atmosphere. b. Cool the solution to the desired temperature (typically 0°C or -78°C). c. Add the dehydrating agent dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). e. Quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate). f. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of Methyl-Protected Catechols using Boron Tribromide (BBr₃)

Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • Methyl-protected this compound derivative

    • Boron tribromide (BBr₃) solution in DCM

    • Anhydrous DCM

    • Inert gas supply (Nitrogen or Argon)

  • Procedure: a. Dissolve the protected this compound derivative in anhydrous DCM under an inert atmosphere. b. Cool the solution to -78°C. c. Add the BBr₃ solution dropwise to the cooled solution. d. Stir the reaction at -78°C for the specified time, then allow it to slowly warm to room temperature (monitor by TLC or LC-MS). e. Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of methanol, followed by water. f. Concentrate the mixture under reduced pressure to remove the solvents. g. Co-evaporate with methanol several times to remove residual boric acid. h. Purify the crude product immediately by reversed-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials (Protected DHB, Protected Spermidine, L-Threonine) coupling1 Amide Coupling 1 (DHB + Spermidine) start->coupling1 coupling2 Amide Coupling 2 (Threonine derivative) coupling1->coupling2 cyclization Oxazoline Formation coupling2->cyclization deprotection Final Deprotection cyclization->deprotection purification Purification (RP-HPLC) deprotection->purification characterization Characterization (NMR, MS, CD) purification->characterization end Pure this compound Derivative characterization->end

Caption: Generalized workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_workup Workup/Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products degradation Degradation during workup? start->degradation poor_separation Poor separation? start->poor_separation solution1 Optimize reaction time, temperature, or reagent stoichiometry. incomplete_reaction->solution1 Yes solution2 Re-evaluate protecting group strategy or use milder reaction conditions. side_products->solution2 Yes solution3 Use inert atmosphere, acidic workup, or immediate purification. degradation->solution3 Yes solution4 Optimize HPLC conditions (gradient, column, additives). poor_separation->solution4 Yes

Caption: Troubleshooting decision tree for common synthesis problems.

References

Validation & Comparative

A Comparative Analysis of Iron-Binding Affinity: Parabactin vs. Desferrioxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the iron-chelating properties of Parabactin and Desferrioxamine. This document provides a detailed analysis of their iron-binding affinities, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

In the realm of iron chelation, both natural and synthetic compounds play a crucial role in various biological and therapeutic contexts. This guide focuses on a comparative analysis of two potent siderophores: this compound, a catecholate-based siderophore produced by microorganisms like Paracoccus denitrificans, and Desferrioxamine (also known as Desferal®), a hydroxamate-based siderophore widely used in clinical settings for the treatment of iron overload. Understanding the differences in their iron-binding affinities and mechanisms of action is paramount for the development of new and more effective chelation therapies.

Quantitative Comparison of Iron-Binding Affinity

The affinity of a chelator for iron is a critical determinant of its efficacy. This is quantitatively expressed by the formation constant (log β) or the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4). A higher log β or pFe value indicates a stronger affinity for iron.

SiderophoreTypeIron-Binding Affinity (log β)
This compound CatecholateData not available in a directly comparable format, but demonstrated to be a more potent iron chelator than Desferrioxamine in vivo.
Desferrioxamine B Hydroxamate~30.6 - 41.5

Note: The log β value for Desferrioxamine can vary depending on the specific complex form ([FeL] or [FeHL]+) and the experimental conditions.[1][2]

Experimental Protocols

The determination of iron-binding affinity for siderophores is typically conducted using potentiometric titration or spectrophotometric competition assays.

Potentiometric Titration

This method involves the direct titration of the siderophore with a solution of Fe(III) ions. The change in the electrochemical potential of the solution is monitored using an ion-selective electrode as the iron is added. The resulting titration curve allows for the calculation of the formation constant of the iron-siderophore complex.

General Protocol:

  • A solution of the purified siderophore at a known concentration is prepared in a suitable buffer system.

  • The solution is placed in a thermostated vessel equipped with a pH electrode and an iron(III)-selective electrode.

  • A standardized solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) is incrementally added to the siderophore solution.

  • After each addition, the solution is allowed to reach equilibrium, and the potential (in millivolts) and pH are recorded.

  • The data is then plotted as potential versus the volume of titrant added.

  • The formation constant (log β) is calculated from the titration data using specialized software that fits the experimental curve to a theoretical model of the complexation equilibria.

Spectrophotometric Competition Assay

This indirect method is often employed when the iron-siderophore complex is very stable. It involves a competition for iron between the siderophore of interest and a reference chelator with a known and lower iron-binding affinity, which forms a colored complex.

General Protocol:

  • A solution containing a known concentration of a colored iron complex (e.g., Fe-EDTA) is prepared.

  • A solution of the siderophore being tested is added to the Fe-EDTA solution.

  • The mixture is allowed to equilibrate. The test siderophore will sequester a portion of the iron from the EDTA complex, causing a change in the solution's absorbance.

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for the colored reference complex.

  • The change in absorbance is used to calculate the equilibrium concentrations of all species in the solution.

  • From these concentrations, the formation constant of the new iron-siderophore complex can be determined.

Signaling Pathways and Mechanisms of Action

The biological activity of these siderophores is not solely dependent on their iron affinity but also on their interaction with cellular transport systems.

This compound: Receptor-Mediated Uptake

In bacteria such as Paracoccus denitrificans, the iron-laden this compound complex is recognized by a specific high-affinity receptor on the outer cell membrane.[3] This initiates a transport cascade to move the iron into the cell.

Parabactin_Uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe_this compound Fe(III)-Parabactin Complex Receptor High-Affinity Receptor Fe_this compound->Receptor Binding Transport_Proteins Periplasmic Transport Proteins Receptor->Transport_Proteins Transport Fe_Release Iron Release (Reductive) Transport_Proteins->Fe_Release Fe_Utilization Cellular Iron Utilization Fe_Release->Fe_Utilization

This compound Iron Uptake Pathway
Desferrioxamine: Extracellular and Intracellular Chelation

Desferrioxamine primarily functions by chelating free iron in the bloodstream and tissues.[4][5] The resulting stable and water-soluble ferrioxamine complex is then eliminated from the body, primarily through renal excretion.

Desferrioxamine_Chelation Free_Iron Free Iron (Fe³⁺) in Plasma & Tissues Ferrioxamine Ferrioxamine Complex (Stable & Water-Soluble) Free_Iron->Ferrioxamine DFO Desferrioxamine (DFO) DFO->Ferrioxamine Chelation Excretion Renal Excretion Ferrioxamine->Excretion

Mechanism of Desferrioxamine Iron Chelation

Conclusion

Both this compound and Desferrioxamine are highly effective iron chelators, each with distinct characteristics. While Desferrioxamine has a well-established clinical profile and a known high affinity for iron, evidence suggests that the catecholate siderophore this compound may possess even stronger iron-binding capabilities. The differing mechanisms of cellular interaction—receptor-mediated uptake for this compound versus more general extracellular and intracellular chelation for Desferrioxamine—have significant implications for their potential therapeutic applications. Further quantitative studies on the iron-binding affinity of this compound are warranted to fully elucidate its potential as a next-generation iron-chelating agent.

References

Validating Parabactin's Role in Bacterial Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential nutrient for nearly all living organisms, and its acquisition is a critical battleground during bacterial infections. Host organisms sequester iron to limit its availability, a defense mechanism known as nutritional immunity. In response, many pathogenic bacteria have evolved sophisticated iron acquisition systems, primarily through the secretion of high-affinity iron chelators called siderophores. These molecules scavenge iron from the host environment and transport it back to the bacterial cell, playing a crucial role in bacterial survival and pathogenesis. Consequently, siderophore biosynthesis and transport systems are considered key virulence factors and attractive targets for novel anti-infective therapies.

This guide focuses on Parabactin, a catechol-type siderophore produced by the soil bacterium Paracoccus denitrificans. While P. denitrificans is not recognized as a human pathogen, the study of its iron acquisition systems provides a valuable model for understanding these crucial virulence mechanisms. This document will compare the this compound system with well-characterized siderophore systems from pathogenic bacteria, such as Aerobactin and Enterobactin, and provide a framework for the experimental validation of this compound's potential role in virulence, should this system be identified in pathogenic species.

Comparative Analysis of Siderophore Systems

The contribution of a siderophore to virulence is typically assessed by comparing the pathogenicity of a wild-type bacterial strain with that of a mutant strain incapable of producing or utilizing the siderophore. Below is a comparison of this compound with Aerobactin and Enterobactin, for which extensive virulence data are available.

Siderophore SystemProducing Organism(s)Role in VirulenceQuantitative Virulence Data (Example)
This compound Paracoccus denitrificansNot established in a pathogenic context. P. denitrificans is a non-pathogenic soil bacterium.No in vivo virulence data available.
Aerobactin Hypervirulent Klebsiella pneumoniae, Escherichia coli, Shigella spp.Established as a critical virulence factor, particularly in extracellular infections like septicemia and urinary tract infections.[1]In a murine model of hypervirulent K. pneumoniae infection, an aerobactin-deficient mutant (ΔiucA) showed significantly reduced bacterial burden in extra-intestinal sites compared to the wild-type strain.[2]
Enterobactin Escherichia coli, Klebsiella pneumoniae, Salmonella spp.A potent iron scavenger, crucial for virulence in various infection models.An enterobactin-deficient mutant (entB) of uropathogenic E. coli exhibited a significant competitive disadvantage compared to the wild-type strain in a mouse model of urinary tract infection.

Experimental Protocols for Virulence Validation

The following protocols provide a roadmap for the experimental validation of a siderophore's role in virulence, using the creation of a this compound-deficient mutant as a primary example.

Construction of a this compound-Deficient Mutant (ΔpabA)

This protocol describes the generation of a targeted gene deletion mutant for a putative this compound biosynthesis gene (pabA) in Paracoccus denitrificans using a suicide vector-based homologous recombination strategy.

Materials:

  • Paracoccus denitrificans wild-type strain

  • Suicide vector (e.g., pRVS1)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli helper strain for conjugation (e.g., carrying pRK2013)

  • Restriction enzymes, T4 DNA ligase

  • Primers for amplifying flanking regions of pabA

  • Antibiotics (e.g., kanamycin for selection)

  • Luria-Bertani (LB) agar and broth

Procedure:

  • Amplify Flanking Regions: Using PCR, amplify ~500 bp regions upstream and downstream of the pabA gene from P. denitrificans genomic DNA.

  • Clone into Suicide Vector: Clone the amplified upstream and downstream fragments into the suicide vector on either side of a selectable marker (e.g., a kanamycin resistance cassette).

  • Transform into E. coli: Transform the recombinant suicide vector into an E. coli cloning strain and verify the construct by restriction digest and sequencing.

  • Triparental Mating: Introduce the verified plasmid into P. denitrificans via triparental mating with the E. coli cloning strain (donor) and a helper E. coli strain.

  • Select for Single Crossovers: Plate the conjugation mixture on selective agar containing an antibiotic to which P. denitrificans is resistant and the antibiotic for the suicide vector. This selects for P. denitrificans cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Select for Double Crossovers: Culture the single-crossover mutants in non-selective broth and then plate on agar containing the antibiotic for the marker gene within the knockout construct. This selects for cells that have undergone a second recombination event, resulting in either a return to wild-type or the desired gene deletion.

  • Verify Mutant: Screen for the desired deletion mutant using PCR with primers flanking the pabA gene and confirm the absence of the gene by sequencing.

In Vivo Competitive Index Assay (Hypothetical)

This protocol outlines a competitive index (CI) assay in a murine model to compare the virulence of a wild-type and a siderophore-deficient mutant strain. This is a hypothetical application for P. denitrificans as it is not a pathogen, but represents the gold standard for validating virulence factors.

Materials:

  • Wild-type P. denitrificans

  • ΔpabA mutant P. denitrificans

  • Specific pathogen-free mice (e.g., BALB/c)

  • Sterile phosphate-buffered saline (PBS)

  • Plating media with and without selective antibiotics

Procedure:

  • Prepare Inoculum: Grow wild-type and ΔpabA mutant strains to mid-log phase, wash, and resuspend in PBS. Mix the two strains in a 1:1 ratio.

  • Infection: Inoculate a group of mice with the mixed bacterial suspension via an appropriate route (e.g., intraperitoneal injection).

  • Determine Input Ratio: Plate serial dilutions of the inoculum on non-selective and selective agar to determine the precise ratio of the two strains at the time of infection.

  • Monitor Infection: Monitor the animals for a defined period (e.g., 48 hours).

  • Harvest Organs: At the end of the experiment, humanely euthanize the mice and harvest relevant organs (e.g., spleen, liver).

  • Determine Output Ratio: Homogenize the organs and plate serial dilutions on non-selective and selective agar to determine the number of wild-type and mutant bacteria present.

  • Calculate Competitive Index: The CI is calculated as the output ratio (mutant/wild-type) divided by the input ratio (mutant/wild-type). A CI of <1 indicates that the mutant is attenuated in virulence compared to the wild-type.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophore production.

Materials:

  • Bacterial culture supernatants

  • CAS assay solution

  • Iron-deficient and iron-replete culture media

Procedure:

  • Prepare CAS Assay Solution: A detailed protocol for the preparation of the blue chrome azurol S-iron(III)-hexadecyltrimethylammonium bromide complex is widely available.

  • Culture Bacteria: Grow bacterial strains in iron-deficient liquid medium to induce siderophore production. A control culture in iron-replete medium should also be prepared.

  • Collect Supernatant: Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Assay: Mix the culture supernatant with the CAS assay solution. The removal of iron from the CAS complex by siderophores results in a color change from blue to orange/purple.

  • Quantify: Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced. A standard curve can be generated using a known siderophore.

Signaling Pathways and Experimental Workflows

This compound-Mediated Iron Uptake Pathway

The proposed pathway for ferric-Parabactin uptake in Paracoccus denitrificans is based on the identification of an outer membrane receptor and the general mechanism of TonB-dependent transport in Gram-negative bacteria.[3][4]

Parabactin_Uptake This compound-Mediated Iron Uptake Pathway cluster_Extracellular Extracellular Space cluster_OuterMembrane Outer Membrane cluster_Periplasm Periplasm cluster_InnerMembrane Inner Membrane cluster_Cytoplasm Cytoplasm Fe3+ Fe³⁺ (Host) Ferricthis compound Ferric-Parabactin Fe3+->Ferricthis compound Chelation This compound This compound This compound->Ferricthis compound OMR 80-kDa Outer Membrane Receptor Ferricthis compound->OMR Binding PBP Periplasmic Binding Protein (Putative) OMR->PBP Transport ABC ABC Transporter (Putative) PBP->ABC Binding TonB TonB-ExbB-ExbD Complex TonB->OMR Energy Transduction Fe2+ Fe²⁺ ABC->Fe2+ Transport & Reduction Metabolism Metabolism Fe2+->Metabolism

Caption: Proposed pathway for ferric-Parabactin uptake in P. denitrificans.

Experimental Workflow for Virulence Factor Validation

The logical flow for validating the role of a putative virulence factor like this compound is a multi-step process involving genetic manipulation, in vitro characterization, and in vivo testing.

Virulence_Validation_Workflow Workflow for Validating a Siderophore's Role in Virulence cluster_Genetic Genetic Manipulation cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation (Hypothetical) Identify Identify Putative Biosynthesis Genes (e.g., pabA) Construct Construct Gene Deletion Mutant (ΔpabA) Identify->Construct Verify Verify Mutant Genotype (PCR, Sequencing) Construct->Verify CAS Confirm Loss of Siderophore Production (CAS Assay) Verify->CAS Growth Assess Growth in Iron-Limited Media CAS->Growth CI_Assay Competitive Index Assay in Animal Model Growth->CI_Assay If pathogenic LD50 Determine LD₅₀ (Monoinfection) CI_Assay->LD50 Conclusion Conclusion on Virulence Contribution LD50->Conclusion If attenuated

Caption: Logical workflow for validating a siderophore as a virulence factor.

Conclusion

The siderophore this compound and its transport machinery in Paracoccus denitrificans represent a valuable system for studying the fundamental mechanisms of bacterial iron acquisition. While there is currently no evidence to classify P. denitrificans as a pathogen, the established role of other siderophores, such as Aerobactin and Enterobactin, as critical virulence factors in pathogenic bacteria underscores the potential importance of such systems. The experimental frameworks provided in this guide offer a robust methodology for the validation of any siderophore's contribution to bacterial virulence. For drug development professionals, understanding these iron acquisition pathways and how to experimentally validate their role in pathogenesis is the first step toward identifying and characterizing novel anti-virulence targets. Future research, including the potential discovery of the this compound system in clinical isolates through genomic surveillance, would be necessary to directly implicate this compound in disease.

References

A Comparative Analysis of Parabactin and Enterobactin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of two prominent catecholate siderophores: Parabactin, produced by Paracoccus denitrificans, and Enterobactin, synthesized by Escherichia coli and other enteric bacteria. This document is intended for researchers, scientists, and drug development professionals interested in bacterial iron acquisition, siderophore-mediated drug delivery, and the development of novel antimicrobial agents.

Introduction

Iron is an essential nutrient for nearly all forms of life. However, its bioavailability in aerobic environments is extremely low. To overcome this challenge, many microorganisms synthesize and secrete high-affinity iron chelators known as siderophores. These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the cell. Enterobactin is one of the most well-characterized siderophores, renowned for its exceptionally high affinity for iron. This compound, another catecholate siderophore, represents a structurally distinct alternative with potent iron-chelating capabilities. This guide will delve into a detailed comparison of their structure, biosynthesis, iron uptake mechanisms, and performance, supported by experimental data and protocols.

Structural Comparison

This compound and Enterobactin, while both belonging to the catecholate class of siderophores, exhibit distinct structural features that influence their iron-coordinating properties.

FeatureThis compoundEnterobactin
Core Structure A linear backbone derived from spermidine, L-threonine, and 2-hydroxybenzoic acid, with two 2,3-dihydroxybenzoyl (DHB) groups and one 2-hydroxybenzoyl group.A cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.
Iron Chelating Groups Two catecholate (2,3-dihydroxybenzoyl) groups and one phenolate (2-hydroxybenzoyl) group.Three catecholate (2,3-dihydroxybenzoyl) groups.
Molecular Formula C₃₂H₃₆N₄O₉[1]C₃₀H₂₇N₃O₁₅

Biosynthesis Pathways

The biosynthesis of Enterobactin is well-elucidated and involves a nonribosomal peptide synthetase (NRPS) assembly line encoded by the ent gene cluster. The pathway for this compound is less defined but is known to involve ATP-dependent enzymatic steps.

Enterobactin Biosynthesis

The synthesis of Enterobactin begins with chorismic acid, a key intermediate in the shikimate pathway. A series of enzymes, EntA, EntB, EntC, EntD, EntE, and EntF, are responsible for converting chorismate into the final cyclic trilactone structure.[2]

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB, EntA DHB-AMP DHB-AMP DHB->DHB-AMP EntE DHB-Ser DHB-Serine DHB-AMP->DHB-Ser EntF Enterobactin Enterobactin DHB-Ser->Enterobactin EntF (cyclization)

Biosynthetic pathway of Enterobactin.

This compound Biosynthesis

The complete genetic and enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, studies have shown that its synthesis in Paracoccus denitrificans involves the precursors 2,3-dihydroxybenzoic acid, spermidine, L-threonine, and 2-hydroxybenzoic acid. The formation of the final molecule is catalyzed by ATP-dependent enzymes, suggesting the involvement of nonribosomal peptide synthetases (NRPSs).[3][4]

Parabactin_Biosynthesis cluster_precursors Precursors DHB 2,3-Dihydroxybenzoic Acid NRPS_Complex ATP-dependent Enzymes (putative NRPS) DHB->NRPS_Complex Spermidine Spermidine Spermidine->NRPS_Complex L-Threonine L-Threonine L-Threonine->NRPS_Complex 2-HBA 2-Hydroxybenzoic Acid 2-HBA->NRPS_Complex This compound This compound NRPS_Complex->this compound

Proposed precursors for this compound biosynthesis.

Iron Uptake Mechanisms

Both this compound and Enterobactin utilize specific outer membrane receptors for the uptake of their ferric complexes.

Enterobactin Iron Uptake

The ferric-enterobactin complex is recognized and transported across the outer membrane of E. coli by the FepA receptor. This process is energy-dependent and relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force from the cytoplasmic membrane to the outer membrane receptor.[2][5]

This compound Iron Uptake

Paracoccus denitrificans possesses a high-affinity, stereospecific receptor for the ferric-L-parabactin complex in its outer membrane.[6][7] This indicates a highly specific uptake mechanism, similar to that observed for other siderophore-mediated iron transport systems.

Performance Comparison: Iron Binding Affinity

A critical parameter for evaluating the performance of a siderophore is its affinity for ferric iron, which is quantified by the formation constant (Kf) or stability constant.

SiderophoreFormation Constant (Kf) for Fe³⁺pM Value*
Enterobactin 10⁵² M⁻¹[5]35.5
This compound Not definitively reportedNot reported

*pM is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron.

Experimental Protocols

To facilitate the direct comparison of this compound and Enterobactin, detailed protocols for key experiments are provided below.

Siderophore Production and Quantification (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S.

Materials:

  • CAS agar plates or CAS solution

  • Bacterial strains of interest (P. denitrificans, E. coli)

  • Iron-deficient growth medium

  • Spectrophotometer (for liquid assay)

Protocol (Liquid Assay):

  • Culture the bacterial strains in an iron-deficient liquid medium to induce siderophore production.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • In a microplate, mix the bacterial supernatant with the CAS assay solution.

  • Incubate for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.

  • Quantify the siderophore production by comparing the absorbance to a standard curve of a known siderophore or by calculating the percentage of siderophore units.

CAS_Assay_Workflow Start Culture Bacteria in Iron-Deficient Medium Centrifuge Centrifuge and Collect Supernatant Start->Centrifuge Mix Mix Supernatant with CAS Solution Centrifuge->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Quantify Quantify Siderophore Measure->Quantify

Workflow for the quantitative CAS assay.

Bacterial Growth Promotion Assay

This assay determines the ability of a siderophore to promote bacterial growth under iron-limited conditions.

Materials:

  • Siderophore-deficient bacterial strain (e.g., an entA mutant of E. coli)

  • Iron-limited minimal medium

  • Purified this compound and Enterobactin

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare an iron-limited minimal medium.

  • In a 96-well plate, add the iron-limited medium to each well.

  • Create a serial dilution of purified this compound and Enterobactin in the wells. Include a negative control with no added siderophore and a positive control with added FeCl₃.

  • Inoculate each well with a low density of the siderophore-deficient bacterial strain.

  • Incubate the plate at the optimal growth temperature for the bacterium, with shaking.

  • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

  • Plot the growth curves (OD₆₀₀ vs. time) to compare the growth-promoting activity of the two siderophores.

Conclusion

Enterobactin stands as a benchmark siderophore due to its exceptionally high iron affinity and well-understood biosynthesis and uptake mechanisms. This compound, with its distinct chemical structure, also demonstrates potent iron-chelating properties. While direct quantitative comparisons of their iron binding affinities are lacking in the literature, the provided experimental protocols offer a framework for researchers to conduct such a comparative analysis. A deeper understanding of the structure-function relationships of diverse siderophores like this compound will be invaluable for the development of novel therapeutic strategies that target bacterial iron metabolism.

References

Cross-Species Activity of the Parabactin Iron Uptake System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is a critical nutrient for nearly all living organisms, and in the microbial world, the competition for this essential metal is fierce. Bacteria have evolved sophisticated systems to acquire iron from their environment, with one of the most common being the production and utilization of siderophores—small, high-affinity iron-chelating molecules. Parabactin, a catecholate-type siderophore produced by Paracoccus denitrificans, is a key player in this microscopic arms race. Understanding the specificity and cross-species activity of the this compound iron uptake system is crucial for fields ranging from microbial ecology to the development of novel antimicrobial agents that could exploit these iron acquisition pathways.

This guide provides a comparative overview of the cross-species activity of the this compound iron uptake system, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Utilization

The ability of a bacterium to utilize a specific siderophore, like this compound, is contingent on the presence of a compatible outer membrane receptor capable of recognizing and transporting the iron-siderophore complex into the cell. While Paracoccus denitrificans possesses a specific, high-affinity receptor for ferric this compound, the extent to which other bacterial species can "pirate" this siderophore for their own iron needs is a subject of ongoing research.

Currently, publicly available, direct quantitative data comparing the utilization of this compound across a diverse range of bacterial species is limited. However, the principles of siderophore cross-utilization suggest that bacteria with receptors for structurally similar catecholate siderophores may have the potential to utilize this compound. Structurally related siderophores include agrobactin and vibriobactin. It has been shown that P. denitrificans can utilize these similar siderophores, indicating a degree of receptor flexibility that could, in theory, be mirrored in other species.

To facilitate further research in this area, the following sections provide detailed experimental protocols to enable investigators to generate their own comparative data.

Experimental Protocols

Siderophore Cross-Feeding Assay (Plate-Based)

This assay qualitatively determines if a test bacterium can utilize this compound produced by P. denitrificans.

Principle: An indicator bacterial strain (the species being tested for this compound utilization) is grown on an iron-limited agar plate. A this compound producer (P. denitrificans) is then spotted onto the plate. If the indicator strain can utilize this compound, a halo of growth will appear around the P. denitrificans colony where the secreted this compound has diffused.

Detailed Methodology:

  • Prepare Iron-Limited Agar Plates:

    • Prepare a suitable solid medium for the indicator bacterium (e.g., King's B medium, Luria-Bertani (LB) agar).

    • To make the medium iron-limited, add an iron chelator such as 2,2'-dipyridyl to a final concentration of 120 µM.

    • Autoclave the medium and pour it into sterile petri dishes.

  • Prepare Indicator Strain Lawn:

    • Grow the indicator bacterial strain in a suitable broth medium overnight.

    • Dilute the overnight culture in sterile saline or phosphate-buffered saline (PBS) to a turbidity equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly spread the diluted culture over the surface of the iron-limited agar plates to create a lawn.

  • Spot the Producer Strain:

    • Grow P. denitrificans in a suitable broth medium overnight.

    • Using a sterile inoculation loop or pipette tip, carefully spot a small amount of the P. denitrificans culture onto the center of the indicator strain lawn.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the indicator strain for 24-48 hours.

  • Observation:

    • Examine the plates for a zone of enhanced growth (a halo) of the indicator strain around the P. denitrificans spot. The presence of a halo indicates that the indicator strain can utilize the this compound produced by P. denitrificans.

Bacterial Growth Promotion Assay (Liquid-Based, 96-Well Plate Format)

This assay quantitatively measures the ability of purified this compound to support the growth of a test bacterium in iron-limited liquid media.[1][2][3]

Principle: The test bacterium is inoculated into an iron-limited liquid medium with and without the addition of purified this compound. Bacterial growth is monitored over time by measuring the optical density (OD). An increase in growth in the presence of this compound compared to the control indicates utilization.[4]

Detailed Methodology:

  • Preparation of Reagents:

    • Iron-Limited Broth: Prepare a suitable liquid medium for the test bacterium (e.g., M9 minimal medium, LB broth) and deferrate it by treatment with Chelex-100 resin or by adding an iron chelator like 2,2'-dipyridyl.

    • This compound Stock Solution: Prepare a sterile stock solution of purified this compound. The concentration should be determined based on preliminary experiments.

    • Bacterial Inoculum: Grow the test bacterium in a suitable broth medium overnight. Wash the cells with sterile saline or PBS to remove any residual iron and resuspend them to a standardized OD (e.g., OD600 of 0.1).

  • Assay Setup in a 96-Well Plate:

    • In the wells of a sterile 96-well microtiter plate, set up the following conditions in triplicate:

      • Negative Control: Iron-limited broth + bacterial inoculum.

      • Test Condition: Iron-limited broth + bacterial inoculum + purified this compound.

      • Positive Control (optional): Iron-replete broth + bacterial inoculum.

      • Blank: Iron-limited broth only (for background subtraction).

    • The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation and Monitoring:

    • Incubate the 96-well plate in a microplate reader with shaking at the optimal growth temperature for the test bacterium.

    • Measure the OD at 600 nm at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.

  • Data Analysis:

    • Subtract the blank OD from all other readings.

    • Plot the average OD600 values against time for each condition to generate growth curves.[5][6][7]

    • Compare the growth curves of the test condition (with this compound) to the negative control. A significant increase in the growth rate and/or final cell density in the presence of this compound indicates its utilization.

Visualization of Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Siderophore Cross-Feeding Assay cluster_prep Preparation cluster_assay Assay cluster_results Results prep_plates Prepare Iron-Limited Agar Plates prep_indicator Prepare Indicator Strain Lawn prep_plates->prep_indicator spot_producer Spot Producer Strain onto Indicator Lawn prep_indicator->spot_producer prep_producer Culture this compound Producer (P. denitrificans) prep_producer->spot_producer incubate Incubate Plates (24-48h) spot_producer->incubate observe Observe for Growth Halo incubate->observe analyze Analyze Results observe->analyze positive positive analyze->positive Halo Present: Utilization negative negative analyze->negative No Halo: No Utilization

Caption: Workflow for the plate-based siderophore cross-feeding assay.

Parabactin_Uptake_Pathway This compound Iron Uptake Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Ferricthis compound Ferric-Parabactin Complex This compound->Ferricthis compound Fe3 Fe(III) Fe3->Ferricthis compound Receptor Outer Membrane Receptor Ferricthis compound->Receptor Binding PeriComplex Ferric-Parabactin Receptor->PeriComplex Transport ABC_transporter ABC Transporter PeriComplex->ABC_transporter CytoComplex Ferric-Parabactin ABC_transporter->CytoComplex Fe2 Fe(II) CytoComplex->Fe2 Iron Release (Reduction) Apothis compound Apo-Parabactin CytoComplex->Apothis compound Metabolism Cellular Metabolism Fe2->Metabolism

References

Parabactin Demonstrates Superior In Vivo Iron-Clearing Efficacy Compared to Standard Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that Parabactin, a naturally derived siderophore, exhibits significantly greater in vivo iron-clearing efficacy than the established iron chelating agent, Desferrioxamine (DFO). In comparative studies conducted in both non-iron-overloaded rats and iron-loaded Cebus monkeys, this compound demonstrated superior removal of excess iron, primarily through biliary excretion. This guide provides a detailed comparison of this compound with currently approved iron chelators—Deferoxamine, Deferiprone, and Deferasirox—supported by available experimental data and detailed methodologies.

Iron overload, a consequence of genetic disorders or repeated blood transfusions, can lead to severe organ damage. The primary treatment involves the use of iron chelating agents to remove excess iron from the body. This guide offers an objective comparison of the in vivo performance of this compound against the standard-of-care iron chelators, providing valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Iron-Clearing Efficacy

A pivotal preclinical study directly compared the iron-clearing properties of subcutaneously administered this compound and Desferrioxamine (DFO) in a non-iron-overloaded bile-duct cannulated rat model and an iron-loaded Cebus monkey model. The results of this study are summarized below, alongside available preclinical data for Deferiprone and Deferasirox to provide a broader comparative context.

Iron Chelating AgentAnimal ModelDosing RegimenPrimary Route of Iron ExcretionKey Findings
This compound Non-iron-overloaded bile-duct cannulated ratSubcutaneousBileSuperior to Desferrioxamine in promoting iron excretion.[1]
Iron-loaded Cebus monkeySubcutaneousBileDemonstrated superior iron-clearing properties compared to Desferrioxamine.[1]
Desferrioxamine (DFO) Non-iron-overloaded bile-duct cannulated ratSubcutaneousUrine and BileLess effective than this compound in promoting iron excretion.[1]
Iron-loaded Cebus monkeySubcutaneousUrine and BileLess effective than this compound in clearing iron.[1]
Deferiprone (L1) Iron-loaded β-thalassemic miceDaily intraperitoneal injectionNot specified in abstractReversed kidney damage and reduced glomerular iron more effectively than DFO.[2]
Iron-overloaded ratsIntraperitoneal injectionsNot specified in abstractShowed comparable iron mobilization to DFO.[3]
Deferasirox (DFX) Iron-loaded ratsSingle oral doses (10 or 100 mg/kg)Feces (via bile)Rapid and complete excretion of the drug and its iron complex within 7 days.[4]
Iron-loaded red bald-headed uakari monkeysOral, dose escalated up to 100 mg/kgNot specified in abstractProduced meaningful reductions in iron stores.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited.

This compound vs. Desferrioxamine in a Non-Iron-Overloaded Rat Model
  • Animal Model: Non-iron-overloaded, bile-duct cannulated rats.

  • Objective: To compare the iron-clearing properties of this compound and Desferrioxamine.

  • Procedure:

    • Rats were surgically prepared with bile-duct cannulas to allow for the separate collection of bile and urine.

    • This compound or Desferrioxamine was administered subcutaneously.

    • Bile and urine samples were collected over a specified period.

    • The iron content in the collected samples was quantified to determine the amount of iron excreted.

  • Key Measurement: Total iron cleared in bile and urine.[1]

This compound vs. Desferrioxamine in an Iron-Loaded Primate Model
  • Animal Model: Iron-loaded Cebus monkeys.

  • Objective: To evaluate the iron-clearing efficacy of this compound and Desferrioxamine in a primate model with established iron overload.

  • Procedure:

    • Cebus monkeys were first loaded with iron to mimic the condition of iron overload.

    • This compound or Desferrioxamine was administered subcutaneously.

    • Urine and feces were collected to measure the total iron excretion.

  • Key Measurement: Total iron excreted.[1]

Deferiprone in an Iron-Overloaded Mouse Model
  • Animal Model: Heterozygous β-globin knockout mice (BKO) with iron overload induced by iron dextran injections.

  • Objective: To evaluate the efficacy of Deferiprone in mitigating kidney damage caused by iron overload.

  • Procedure:

    • Mice were injected intraperitoneally with iron dextran over a two-week period to induce iron overload.

    • Following the iron-loading phase, mice received daily intraperitoneal injections of Deferiprone for one week.

    • Kidney tissue was collected for histopathological examination and iron distribution analysis.

  • Key Measurements: Glomerular iron levels, extent of glomerular and medullar damage, and levels of kidney lipid peroxidation.[2]

Deferasirox Pharmacokinetics and Excretion in Rats
  • Animal Model: Rats.

  • Objective: To investigate the pharmacokinetics, distribution, metabolism, and excretion of Deferasirox and its iron complex.

  • Procedure:

    • Rats received single intravenous (10 mg/kg) or oral (10 or 100 mg/kg) doses of 14C-radiolabeled Deferasirox.

    • Biological samples (blood, tissues, urine, feces, and bile) were collected at various time points.

    • Samples were analyzed for radioactivity, Deferasirox and its iron complex concentrations, and metabolites.

  • Key Measurements: Bioavailability, tissue distribution, and routes and rates of excretion.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in iron chelation and the experimental designs, the following diagrams are provided.

Iron_Metabolism_and_Chelation cluster_absorption Intestinal Iron Absorption cluster_transport Systemic Iron Transport cluster_storage_utilization Storage and Utilization cluster_chelation Mechanism of Iron Chelators cluster_excretion Excretion Pathways Dietary Iron Dietary Iron Enterocyte Enterocyte Dietary Iron->Enterocyte DMT1/Heme Transporter Transferrin-Fe Transferrin-Fe Enterocyte->Transferrin-Fe Ferroportin Liver (Ferritin) Liver (Ferritin) Transferrin-Fe->Liver (Ferritin) Bone Marrow (Erythropoiesis) Bone Marrow (Erythropoiesis) Transferrin-Fe->Bone Marrow (Erythropoiesis) Other Tissues Other Tissues Transferrin-Fe->Other Tissues This compound This compound Labile Iron Pool Labile Iron Pool This compound->Labile Iron Pool Chelates DFO DFO DFO->Labile Iron Pool Chelates Deferiprone Deferiprone Deferiprone->Labile Iron Pool Chelates Deferasirox Deferasirox Deferasirox->Labile Iron Pool Chelates Chelated Iron Chelated Iron Labile Iron Pool->Chelated Iron Bile/Feces Bile/Feces Chelated Iron->Bile/Feces this compound, Deferasirox Urine Urine Chelated Iron->Urine DFO, Deferiprone

Caption: Overview of Iron Metabolism and Points of Intervention for Chelating Agents.

Experimental_Workflow cluster_rat_model Non-Iron-Overloaded Rat Model cluster_primate_model Iron-Loaded Primate Model cluster_mouse_model Iron-Overloaded Mouse Model (Deferiprone) A1 Bile-Duct Cannulation A2 Administer Chelator (this compound or DFO) A1->A2 A3 Collect Bile and Urine A2->A3 A4 Quantify Iron Excretion A3->A4 B1 Induce Iron Overload B2 Administer Chelator (this compound or DFO) B1->B2 B3 Collect Urine and Feces B2->B3 B4 Quantify Iron Excretion B3->B4 C1 Induce Iron Overload (Iron Dextran) C2 Administer Deferiprone C1->C2 C3 Histopathological Analysis of Kidneys C2->C3

Caption: Experimental Workflows for In Vivo Evaluation of Iron Chelators.

Conclusion

The available preclinical evidence strongly suggests that this compound is a highly effective iron-clearing agent, outperforming the established drug Desferrioxamine in both rodent and primate models.[1] Its primary route of excretion through the bile is a distinguishing feature. While direct comparative in vivo studies between this compound and the oral chelators Deferiprone and Deferasirox are not yet available, the data presented in this guide provide a valuable foundation for understanding the relative potential of these agents. Further research, including dose-response studies and direct head-to-head comparisons in standardized animal models, is warranted to fully elucidate the therapeutic potential of this compound as a novel treatment for iron overload.

References

A Structural Showdown: Parabactin and its Synthetic Analogues in the Quest for Iron

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the native siderophore Parabactin against its synthetic derivatives reveals key structural determinants for iron chelation and biological activity. This guide dissects their performance based on experimental data, offering insights for researchers in microbiology and drug development.

This compound, a catecholamide siderophore produced by Paracoccus denitrificans, is a highly efficient iron-chelating agent crucial for microbial iron acquisition.[1] Its unique structure, featuring two 2,3-dihydroxybenzoyl (catechol) groups and a central o-hydroxyphenyloxazoline moiety linked to a spermidine backbone, has inspired the synthesis of various analogues.[2] These synthetic compounds provide valuable tools to probe the structure-activity relationships governing iron binding, transport, and antimicrobial potential. This guide offers a comprehensive comparison of this compound and its key synthetic analogues, focusing on their structural differences and the resulting impact on their functional performance.

Structural Modifications: A Tale of Two Architectures

The primary structural difference between this compound and its most studied synthetic analogues lies in the presence or absence of the central o-hydroxyphenyloxazoline ring. Synthetic analogues have been designed to replace this moiety with a more straightforward spermidine linkage, creating simpler, more accessible compounds for study.[2]

This compound: The native molecule possesses a rigidifying oxazoline ring derived from L-threonine, which contributes to the specific stereochemistry of the iron complex.[3]

Synthetic Analogues (e.g., spermidine catecholamides): These analogues lack the oxazoline ring, resulting in a more flexible structure where the two catecholamide arms are directly attached to the spermidine backbone. This modification allows for an assessment of the oxazoline ring's contribution to iron coordination and receptor recognition.[2]

Performance Under Scrutiny: A Quantitative Comparison

The efficacy of this compound and its analogues is primarily evaluated based on their iron-binding affinity and their ability to facilitate iron uptake in bacteria, which can translate to antimicrobial activity by depriving pathogens of this essential nutrient.

CompoundKey Structural FeatureIron (III) Binding Affinity (log K)Iron Uptake Efficiency¹Antimicrobial Activity (MIC)
This compound Contains o-hydroxyphenyloxazoline ringHigh (specific value not consistently reported across sources)HighGrowth inhibition of various bacteria and fungi
Synthetic Analogue (spermidine catecholamide) Lacks o-hydroxyphenyloxazoline ringHigh (comparable to other catecholate siderophores)Variable, generally lower than this compoundDemonstrates bacteriostatic and fungostatic effects

¹Qualitative assessment based on growth promotion assays in iron-limited media.

Delving into the Data: Key Experimental Findings

Iron Chelation and Complex Structure

Fast atom bombardment mass spectrometry (FAB-MS) has confirmed that in the this compound-Fe(III) complex, the iron ion is coordinated by the two catechol groups and the o-hydroxyphenyloxazoline moiety.[2] Electron spin resonance (e.s.r.) spectroscopy of the this compound-Fe(III) complex reveals a unique structure that deviates from a regular octahedral geometry, suggesting a more open and strained coordination environment.[2] This distinct coordination may be crucial for its recognition by specific bacterial receptors.

Iron Transport and Biological Activity

The biological performance of these compounds is ultimately determined by their ability to be recognized and transported by bacterial iron uptake systems. Iron uptake assays, often employing radiolabeled iron (⁵⁵Fe), are critical for evaluating this process.[1]

Studies on Paracoccus denitrificans have shown that the uptake of ferric this compound is a highly specific and efficient process.[1] The structural integrity of the siderophore, including its stereochemistry, plays a significant role in receptor binding and subsequent iron internalization. While synthetic analogues lacking the oxazoline ring still exhibit iron-chelating properties, their efficiency in promoting iron uptake and supporting bacterial growth under iron-limiting conditions can be diminished compared to the native this compound. This suggests that the o-hydroxyphenyloxazoline ring is a key recognition element for the bacterial transport machinery.[1]

The ability to sequester iron also endows these molecules with antimicrobial properties. By limiting the availability of this essential nutrient, they can inhibit the growth of competing microorganisms. Both this compound and its synthetic analogues have demonstrated bacteriostatic and fungostatic activity against a range of microbes.

Experimental Corner: Protocols for Assessment

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are outlines of key methodologies used in the structural and functional comparison of this compound and its analogues.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of the iron-siderophore complexes.

Principle: The formation of a metal-ligand complex is monitored by measuring the changes in hydrogen ion concentration (pH) of a solution upon the addition of a titrant (a strong base).

Procedure:

  • A solution of the siderophore (this compound or a synthetic analogue) is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl) under an inert atmosphere (e.g., argon) to prevent oxidation of the catechol groups.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a precise burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • To determine the metal-ligand stability constants, the titration is repeated in the presence of a known concentration of Fe(III) ions.

  • The titration data (pH versus volume of titrant) is then analyzed using computer programs to calculate the protonation constants of the ligand and the stability constants of the Fe(III)-siderophore complex.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is added, it removes the iron from the CAS complex, causing a color change to orange/yellow.

Procedure:

  • Preparation of CAS shuttle solution: A solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-based buffer is prepared.

  • Sample Preparation: The culture supernatant containing the siderophore or a purified solution of this compound or its analogue is prepared.

  • Assay: The sample is mixed with the CAS shuttle solution.

  • Quantification: The change in absorbance at 630 nm is measured using a spectrophotometer. The amount of siderophore is quantified by comparing the absorbance change to a standard curve generated with a known siderophore (e.g., deferoxamine mesylate).

Iron Uptake Assay Using Radiolabeled Iron (⁵⁵Fe)

This assay directly measures the ability of a siderophore to transport iron into bacterial cells.

Principle: Bacteria are grown in an iron-deficient medium to induce the expression of siderophore uptake systems. The cells are then incubated with the siderophore of interest complexed with radioactive ⁵⁵Fe. The amount of radioactivity incorporated into the cells over time is measured.

Procedure:

  • Cell Culture: Paracoccus denitrificans is grown in an iron-limited medium to late exponential phase.

  • Preparation of ⁵⁵Fe-siderophore complex: A solution of the siderophore (this compound or analogue) is incubated with ⁵⁵FeCl₃ to form the radioactive complex.

  • Uptake Experiment: The bacterial cells are harvested, washed, and resuspended in a minimal medium. The ⁵⁵Fe-siderophore complex is added to the cell suspension.

  • Sampling: At various time points, aliquots of the cell suspension are removed and filtered through a membrane filter to separate the cells from the medium.

  • Measurement: The radioactivity retained on the filter (representing the iron taken up by the cells) is measured using a scintillation counter.

  • Data Analysis: The rate of iron uptake is calculated from the amount of radioactivity incorporated over time.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and biological processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_siderophore_prep Siderophore Preparation cluster_iron_chelation Iron Chelation Analysis cluster_biological_activity Biological Activity Assessment This compound This compound (from P. denitrificans) Potentiometry Potentiometric Titration This compound->Potentiometry Spectroscopy Spectroscopy (UV-Vis, ESR) This compound->Spectroscopy CAS_Assay CAS Assay This compound->CAS_Assay Iron_Uptake Iron Uptake Assay (⁵⁵Fe) This compound->Iron_Uptake MIC_Assay Antimicrobial Assay (MIC Determination) This compound->MIC_Assay Analogue Synthetic Analogue (Chemical Synthesis) Analogue->Potentiometry Analogue->Spectroscopy Analogue->CAS_Assay Analogue->Iron_Uptake Analogue->MIC_Assay Binding Constants (log K) Binding Constants (log K) Potentiometry->Binding Constants (log K) Complex Structure Complex Structure Spectroscopy->Complex Structure Siderophore Quantification Siderophore Quantification CAS_Assay->Siderophore Quantification Transport Efficiency Transport Efficiency Iron_Uptake->Transport Efficiency Biological Potency Biological Potency MIC_Assay->Biological Potency

Caption: Experimental workflow for comparing this compound and its analogues.

iron_uptake_pathway Extracellular Extracellular Space Fe_Siderophore Ferric-Siderophore (Fe³⁺-Parabactin) Outer_Membrane Outer Membrane Periplasm Periplasm Transport_System Inner Membrane Transport System Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Iron_Release Iron Release (Reduction) Receptor Outer Membrane Receptor Fe_Siderophore->Receptor Receptor->Periplasm Transport Transport_System->Cytoplasm Transport Fe2 Fe²⁺ Iron_Release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Generalized siderophore-mediated iron uptake pathway in Gram-negative bacteria.

Conclusion

The structural comparison of this compound and its synthetic analogues provides a compelling case for the importance of the o-hydroxyphenyloxazoline moiety in efficient, receptor-mediated iron transport in Paracoccus denitrificans. While simpler synthetic catecholamides retain potent iron-chelating capabilities and exhibit antimicrobial activity, their altered structure can impact their recognition by the highly specific bacterial uptake machinery. These findings underscore the intricate co-evolution of siderophores and their corresponding transport systems and offer a rational basis for the design of novel antimicrobial agents that can hijack these essential pathways. Further quantitative studies directly comparing a wider range of synthetic analogues will be invaluable in refining our understanding of siderophore-mediated iron acquisition and in the development of targeted "Trojan horse" antibiotics.

References

Validating the Specificity of the Ferric-Parabactin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, infectious diseases, and drug development, understanding and validating the specificity of bacterial iron uptake systems is crucial. Siderophore receptors, such as the ferric-parabactin receptor, are key to bacterial survival and represent promising targets for novel antimicrobial strategies. This guide provides a comparative analysis of the ferric-parabactin receptor's specificity, supported by experimental data and detailed methodologies for its validation.

Performance Comparison of Siderophore Receptors

The specificity of a siderophore receptor is determined by its binding affinity (Kd or Km) for its cognate ferric-siderophore complex. A lower value indicates a higher affinity and greater specificity. Below is a comparison of the ferric-parabactin receptor with two other well-characterized siderophore receptors from Escherichia coli.

ReceptorSiderophoreProducing OrganismBinding Affinity (Km/Kd)Reference
Ferric-Parabactin Receptor ParabactinParacoccus denitrificansKm = 0.24 ± 0.06 µM (High-affinity)[1][2]
FepA EnterobactinEscherichia coliKd < 0.2 nM [3]
FhuA FerrichromeEscherichia coliKd ~1 nM [4][5]

Note: The data presented is derived from separate studies and is intended for comparative purposes. Direct comparison under identical experimental conditions may yield different results.

Experimental Validation Protocols

Validating the specificity of the ferric-parabactin receptor involves a series of key experiments designed to measure its binding affinity and transport capabilities for this compound and other siderophores.

Competitive Binding Assay

This assay determines the receptor's binding affinity and specificity by measuring the displacement of a radiolabeled ligand by unlabeled competitors.

Methodology:

  • Preparation of Membranes: Grow Paracoccus denitrificans under iron-limiting conditions to induce the expression of the ferric-parabactin receptor. Harvest the cells and prepare outer membrane fractions by sonication and differential centrifugation.

  • Radiolabeling: Prepare radiolabeled ferric-parabactin, for instance with 55Fe.

  • Binding Reaction: In a series of microcentrifuge tubes, incubate a fixed amount of the outer membrane preparation with a constant concentration of 55Fe-parabactin. Add increasing concentrations of unlabeled ("cold") L-parabactin, D-parabactin (as a stereospecificity control), or other siderophores.

  • Separation: Separate the membrane-bound radioligand from the unbound ligand. This can be achieved by vacuum filtration through a nitrocellulose membrane that retains the outer membrane vesicles, followed by washing with a cold buffer.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound 55Fe-parabactin against the concentration of the unlabeled competitor. The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC50) can be used to calculate the inhibition constant (Ki), which reflects the affinity of the receptor for the competitor.

Growth Promotion Assay

This assay assesses the ability of a bacterium to utilize different siderophores as an iron source, which is indicative of a functional uptake system.

Methodology:

  • Preparation of Iron-Deficient Media: Prepare a suitable growth medium and render it iron-deficient by treatment with a chelating agent like 2,2'-dipyridyl or by using Chelex-100 resin.[6][7]

  • Bacterial Inoculum: Prepare a standardized inoculum of Paracoccus denitrificans from an overnight culture grown in iron-replete medium.

  • Assay Setup: In a 96-well microplate, add the iron-deficient medium to each well. Create a dilution series of the siderophores to be tested (e.g., L-parabactin, D-parabactin, enterobactin, ferrichrome) in the wells.[6]

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include positive controls (iron-replete medium) and negative controls (iron-deficient medium without added siderophores). Incubate the plate at the optimal growth temperature with shaking.

  • Growth Measurement: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.[6]

  • Analysis: Growth in the presence of a specific siderophore indicates that the bacterium possesses a functional receptor and transport system for that siderophore. The degree of growth promotion can be compared across different siderophores.

55Fe-Siderophore Transport Assay

This assay directly measures the uptake of iron from a radiolabeled ferric-siderophore complex into the bacterial cells.

Methodology:

  • Cell Preparation: Grow Paracoccus denitrificans in iron-deficient medium to mid-log phase to ensure high expression of iron uptake systems. Harvest the cells by centrifugation, wash with an appropriate buffer, and resuspend to a specific cell density.

  • Preparation of 55Fe-Siderophore Complexes: Prepare the 55Fe-labeled ferric complexes of the siderophores to be tested.[8]

  • Uptake Experiment: Equilibrate the cell suspension at the desired temperature (e.g., 37°C). Initiate the transport assay by adding the 55Fe-siderophore complex. At various time points, remove aliquots of the cell suspension.

  • Separation and Washing: Immediately filter the aliquots through a 0.45 µm pore size membrane filter to separate the cells from the medium containing the unincorporated radiolabel. Wash the filters with a cold stop solution (e.g., 0.1 M citrate) to remove non-specifically bound siderophore.[8]

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of 55Fe accumulated inside the cells over time. The initial rate of uptake can be calculated from the linear portion of the curve. By performing the assay with different concentrations of the 55Fe-siderophore complex, kinetic parameters such as Km and Vmax can be determined.[1]

Visualizing the Iron Uptake Pathway

The transport of ferric-siderophores across the outer membrane of Gram-negative bacteria is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.

Ferric_Parabactin_Uptake cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe_this compound Ferric-Parabactin Receptor Ferric-Parabactin Receptor Fe_this compound->Receptor 1. Binding Fe_Parabactin_Peri Ferric-Parabactin Receptor->Fe_Parabactin_Peri 2. Translocation TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->Receptor Energy PBP Periplasmic Binding Protein Fe_Parabactin_Peri->PBP 3. Binding ABC_Transporter ABC Transporter PBP->ABC_Transporter 4. Transport Iron_Release Iron Release & Reduction (Fe²⁺) ABC_Transporter->Iron_Release 5. Translocation

Caption: Ferric-parabactin uptake pathway in Gram-negative bacteria.

Experimental Workflow for Specificity Validation

A logical workflow for validating the specificity of the ferric-parabactin receptor would involve a tiered approach, starting with broader functional assays and moving towards more specific binding and transport kinetics.

Validation_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_confirmation Confirmation Growth_Assay Growth Promotion Assay (Various Siderophores) Transport_Assay ⁵⁵Fe-Siderophore Transport Assay Growth_Assay->Transport_Assay Identifies functional uptake Mutant_Studies Use of Receptor Knockout Mutants Growth_Assay->Mutant_Studies Confirms functional pathway Binding_Assay Competitive Binding Assay Transport_Assay->Binding_Assay Determines kinetics Binding_Assay->Mutant_Studies Confirms receptor role

Caption: Workflow for validating ferric-parabactin receptor specificity.

References

Comparative study of Parabactin production in different bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Parabactin Production in Wild-Type vs. pdeR-Overexpressing Paracoccus denitrificans

This guide provides a comparative analysis of this compound production between wild-type Paracoccus denitrificans and a genetically modified strain overexpressing the pdeR gene. This compound is a catechol-type siderophore, a high-affinity iron-chelating molecule, produced by Paracoccus denitrificans under iron-limiting conditions to acquire iron, an essential nutrient.[1] The pdeR gene product is a global regulator that has been shown to upregulate the biosynthetic pathway of this compound, suggesting its role in enhancing iron acquisition capabilities, particularly during biofilm formation.[1][2]

This document is intended for researchers, scientists, and drug development professionals interested in bacterial iron acquisition, siderophore biology, and potential antimicrobial strategies targeting these pathways.

Data Presentation

The following table summarizes the hypothetical quantitative data for this compound production in wild-type P. denitrificans and a pdeR overexpression strain (PD-pdeR). This data is illustrative, based on the qualitative findings that pdeR overexpression enhances the expression of genes involved in this compound biosynthesis.[1] The Chrome Azurol S (CAS) assay provides a quantitative measure of total siderophore production, while High-Performance Liquid Chromatography (HPLC) offers specific quantification of this compound.

Bacterial StrainCulture ConditionSiderophore Production (CAS Assay, % Siderophore Units)This compound Concentration (HPLC, µM)
P. denitrificans (Wild-Type)Iron-deficient minimal medium45 ± 585 ± 10
P. denitrificans (PD-pdeR)Iron-deficient minimal medium78 ± 6155 ± 15

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Paracoccus denitrificans Pd1222 (wild-type) and a corresponding strain engineered to overexpress the pdeR gene.

  • Culture Medium: An iron-deficient minimal medium is used to induce siderophore production. A suitable medium can be prepared as described by Schwyn and Neilands (1987), with glucose as the carbon source and ammonium chloride as the nitrogen source, and without the addition of iron salts.[3] All glassware should be treated to be iron-free.

  • Growth Conditions: Cultures are grown aerobically at 30°C with shaking (200 rpm) until the late exponential phase of growth.[4][5]

Quantification of Siderophore Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[3][6]

  • Preparation of CAS Assay Solution: A detailed protocol for preparing the blue CAS dye solution can be found in the work of Schwyn and Neilands (1987).[7][8]

  • Sample Preparation: Bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the secreted siderophores, is collected and filtered through a 0.22 µm filter to remove any remaining bacteria.

  • Assay Procedure:

    • In a microplate well, 100 µL of the bacterial supernatant is mixed with 100 µL of the CAS assay solution.

    • The mixture is incubated at room temperature for 2 hours.

    • The absorbance is measured at 630 nm using a microplate reader.

    • A reference sample containing uninoculated culture medium is used as a control.

  • Calculation: The percentage of siderophore units is calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.[3]

Specific Quantification of this compound (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) allows for the specific detection and quantification of this compound.

  • Sample Extraction:

    • To 10 mL of cell-free supernatant, add Amberlite XAD-2 resin and stir for 2 hours to adsorb the siderophores.

    • Wash the resin with distilled water to remove salts.

    • Elute the this compound from the resin using a methanol:water (80:20 v/v) solution.

    • Evaporate the solvent and redissolve the residue in a small volume of mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient elution is typically used, for example, starting with 95% Solvent A (0.1% trifluoroacetic acid in water) and 5% Solvent B (0.1% trifluoroacetic acid in acetonitrile), and increasing the concentration of Solvent B over time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for catechol-type siderophores (e.g., 310 nm).

  • Mass Spectrometry:

    • The eluent from the HPLC is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • This compound can be identified by its specific mass-to-charge ratio (m/z) in the mass spectrum.

    • Quantification is achieved by comparing the peak area of the sample with a standard curve generated from purified this compound.

Mandatory Visualization

Parabactin_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase DHB 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHB Isochorismatase Catechol 2,3-dihydroxybenzoate DHB->Catechol 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase Parabactin_precursor This compound Precursor Catechol->Parabactin_precursor Nonribosomal Peptide Synthetase (NRPS) This compound This compound Parabactin_precursor->this compound NRPS

Caption: Biosynthesis pathway of this compound from chorismate.

pdeR_Regulation_Pathway pdeR pdeR gene (Overexpression) PdeR_protein PdeR Protein pdeR->PdeR_protein Expression Parabactin_genes This compound Biosynthesis Gene Cluster PdeR_protein->Parabactin_genes Upregulation Parabactin_production Increased this compound Production Parabactin_genes->Parabactin_production Leads to

Caption: Regulatory pathway showing pdeR overexpression leading to increased this compound production.

Experimental_Workflow cluster_culture Bacterial Culture cluster_quantification Quantification wt Wild-Type P. denitrificans supernatant Collect Cell-Free Supernatant wt->supernatant pder pdeR Overexpression P. denitrificans pder->supernatant cas_assay CAS Assay (Total Siderophores) comparison Comparative Analysis of Production Levels cas_assay->comparison hplc_ms HPLC-MS (this compound-specific) hplc_ms->comparison supernatant->cas_assay supernatant->hplc_ms

Caption: Experimental workflow for the comparative analysis of this compound production.

References

Assessing the Cytotoxicity of Parabactin in Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxicity of Parabactin, a siderophore with potential anticancer properties, against a well-established chemotherapeutic agent, Doxorubicin. Due to the limited direct experimental data on this compound's cytotoxicity in mammalian cells, this guide leverages available information on the cytotoxic effects of other siderophores to provide a foundational comparison. The experimental data for Doxorubicin serves as a benchmark for evaluating potential cytotoxic efficacy.

Introduction to this compound and Siderophore-Mediated Cytotoxicity

This compound is a catechol-based siderophore produced by microorganisms like Paracoccus denitrificans to sequester iron from the environment.[1][2][3] Siderophores, with their high affinity for ferric iron (Fe³⁺), play a crucial role in microbial survival. This iron-chelating property is also the basis for their potential as anticancer agents. Cancer cells exhibit a high demand for iron to support their rapid proliferation and metabolic activity. By sequestering iron, siderophores can induce a state of iron deprivation in cancer cells, leading to the inhibition of crucial iron-dependent enzymes and ultimately triggering cell death.

Studies on other siderophores, such as anguibactin, exochelin-MS, mycobactin S, and deferoxamine B, have demonstrated their cytotoxic effects on various cancer cell lines.[4][5][6] For instance, anguibactin has been reported to be cytotoxic to P388 murine leukemia cell lines with a half-maximal inhibitory concentration (IC50) of less than 15 μM.[6] This suggests that this compound, as a siderophore, may exert similar cytotoxic effects on mammalian cancer cells.

Comparative Cytotoxicity Data

To provide a quantitative comparison, this section presents the cytotoxic profile of Doxorubicin, a widely used anthracycline chemotherapy drug known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[7][8][9]

CompoundCell LineAssayIC50 (µM)Exposure TimeCitation
Doxorubicin MCF-7 (Breast Cancer)MTT1.2048h[7]
HepG2 (Liver Cancer)MTT12.1824h[10]
A549 (Lung Cancer)MTT> 2024h[10]
HeLa (Cervical Cancer)MTT2.9224h[10]
Anguibactin P388 (Murine Leukemia)Not Specified< 15Not Specified[6]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic potency. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cell line, assay used, and exposure time.

Experimental Protocols for Cytotoxicity Assessment

To ensure reproducibility and standardization, detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[15][16][17][18]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from cells lysed with a lysis buffer.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

Principle: Activated caspase-3 cleaves a specific peptide substrate linked to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. The amount of cleaved reporter is proportional to the caspase-3 activity.

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to the untreated control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound in mammalian cells.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (this compound/Doxorubicin) compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay data_acq Data Acquisition (Absorbance/Fluorescence) mtt_assay->data_acq ldh_assay->data_acq caspase_assay->data_acq ic50_calc IC50 Determination data_acq->ic50_calc pathway_analysis Pathway Analysis ic50_calc->pathway_analysis

Caption: General workflow for assessing cytotoxicity.

The Intrinsic Apoptosis Signaling Pathway

Siderophore-induced iron deprivation is expected to trigger the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates the key events in this pathway.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase stimulus Iron Deprivation (e.g., by this compound) bcl2 Bcl-2 Family (Bax, Bak activation) stimulus->bcl2 activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c induces apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Caspase-3 (Executioner Caspase) apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis leads to

Caption: The intrinsic pathway of apoptosis.

Conclusion

While direct experimental data on the cytotoxicity of this compound in mammalian cells is not yet widely available, the known cytotoxic effects of other siderophores suggest its potential as an anticancer agent. By chelating iron, this compound may induce cell death, particularly in highly proliferative cancer cells. The comparative data with Doxorubicin and the detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the cytotoxic efficacy of this compound and elucidate its mechanism of action. Further studies are warranted to establish a comprehensive cytotoxic profile of this compound and to explore its therapeutic potential in cancer treatment.

References

Parabactin: A Comparative Analysis with Fellow Catecholate Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

In the perpetual quest for survival, microorganisms have evolved sophisticated strategies to acquire essential nutrients from their environment. Among these, the acquisition of iron, a critical cofactor for numerous cellular processes, presents a significant challenge due to its low solubility at physiological pH. To overcome this, many bacteria produce siderophores, small-molecule iron chelators with an exceptionally high affinity for ferric iron (Fe³⁺). This guide provides a detailed comparison of Parabactin, a notable catecholate siderophore, with other well-characterized members of this class, namely Enterobactin and Salmochelin, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Structural and Functional Overview of Catecholate Siderophores

Catecholate siderophores are characterized by the presence of one or more 2,3-dihydroxybenzoyl groups, which act as bidentate ligands to coordinate Fe³⁺. The archetypal catecholate siderophore, Enterobactin, produced by Escherichia coli and other enteric bacteria, is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, forming a hexadentate complex with Fe³⁺. This intricate structure contributes to its remarkably high iron binding affinity.[1] this compound, produced by Paracoccus denitrificans, is another high-affinity catecholate siderophore.[2] Salmochelins, produced by Salmonella enterica and uropathogenic E. coli, are glycosylated derivatives of enterobactin, a modification that allows them to evade the host's innate immune response.[3][4]

Quantitative Comparison of Physicochemical Properties

The efficacy of a siderophore is largely determined by its iron-binding affinity, a parameter quantified by the formation constant (K) or its logarithmic form (log K). A higher log K value indicates a stronger affinity for iron. The following table summarizes the key quantitative data for this compound and its counterparts.

SiderophoreProducing OrganismMolecular Weight (Da)Iron Binding Affinity (log K)
This compound Paracoccus denitrificans620.659High (exact value not available)
Enterobactin Escherichia coli, Salmonella typhimurium669.5552[5]
Salmochelin S4 Salmonella enterica, uropathogenic E. coli993.8[6]High (comparable to Enterobactin)
Petrobactin Bacillus anthracis~718~43[7]

Mechanism of Iron Acquisition

The process of iron acquisition via catecholate siderophores involves a series of well-orchestrated steps, from secretion to internalization and iron release.

Iron_Acquisition_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderophore Apo-Siderophore Fe3 Fe³⁺ (Iron) Siderophore->Fe3 Chelation Fe_Siderophore Fe³⁺-Siderophore Complex Siderophore->Fe_Siderophore Fe3->Fe_Siderophore Receptor Outer Membrane Receptor (e.g., FepA for Enterobactin) Fe_Siderophore->Receptor Binding Periplasmic_Binding_Protein Periplasmic Binding Protein (e.g., FepB) Receptor->Periplasmic_Binding_Protein Transport ABC_Transporter ABC Transporter Periplasmic_Binding_Protein->ABC_Transporter Fe_Release Iron Release (Reduction/Hydrolysis) ABC_Transporter->Fe_Release Fe2 Fe²⁺ Fe_Release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

Fig. 1: Generalized pathway for catecholate siderophore-mediated iron uptake.

Experimental Protocols

To quantitatively compare the performance of different siderophores, a series of well-defined experimental protocols are essential.

Siderophore Production and Purification

Objective: To isolate and purify siderophores from bacterial culture for subsequent analysis.

Methodology:

  • Culture Conditions: Grow the siderophore-producing bacterial strain in an iron-deficient medium to induce siderophore production.

  • Extraction: Centrifuge the culture to remove bacterial cells. The supernatant, containing the secreted siderophores, is collected.

  • Purification using High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is commonly used for separating siderophores.[8][9]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like formic acid, is employed to elute the siderophores.[9]

    • Detection: Siderophore-containing fractions can be detected by monitoring the absorbance at specific wavelengths (e.g., around 310 nm for catecholates) and confirmed using a Chrome Azurol S (CAS) assay.[9]

  • Lyophilization: The purified fractions are lyophilized to obtain the siderophore in a solid, stable form.

Siderophore_Purification_Workflow Culture Bacterial Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Purification (C18 Column) Supernatant->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection CAS_Assay CAS Assay for Siderophore Detection Fraction_Collection->CAS_Assay Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Siderophore Pure Siderophore Lyophilization->Pure_Siderophore

Fig. 2: Experimental workflow for siderophore purification.
Chrome Azurol S (CAS) Assay for Siderophore Quantification

Objective: To quantify the amount of siderophore produced by a bacterial strain.

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye, Chrome Azurol S. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the dye, causing a color change to orange/yellow.[6][10]

Methodology:

  • Preparation of CAS shuttle solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution is prepared.

  • Assay Procedure:

    • Mix the bacterial supernatant (or a solution of purified siderophore) with the CAS shuttle solution.

    • Incubate the mixture for a defined period.

    • Measure the absorbance at 630 nm.

  • Quantification: The amount of siderophore is determined by the decrease in absorbance at 630 nm, which is proportional to the amount of iron removed from the CAS complex. A standard curve using a known siderophore (e.g., deferoxamine mesylate) can be used for quantification.

Concluding Remarks

This compound stands as a potent iron chelator within the diverse family of catecholate siderophores. While it shares the fundamental catechol-based iron-coordinating mechanism with Enterobactin and Salmochelin, subtle structural variations likely influence its specific interactions with bacterial receptors and its efficacy in different microenvironments. The exceptional iron affinity of Enterobactin sets a high benchmark, and while a precise quantitative comparison with this compound awaits determination of its formation constant, its "high-affinity" nature is well-established. The glycosylation of Salmochelins highlights an evolutionary adaptation to evade host defenses, a feature not described for this compound. For researchers in drug development, the siderophore-mediated iron uptake pathways represent attractive targets for novel antimicrobial strategies, such as "Trojan horse" antibiotics that co-opt these systems to deliver cytotoxic agents into bacterial cells. Further quantitative characterization of this compound's iron-binding kinetics and its transport system will undoubtedly provide a clearer picture of its biological role and its potential for therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for Parabactin

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers: This document provides essential guidance for the proper handling and disposal of Parabactin. Given that this compound is a microbially-produced siderophore (an iron-chelating compound) and not a common synthetic laboratory reagent, a standard Safety Data Sheet (SDS) with specific disposal instructions is not available.[1][2] The procedures outlined below are based on general best practices for non-hazardous biological molecules and institutional waste management protocols.

Immediate Safety and Handling

Before disposal, ensure you are handling this compound under standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Containment: Handle in a well-ventilated area. In case of a spill, absorb the material with an inert substance and collect it for disposal as chemical waste.

  • First Aid:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

    • Ingestion: Consult a physician or poison control center. Do not induce vomiting unless directed to do so.

Waste Characterization and Segregation

Proper disposal begins with correctly identifying the waste stream. This compound itself, in small quantities and aqueous solution, is a biodegradable organic molecule.[3] However, the disposal route depends entirely on the solvent used and any other chemicals present in the waste solution.

Consult your institution's Environmental Health and Safety (EHS) office for final determination.

Waste Stream Category Description Typical Disposal Route
Non-Hazardous Aqueous Waste This compound dissolved in water or a neutral buffer solution (e.g., PBS) with no other hazardous components.May be eligible for sanitary sewer (drain) disposal after neutralization and copious flushing with water, pending institutional approval.[4]
Chemical (Hazardous) Waste This compound dissolved in organic solvents (e.g., methanol, ethanol), or mixed with other hazardous materials (e.g., acids, bases, heavy metals).[5]Collect in a designated, properly labeled hazardous waste container. Do not mix incompatible wastes.[6]
Solid Lab Waste Items contaminated with this compound, such as pipette tips, gloves, and paper towels.If not contaminated with other hazardous materials, dispose of in the regular laboratory solid waste stream. If contaminated with biohazards or other chemicals, follow the appropriate disposal path for that hazard.[7]
Multihazardous Waste This compound waste that also contains radioactive materials or infectious agents.This waste requires special handling. Contact your institution's EHS or Radiation Safety office for specific instructions.[8]

Step-by-Step Disposal Protocol for Non-Hazardous Aqueous this compound Solutions

This protocol applies only to this compound in non-hazardous aqueous solutions and requires prior approval from your local EHS office.

Objective: To prepare a dilute, neutral aqueous solution of this compound for sanitary sewer disposal.

Methodology:

  • Ensure Compatibility: Verify that the waste solution contains only this compound and water or a neutral buffer. If other chemicals are present, the solution must be treated as hazardous chemical waste.

  • Neutralization: Check the pH of the solution using a pH meter or pH strips. Adjust the pH to a neutral range (typically between 6.0 and 8.0) using a mild acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) as needed. Add the neutralizing agent slowly while stirring.

  • Dilution & Discharge:

    • Turn on the cold water tap to ensure a strong, steady flow.[4]

    • Slowly pour the neutralized this compound solution down the drain.

    • Flush the drain with copious amounts of cold water for at least two minutes after pouring the solution to ensure it is fully flushed through the plumbing.[4]

  • Container Rinsing: Rinse the empty container three times with water. The rinsate can also be discharged down the drain. The clean, empty container can then be disposed of or recycled according to laboratory procedures.[6]

  • Log Entry: Record the disposal event in your laboratory's chemical waste log, noting the date, chemical name, quantity, and disposal method.

Logical Workflow for Waste Disposal

The following diagram outlines the decision-making process for determining the correct disposal route for any laboratory chemical, including this compound.

WasteDisposalWorkflow start Start: Identify Waste Material (e.g., this compound Solution) sds_check Consult Safety Data Sheet (SDS) or Chemical Information start->sds_check sds_exists SDS Available? sds_check->sds_exists no_sds No SDS Available. Treat as unknown or consult EHS. Assume hazardous properties. sds_exists->no_sds No hazard_id Identify Hazards: - Solvent (Aqueous/Organic)? - Other Components? - pH? sds_exists->hazard_id Yes no_sds->hazard_id is_hazardous Is Waste Hazardous? hazard_id->is_hazardous non_hazardous Non-Hazardous Aqueous Waste is_hazardous->non_hazardous No hazardous Hazardous Chemical Waste is_hazardous->hazardous Yes ehs_approval Consult & Obtain EHS Approval for Drain Disposal non_hazardous->ehs_approval collect_waste Collect in Labeled Hazardous Waste Container hazardous->collect_waste drain_disposal Follow Drain Disposal Protocol: 1. Neutralize 2. Dilute & Pour 3. Flush with Water ehs_approval->drain_disposal end_drain End: Disposed via Sanitary Sewer drain_disposal->end_drain end_pickup End: Await EHS Pickup collect_waste->end_pickup

Diagram: Decision workflow for laboratory chemical disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。